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  • Product: (2-Bromopyridin-3-yl)methylamine hydrochloride
  • CAS: 2580204-15-3

Core Science & Biosynthesis

Foundational

(2-Bromopyridin-3-yl)methylamine Hydrochloride: A Technical Guide to Chemoselective Synthesis and Pharmacological Application

Executive Summary (2-Bromopyridin-3-yl)methanamine hydrochloride is a highly versatile, bifunctional halogenated heteroaromatic building block that has become indispensable in modern medicinal chemistry [4]. Featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromopyridin-3-yl)methanamine hydrochloride is a highly versatile, bifunctional halogenated heteroaromatic building block that has become indispensable in modern medicinal chemistry [4]. Featuring a highly nucleophilic primary amine and an ortho-bromine atom primed for late-stage transition-metal-catalyzed cross-coupling, this scaffold is uniquely suited for the rapid assembly of complex pharmacophores.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. Here, we will dissect the causality behind its chemoselective synthesis, establish self-validating analytical workflows, and explore its mechanistic role in developing therapies targeting neuroinflammation, oxidative stress, and kinase-driven pathologies.

Physicochemical Profile & Molecular Topology

Understanding the physical parameters of the hydrochloride salt versus the free base is critical for reaction planning. The free base is an oil prone to oxidative degradation, whereas the hydrochloride salt ensures long-term stability and precise stoichiometric handling.

ParameterSpecification
Chemical Name (2-Bromopyridin-3-yl)methanamine hydrochloride
CAS Registry Number 2580204-15-3 (HCl Salt) / 205744-15-6 (Free Base)
Molecular Formula C₆H₈BrClN₂
Molecular Weight 223.50 g/mol
SMILES (HCl Salt) Cl.NCC1=CC=CN=C1Br
Physical State White to off-white crystalline powder
Solubility Profile Soluble in H₂O, DMSO, MeOH; Insoluble in Hexanes
Storage Conditions Inert atmosphere (Ar/N₂), 2–8°C, protected from light

Chemoselective Synthetic Methodologies

The Causality of Reagent Selection

The primary challenge in synthesizing (2-bromopyridin-3-yl)methanamine is reducing the nitrogen-containing precursor (e.g., a nitrile or azide) to a primary amine without triggering hydrodehalogenation of the highly reactive 2-bromo substituent. Standard catalytic hydrogenation (Pd/C, H₂) or aggressive hydride donors (LiAlH₄) are strictly contraindicated. To bypass this, we employ a chemoselective Staudinger reduction via an azide intermediate.

Step-by-Step Self-Validating Protocol

Every step in this workflow is designed as a self-validating system to ensure quality control before proceeding to the next chemical transformation.

  • Radical Bromination :

    • Procedure: React 2-bromo-3-methylpyridine with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in refluxing carbon tetrachloride.

    • Self-Validation: Analyze via ¹H NMR. The reaction is complete when the aryl-CH₃ singlet at ~2.4 ppm completely disappears, replaced by a new Ar-CH₂-Br singlet at ~4.6 ppm.

  • Nucleophilic Azidation :

    • Procedure: Treat the resulting bromide with sodium azide (NaN₃) in DMF at 60°C for 2 hours.

    • Self-Validation: Analyze the crude intermediate via FT-IR spectroscopy. The successful formation of the azide is confirmed by the appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ . If this band is absent, the substitution has failed.

  • Staudinger Reduction :

    • Procedure: Stir the azide intermediate with triphenylphosphine (PPh₃) in a THF/H₂O mixture at room temperature. The phosphine selectively attacks the azide, forming an iminophosphorane that hydrolyzes to the primary amine.

    • Self-Validation: Analyze via LC-MS. Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The mass spectrum must exhibit a characteristic "twin peak" molecular ion signature (M+H at m/z 187 and 189). If a single peak at m/z 109 appears, catastrophic dehalogenation has occurred, invalidating the batch.

  • Salt Formation :

    • Procedure: Dissolve the free base in anhydrous diethyl ether at 0°C and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

SynthesisWorkflow A 2-Bromo-3-methylpyridine (Starting Material) B 2-Bromo-3-(bromomethyl)pyridine (Intermediate 1) A->B NBS, AIBN Reflux, 4h C 2-Bromo-3-(azidomethyl)pyridine (Intermediate 2) B->C NaN3, DMF 60°C, 2h D (2-Bromopyridin-3-yl)methanamine (Free Base) C->D PPh3, H2O THF, RT, 12h E Target Compound (HCl Salt) D->E HCl (g) Et2O, 0°C

Figure 1: Chemoselective synthetic workflow for (2-Bromopyridin-3-yl)methylamine hydrochloride.

Mechanistic Applications in Drug Discovery

The unique steric and electronic properties of the 2-bromopyridine moiety make this compound a privileged scaffold in several therapeutic arenas.

P2X7 Receptor Antagonists (Neuroinflammation)

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia and macrophages. Its overactivation triggers the NLRP3 inflammasome, leading to the release of IL-1β and driving chronic neuroinflammatory pain. (2-Bromopyridin-3-yl)methanamine is a critical precursor in synthesizing amino-tetrazole P2X7 antagonists [1]. The bromine atom acts as a crucial halogen-bond donor within the receptor's allosteric pocket, locking the channel in a closed conformation.

P2X7Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Microglia/Macrophage) ATP->P2X7 Activates IonFlux K+ Efflux & Ca2+ Influx P2X7->IonFlux Pore Opening Drug 2-Br-Pyridine Antagonist Drug->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome IonFlux->NLRP3 Triggers Assembly IL1B IL-1β Secretion (Neuroinflammation) NLRP3->IL1B Caspase-1 Cleavage

Figure 2: Mechanism of action for 2-bromopyridine-derived P2X7 receptor antagonists.

NRF2 Pathway Regulators

Nuclear factor erythroid 2-related factor 2 (NRF2) is the master regulator of the cellular antioxidant response. The primary amine of (2-bromopyridin-3-yl)methanamine is utilized to ring-open chiral epoxides, yielding secondary amines that function as potent NRF2 activators [2]. These compounds are actively investigated for treating oxidative stress-driven pathologies, including diabetic nephropathy and multiple sclerosis.

Serine/Threonine Kinase Inhibitors (MARK2)

In the development of Microtubule Affinity-Regulating Kinase 2 (MARK2) inhibitors, this compound is coupled to core heterocyclic scaffolds. The pyridine nitrogen serves as a critical hydrogen-bond acceptor in the kinase hinge region, while the aminomethyl linker directs the rest of the molecule into the solvent-exposed channel, ensuring high target selectivity [3].

References

  • Amino-tetrazoles analogues and methods of use.Google Patents (WO2005111003A1).
  • Nrf2 regulators.Google Patents (WO2016202253A1).
  • Serine/threonine kinase inhibitors.Google Patents (US20140066453A1).
  • (2-Bromopyridin-3-yl)methanamine | 205744-15-6.Sigma-Aldrich.
Exploratory

biological activity of bromopyridine compounds

Biological Activity and Therapeutic Applications of Bromopyridine Scaffolds: An In-Depth Technical Guide Executive Summary The bromopyridine moiety is a privileged pharmacophore and a highly versatile building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity and Therapeutic Applications of Bromopyridine Scaffolds: An In-Depth Technical Guide

Executive Summary

The bromopyridine moiety is a privileged pharmacophore and a highly versatile building block in modern medicinal chemistry. The strategic placement of a bromine atom on a pyridine ring fundamentally alters the molecule's electronic distribution, lowers the pKa of the basic nitrogen, and introduces a highly polarizable site capable of halogen bonding. As a Senior Application Scientist, I have structured this guide to dissect the causality behind the biological activity of bromopyridine derivatives—specifically focusing on their roles as potent kinase inhibitors, anticancer agents, and antimicrobial compounds.

The Bromopyridine Pharmacophore: Electronic and Steric Causality

In drug design, replacing a standard hydrogen or methyl group with a bromine atom on a heteroaromatic ring is a deliberate structural choice. Bromine is highly lipophilic (increasing the overall logP of the molecule), which enhances cell membrane permeability. More critically, the electron-withdrawing nature of the halogen modulates the electron density of the pyridine nitrogen, often optimizing its hydrogen-bonding strength with target proteins. Furthermore, the anisotropic charge distribution around the bromine atom creates a "sigma-hole"—a region of positive electrostatic potential that enables highly specific, directional halogen bonds with electron-rich residues (like carbonyl oxygens) in protein binding pockets.

Kinase Inhibition: Structural Biology and Hinge-Binding Dynamics

Bromopyridine derivatives and their morphed scaffolds (such as diaminopyridines and imidazopyridines) are exceptional ATP-competitive kinase inhibitors. Their primary mechanism of action relies on anchoring into the highly conserved hinge region of the kinase domain.

Mps1 Kinase and the Flipped-Peptide Conformation

Monopolar spindle 1 (Mps1) is a critical kinase regulating the spindle assembly checkpoint (SAC) during mitosis. Inhibition of Mps1 forces cancer cells to bypass mitotic arrest, leading to catastrophic aneuploidy and apoptosis.

Kusakabe et al. developed a series of diaminopyridine-based Mps1 inhibitors derived from bromopyridine precursors[1]. The optimized candidate, Compound 12, demonstrated an extraordinary IC50​ of <10 nM and exceptional selectivity over 95 other kinases[2]. The causality behind this selectivity was revealed via X-ray crystallography: the diaminopyridine scaffold induces an unusual "flipped-peptide" conformation in the Mps1 hinge region. Specifically, the carbonyl group of Cys604 flips to form a critical hydrogen bond with the aniline NH group of the inhibitor[1]. Because most other kinases possess rigidly locked hinge regions that cannot adopt this flipped conformation, the compound achieves near-perfect target selectivity.

CHK1 Inhibitors and Scaffold Morphing

Checkpoint kinase 1 (CHK1) is another vital target for oncology, often upregulated in DNA-damage responses. Reader et al. utilized a structure-guided "scaffold morphing" strategy to evolve pyrazolopyridines into potent imidazo[4,5-c]pyridines and isoquinolines[3]. During synthesis, bromopyridine intermediates (e.g., 2-bromo-4-chloro-5-nitropyridine) were selected because the differential reactivity between the bromo and chloro substituents allows for highly controlled, sequential nucleophilic aromatic substitution ( SN​Ar ) cascades[4]. This precise synthetic control enabled the rapid generation of a compound library that ultimately yielded SAR-020106, a highly selective CHK1 inhibitor that potentiates the efficacy of standard chemotherapeutics in human colon carcinoma models[5].

Data Presentation: Kinase Inhibitory Activity

Table 1: Comparative efficacy and structural interactions of bromopyridine-derived kinase inhibitors.

Compound / ScaffoldTarget Kinase IC50​ ValueKey Structural Interaction / Mechanism
Diaminopyridine 9 Mps137 nMH-bond with flipped Cys604 carbonyl
Compound 12 Mps1<10 nMExtreme selectivity via hinge region anomaly
SAR-020106 CHK1Low nMDual H-bonding with Glu85 and Cys87
3-Amino-5-bromopyridine GSK-3 β VariableHalogen bonding in ATP-binding pocket

Anticancer and Antimicrobial Architectures

Quinazolinone Synthesis via Cu-Catalyzed Cascade

Beyond direct kinase inhibition, 2-bromopyridine derivatives are essential starting materials for synthesizing complex anticancer architectures like quinazolinones. Liu et al. demonstrated the synthesis of 11H -pyrido[2,1-b]quinazolin-11-ones using an inexpensive Cu(OAc)2​⋅H2​O catalyst[6]. Causality of Reagent Choice: 2-bromopyridine is chosen over its chlorinated counterpart because the lower bond dissociation energy of the C-Br bond facilitates rapid oxidative addition by the copper catalyst. This allows for a highly efficient one-pot cascade involving C-N/C-C bond cleavage and the formation of two new C-N bonds, yielding potent antiproliferative agents[7].

Imidazo[4,5-b]pyridines as Antimicrobials

Lavanya et al. explored the antimicrobial and antioxidant properties of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines[8]. By condensing 5-bromopyridine-2,3-diamine with aromatic carboxylic acids using Eaton's reagent, they generated a library of compounds with potent activity against multi-drug resistant strains[8]. The bromine atom at the 6-position is critical here; it increases the overall lipophilicity of the molecule, thereby enhancing its ability to penetrate thick bacterial cell walls and fungal membranes.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput TR-FRET Kinase Inhibition Assay

To evaluate the IC50​ of newly synthesized bromopyridine derivatives against Mps1 or CHK1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

  • Causality: TR-FRET utilizes a long-lifetime europium (Eu) fluorophore. By introducing a time delay before measurement, short-lived autofluorescence from the bromopyridine test compounds is completely eliminated, preventing false positives.

  • Step 1: Compound Preparation. Prepare a 10-point dose-response curve (1:3 serial dilutions in DMSO) of the bromopyridine derivative. Validation: A 10-point curve ensures an accurate calculation of the Hill slope.

  • Step 2: Reaction Assembly. In a 384-well plate, combine the recombinant kinase (e.g., Mps1), ATP (at its predetermined Km​ to ensure competitive binding dynamics), and the specific peptide substrate.

  • Step 3: Incubation. Incubate at room temperature for 60 minutes.

  • Step 4: Quenching & Detection. Add a detection buffer containing EDTA, Eu-labeled anti-phosphopeptide antibody, and an APC-labeled tracer. Validation: EDTA chelates Mg2+ , immediately halting ATP hydrolysis. This locks the assay state, making the system self-validating and stable for plate reading over several hours.

  • Step 5: Quality Control. Calculate the Z′ -factor using Staurosporine as a positive control and DMSO as a negative control. The assay is only validated for data extraction if Z′>0.5 .

Protocol 2: CellTiter-Blue (Resazurin) Anticancer Viability Assay

To assess the phenotypic anticancer activity (e.g., SAC override leading to apoptosis).

  • Causality: Resazurin reduction is a direct indicator of metabolic activity. Unlike MTT assays, it is non-lytic, allowing for downstream multiplexing (e.g., subsequent caspase-3/7 cleavage assays to confirm apoptosis).

  • Step 1: Cell Seeding. Seed target cancer cells (e.g., A549 lung carcinoma) at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Step 2: Treatment. Treat cells with the bromopyridine derivatives.

  • Step 3: Incubation. Incubate for 72 hours. Causality: Mps1 inhibitors require cells to pass through mitosis to induce aneuploidy; 72 hours ensures at least two cell division cycles.

  • Step 4: Resazurin Addition. Add CellTiter-Blue reagent and incubate for 2 hours. Live cells reduce dark blue resazurin to highly fluorescent resorufin.

  • Step 5: Validation & Readout. Measure fluorescence (Ex 560 nm / Em 590 nm). Validation: The system is self-validated by comparing the dynamic range between the vehicle control (100% viability) and a cytotoxic puromycin control (0% viability).

Mechanistic Workflows and Pathways

DrugDiscovery A Bromopyridine Building Blocks B Scaffold Morphing & Synthesis A->B SNAr / Coupling C TR-FRET Kinase Screening B->C Compound Library D Hit-to-Lead Optimization C->D IC50 < 50 nM E In Vivo Efficacy Models D->E ADMET Profiling

Caption: Workflow for bromopyridine-based kinase inhibitor discovery and validation.

Mps1Pathway Mps1 Mps1 Kinase (Active) SAC Spindle Assembly Checkpoint Mps1->SAC Phosphorylation Mps1->SAC Inhibition Mitosis Mitotic Arrest (Normal) SAC->Mitosis Cell Cycle Halt Aneuploidy Aneuploidy & Apoptosis SAC->Aneuploidy SAC Override Inhibitor Diaminopyridine Inhibitor Inhibitor->Mps1 Binds Flipped Cys604

Caption: Mechanism of Mps1 inhibition by diaminopyridines leading to cancer cell apoptosis.

Sources

Foundational

structural analogs of (2-Bromopyridin-3-yl)methylamine hydrochloride

An In-Depth Technical Guide to the Structural Analogs of (2-Bromopyridin-3-yl)methylamine Hydrochloride Abstract (2-Bromopyridin-3-yl)methylamine and its hydrochloride salt represent a pivotal class of heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs of (2-Bromopyridin-3-yl)methylamine Hydrochloride

Abstract

(2-Bromopyridin-3-yl)methylamine and its hydrochloride salt represent a pivotal class of heterocyclic building blocks in modern medicinal chemistry and materials science. The unique arrangement of a reactive bromine atom, a basic aminomethyl sidechain, and an electron-deficient pyridine core provides a versatile scaffold for generating diverse molecular architectures. This guide, intended for researchers and drug development professionals, offers a comprehensive exploration of the structural analogs of this core. It delves into the rationale behind analog design, presents detailed synthetic methodologies, analyzes comparative reactivity, and discusses the broad pharmacological implications of the resulting compounds. By elucidating the causal relationships in synthetic choices and providing validated experimental frameworks, this document serves as a technical resource for the strategic design and synthesis of novel, functionalized pyridine derivatives.

Part 1: The Core Scaffold: (2-Bromopyridin-3-yl)methylamine Hydrochloride

The utility of any series of analogs is fundamentally tied to the properties of its parent scaffold. (2-Bromopyridin-3-yl)methylamine hydrochloride is a valuable starting point due to its defined stereoelectronic properties and multiple points for diversification.

Physicochemical Properties

A thorough understanding of the core compound's properties is essential for designing synthetic routes and predicting the behavior of its analogs.

PropertyValueSource
Molecular Formula C₆H₈BrClN₂[1]
Molecular Weight 223.50 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95-97%[2][3]
CAS Number 205744-15-6 (free base)[3]
Synthesis and Characterization

The synthesis of the core scaffold is a critical first step. While multiple routes exist, a common and reliable method involves the bromination of a precursor followed by reduction or amination. A representative synthesis starting from 2-bromo-3-methylpyridine is outlined below. The key transformation is the radical bromination of the methyl group, which creates a handle for introducing the amine functionality.

Experimental Protocol: Synthesis via Bromination and Amination

  • Step 1: Radical Bromination of 2-Bromo-3-methylpyridine.

    • To a solution of 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq).

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS. The causality here lies in the use of a radical initiator to generate a bromine radical from NBS, which selectively abstracts a hydrogen from the benzylic-like methyl group, leading to the formation of 2-bromo-3-(bromomethyl)pyridine.[4]

    • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Step 2: Amination of 2-Bromo-3-(bromomethyl)pyridine.

    • Dissolve the crude 2-bromo-3-(bromomethyl)pyridine in a polar aprotic solvent such as DMF.

    • Add an excess of an ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction, to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. The primary amine is introduced via an S_N2 reaction, displacing the reactive benzylic bromide.

    • Perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate.

  • Step 3: Salt Formation.

    • Dissolve the purified (2-Bromopyridin-3-yl)methylamine free base in a minimal amount of a solvent like diethyl ether or isopropanol.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

    • Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield (2-Bromopyridin-3-yl)methylamine hydrochloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactivity Profile

The synthetic versatility of the scaffold stems from its distinct reactive sites, which can be addressed with high selectivity.

  • 2-Position (C-Br Bond): This is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The carbon-bromine bond is significantly weaker than a carbon-chlorine bond, making it more reactive towards oxidative addition to a palladium(0) catalyst, thus allowing for milder reaction conditions.[5]

  • 3-Aminomethyl Group: The primary amine is a nucleophile and a base. It can be readily acylated, alkylated, or used in reductive amination protocols to build more complex side chains.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can undergo nucleophilic aromatic substitution under harsh conditions or C-H activation at the C4, C5, or C6 positions with appropriate directing groups and catalysts.[6][7]

G core (2-Bromopyridin-3-yl)methylamine Core pos2 Position 2 (C-Br) Suzuki, Buchwald-Hartwig, Sonogashira core->pos2 Cross-Coupling pos3 Aminomethyl Group Alkylation, Acylation, Reductive Amination core->pos3 Side-Chain Elaboration ring Pyridine Ring C-H Activation, Nucleophilic Substitution core->ring Ring Functionalization

Caption: Reactivity hotspots of the core scaffold.

Part 2: Design and Synthesis of Structural Analogs

The strategic design of analogs is driven by the need to modulate physicochemical properties, improve biological activity, or explore new chemical space.

Rationale for Analog Design: The "Why"
  • Bioisosteric Replacement: This is a key strategy in drug discovery where a functional group is replaced by another with similar physicochemical properties to enhance efficacy, improve metabolic stability, or reduce toxicity.[8] For the pyridine core, common bioisosteres include other heterocycles (pyrimidine, pyridazine) or even non-heterocyclic rings like benzonitrile, where the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[9][10]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents allows researchers to probe how different parts of the molecule interact with a biological target. For instance, replacing the 2-bromo substituent with electron-donating or -withdrawing groups can reveal electronic requirements for binding.

  • Improving Pharmacokinetic Properties: Modifications can be made to improve properties like solubility, membrane permeability, and metabolic stability (ADME). For example, replacing the pyridine core with a less basic isostere can alter pKa and improve oral absorption. Aminopyridines have been shown to reduce lipophilicity, which can be beneficial for drug candidates.[11][12]

G start Core Scaffold: (2-Bromopyridin-3-yl)methylamine bio Bioisosteric Replacement start->bio sar SAR Exploration start->sar adme ADME Optimization start->adme analog1 Analog Class A: Halogen Exchange (Cl, F, CN) bio->analog1 analog2 Analog Class B: Core Hopping (Benzonitrile) bio->analog2 sar->analog1 analog3 Analog Class C: Side-Chain Mod (N-alkylation) sar->analog3 analog4 Analog Class D: Ring Substitution (5-Me) sar->analog4 adme->analog2 adme->analog3

Caption: Logic of structural analog design.

Synthetic Strategies for Key Analog Classes

Class A: Modification at the 2-Position (Halogen/Pseudohalogen)

This class focuses on replacing the bromine atom to modulate reactivity and electronic properties.

  • Experimental Protocol: Suzuki-Miyaura Coupling

    • To a degassed mixture of (2-Bromopyridin-3-yl)methylamine hydrochloride (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system (e.g., Dioxane/Water or Toluene/Water), add a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).

    • Heat the reaction mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography.

  • Causality: The choice of palladium catalyst, ligand, and base is critical. Ligands like dppf stabilize the palladium center and facilitate the catalytic cycle, while the base is required for the transmetalation step. The weaker C-Br bond makes this transformation more efficient compared to analogous chloro-pyridines.[13]

Class B: Modification of the Pyridine Core (Bioisosteres)

Scaffold hopping to a benzonitrile analog can be a powerful strategy.[9]

  • Experimental Protocol: Synthesis of a Benzonitrile Analog

    • This is a multi-step process often requiring a complete redesign of the synthesis. One conceptual approach involves a Diels-Alder reaction. A more modern strategy involves the conversion of pyridines into benzonitriles via photochemical deconstruction and subsequent cycloaddition.[14]

    • A simplified approach might start from a pre-functionalized benzene ring, for example, 2-bromo-3-methylbenzonitrile, and follow a similar bromination/amination sequence as described for the parent scaffold.

  • Causality: The choice to pursue a bioisostere is driven by a specific hypothesis, such as displacing a water molecule in a protein binding pocket or altering the compound's overall electronic profile.[9] This often requires significant synthetic investment but can lead to dramatic improvements in biological activity.

Class C: Modification of the 3-Aminomethyl Sidechain

Elaboration of the sidechain is often the most straightforward way to explore SAR.

  • Experimental Protocol: Reductive Amination

    • To a solution of (2-Bromopyridin-3-yl)methylamine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Stir the reaction at room temperature for 4-24 hours. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ by the hydride reagent. NaBH(OAc)₃ is chosen for its mildness and tolerance of slightly acidic conditions which can favor imine formation.

    • Quench the reaction with aqueous sodium bicarbonate and extract the N-alkylated product.

    • Purify by chromatography or crystallization.

Part 3: Comparative Analysis and Applications

Comparative Reactivity in Cross-Coupling

The identity of the halogen at the 2-position has a profound impact on the conditions required for cross-coupling reactions. This is a direct consequence of the carbon-halogen bond dissociation energy.

SubstrateRelative ReactivityTypical Catalyst LoadingTypical TemperatureRationale
2-Iodo pyridineVery High1-2 mol%Room Temp - 60 °CWeakest C-X bond, fastest oxidative addition.
2-Bromo pyridineHigh2-5 mol%80-110 °CGood balance of reactivity and stability.[5][15]
2-Chloro pyridineModerate5-10 mol% (often with specialized ligands)100-140 °CStronger C-Cl bond requires more energy for oxidative addition.
Pharmacological Significance of Aminopyridine Analogs

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[16][17] Its derivatives have shown a vast range of biological activities.

  • Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge-binder" in kinase inhibitors, forming hydrogen bonds with the protein backbone in the ATP binding site.[13]

  • Dopamine Transporter (DAT) Inhibitors: Substituted pyridines have been identified as potent DAT inhibitors, with potential applications in treating conditions like cocaine abuse and Parkinson's disease.[18]

  • Anticonvulsants and Channel Modulators: Aminopyridines can act as potassium channel blockers, a mechanism that underlies their use in treating certain neurological conditions.[17][19][20]

  • Antiprotozoal Agents: The aminopyridine scaffold is being actively investigated for the development of new drugs against neglected tropical diseases like leishmaniasis and Chagas disease.[11][12]

G cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Part 4: Conclusion and Future Outlook

(2-Bromopyridin-3-yl)methylamine hydrochloride is more than a simple chemical reagent; it is a gateway to a rich and diverse chemical space. The strategic design and synthesis of its structural analogs are central to the discovery of new therapeutics and functional materials. By understanding the interplay between the core scaffold's reactivity, the rationale for bioisosteric replacement, and the power of modern synthetic methods like transition-metal catalysis, researchers can efficiently navigate this space. Future advancements will likely focus on developing more selective and sustainable catalytic methods, particularly in the area of late-stage C-H functionalization, to further accelerate the discovery of novel and impactful pyridine-based molecules.

References

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 2010.
  • One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions.
  • Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles.
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amid
  • Synthesis of functionalized pyridine derivatives using Fe2O3@Fe3O4@Co3O4 catalyst.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, N/A.
  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 2020.
  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed, 2003.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen, 2018.
  • The 'ring replacement' of pyridines into benzonitriles.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 2025.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online, 2024.
  • Pharmacological evaluation of some new 2-substituted pyridine deriv
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC, N/A.
  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 2021.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 2021.
  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed, 2002.
  • Novel pharmacological activity of a series of substituted pyridines. Journal of Medicinal Chemistry, N/A.
  • (3-Bromopyridin-2-yl)methanamine hydrochloride. PubChem, N/A.
  • A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis. BenchChem, 2025.
  • 2-(3-bromopyridin-2-yl)-N-methylethanamine.
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • (2-Bromopyridin-3-yl)methanamine (C007B-530045). Cenmed Enterprises, N/A.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI, 2022.
  • 2-Bromo-3-(bromomethyl)pyridine. PubChem, N/A.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI, 2022.
  • (3-Bromopyridin-2-yl)methanamine hydrochloride. Fluorochem, N/A.
  • 2-Bromo-3-methylpyridine 95 3430-17-9. Sigma-Aldrich, N/A.
  • 78607-34-8|2-Bromopyridin-3-amine hydrochloride. BLD Pharm, N/A.
  • Preparation method of 2-methyl-3-bromopyridine.
  • Preparation method of 2-methyl-3-bromopyridine.
  • 2-Bromopyridine 99 109-04-6. Sigma-Aldrich, N/A.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evalu
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • 2-Amino-3-bromo-5-chloropyridine. Chem-Impex, N/A.
  • Synthesis of 2-Amino-5-bromopyridine.
  • BODIPY analogues: synthesis and photophysical studies of difluoro boron complexes from 2-aminotropone scaffolds through N,O-chelation. Organic & Biomolecular Chemistry, N/A.
  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. BenchChem, N/A.

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Protocols & Analytical Methods

Method

Advanced Application Note: Synthesis and Orthogonal Functionalization of (2-Bromopyridin-3-yl)methylamine Hydrochloride

Executive Summary & Chemical Significance (2-Bromopyridin-3-yl)methylamine hydrochloride (CAS: 2580204-15-3) is a highly versatile, bifunctional heterocyclic building block[1]. It has gained significant prominence in med...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

(2-Bromopyridin-3-yl)methylamine hydrochloride (CAS: 2580204-15-3) is a highly versatile, bifunctional heterocyclic building block[1]. It has gained significant prominence in medicinal chemistry, particularly as a core intermediate in the synthesis of P2X7 receptor antagonists[2]. These antagonists are actively investigated for the treatment of neuropathic pain, inflammatory diseases, and neurodegenerative conditions such as Alzheimer's disease[3].

The strategic value of this molecule lies in its two orthogonally reactive sites: a primary aliphatic amine (masked as a stable hydrochloride salt) and an electron-deficient 2-bromopyridine core. This allows researchers to perform sequential functionalizations, such as amide couplings followed by transition-metal-catalyzed cross-couplings, without the need for complex protecting group strategies.

Mechanistic Rationale & Strategic Design (E-E-A-T)

Why the Hydrochloride Salt?

The free base form of (2-bromopyridin-3-yl)methylamine contains both a nucleophilic primary amine and an electrophilic 2-bromopyridine moiety. In concentrated solutions or upon prolonged storage, the free base can undergo intermolecular nucleophilic aromatic substitution (SNAr), leading to unwanted oligomerization or degradation. Isolating the compound as a hydrochloride salt protonates the amine ( −NH3+​ ), completely quenching its nucleophilicity and rendering the building block bench-stable for years.

Synthesis Strategy: The Delépine Advantage

The foundational route to this compound, as adapted from patent literature, involves the radical bromination of 2-bromo-3-methylpyridine using N-bromosuccinimide (NBS)[4]. This yields 2-bromo-3-(bromomethyl)pyridine.

To convert the bromomethyl group to the target amine, several pathways exist. While azide displacement followed by reduction is common, the Delépine reaction (using hexamethylenetetramine, HMTA) is mechanistically superior for this specific substrate.

  • Causality: Aqueous ammonia often leads to over-alkylation (forming secondary and tertiary amines). HMTA, being highly sterically hindered, stops precisely at the quaternary ammonium salt stage. This salt precipitates out of non-polar solvents, driving the reaction to completion. Subsequent acidic hydrolysis selectively cleaves the aminal linkages, directly yielding the primary amine as a hydrochloride salt and bypassing the need for a separate salt-formation step.

Quantitative Method Comparison

To justify the selection of the Delépine reaction for the amination step, the table below summarizes the quantitative and qualitative metrics of three standard amination strategies for 2-bromo-3-(bromomethyl)pyridine.

Amination StrategyExpected YieldSafety ProfileScalabilityMechanistic Advantage / Disadvantage
Delépine Reaction (HMTA) 75–85% High Excellent Direct formation of HCl salt; avoids explosive intermediates; highly atom-economical.
Gabriel Synthesis (Phthalimide) 60–70%HighModerateRequires harsh hydrazine deprotection; poor atom economy; difficult byproduct removal.
Azide Reduction (NaN₃ / PPh₃) 50–65%LowPoorHigh risk of explosive azidomethyl intermediates; triphenylphosphine oxide byproduct is tedious to clear.

Experimental Workflows

SynthesisWorkflow A 2-Bromo-3-methylpyridine B Radical Bromination (NBS, AIBN) A->B C 2-Bromo-3-(bromomethyl)pyridine B->C D Delépine Reaction (HMTA, then HCl) C->D E Target Amine HCl Salt D->E

Caption: Optimized two-step workflow for the synthesis of (2-Bromopyridin-3-yl)methylamine hydrochloride.

Detailed Experimental Protocols

Protocol A: Radical Bromination to 2-Bromo-3-(bromomethyl)pyridine

Note: While historical patent procedures utilize carbon tetrachloride ( CCl4​ )[4], this protocol substitutes it with trifluorotoluene ( PhCF3​ ) to comply with modern green chemistry standards without sacrificing the radical chain efficiency.

  • Setup: Charge an oven-dried, nitrogen-purged 250-mL round-bottom flask with 2-bromo-3-methylpyridine (10.0 mmol, 1.0 eq) and anhydrous PhCF3​ (50 mL).

  • Initiation: Add N-bromosuccinimide (NBS, 11.0 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.5 mmol, 0.05 eq) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C for 4–6 hours. The AIBN initiates the homolytic cleavage of the N-Br bond, driving the radical substitution at the benzylic methyl group.

  • Workup: Cool the reaction to 0 °C. The succinimide byproduct will precipitate as a white solid. Remove the solid via vacuum filtration through a glass frit.

  • Self-Validation: Concentrate the filtrate. TLC (Hexanes/EtOAc 4:1) under UV light should reveal the product ( Rf​≈0.4 ) running slightly lower than the starting material. Use the crude oil directly in the next step to prevent degradation.

Protocol B: Delépine Amination to the Target Hydrochloride
  • Quaternary Salt Formation: Dissolve the crude 2-bromo-3-(bromomethyl)pyridine (approx. 10.0 mmol) in anhydrous chloroform (40 mL). Add hexamethylenetetramine (HMTA, 11.0 mmol, 1.1 eq). Stir at room temperature for 12 hours. A dense white precipitate of the quaternary ammonium salt will form.

  • Isolation: Filter the precipitate and wash thoroughly with cold chloroform (2 × 15 mL) to remove unreacted starting materials and non-polar impurities.

  • Hydrolysis: Transfer the solid to a clean flask. Suspend in absolute ethanol (30 mL) and add concentrated aqueous HCl (5 mL) or 4M HCl in dioxane (10 mL).

  • Reflux: Heat the suspension to reflux for 2 hours. The aminal linkages of the HMTA cage will hydrolyze, releasing formaldehyde and ammonium chloride.

  • Purification & Self-Validation: Cool to room temperature and filter off the insoluble ammonium chloride. Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethanol/diethyl ether to yield (2-bromopyridin-3-yl)methylamine hydrochloride as a white powder.

    • Analytical Check: 1H NMR (DMSO- d6​ ) will confirm success via a characteristic broad singlet for the −NH3+​ protons at δ 8.68 ppm and a doublet/quartet for the benzylic CH2​ at δ 4.13 ppm[2].

Downstream Applications: Orthogonal Functionalization

The true utility of this building block lies in its orthogonal reactivity. The amine can be engaged in amide couplings or reductive aminations, while the 2-bromopyridine core is primed for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

ApplicationWorkflow Core (2-Bromopyridin-3-yl)methylamine HCl (Bifunctional Core) Sub1 Amine Reactivity Core->Sub1 Base (DIPEA) Sub2 Aryl Bromide Reactivity Core->Sub2 Transition Metal App1 Amide Coupling (HATU, DIPEA) Sub1->App1 App2 Reductive Amination (NaBH(OAc)3, R-CHO) Sub1->App2 App3 Suzuki Cross-Coupling (Pd-cat, R-B(OH)2) Sub2->App3 App4 Buchwald-Hartwig (Pd-cat, R-NH2) Sub2->App4

Caption: Orthogonal downstream functionalization pathways for the bifunctional building block.

Protocol C: Amide Coupling (Amine Functionalization)

When utilizing the hydrochloride salt in standard peptide/amide couplings, stoichiometry is critical.

  • Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes to form the active ester.

  • Add (2-bromopyridin-3-yl)methylamine hydrochloride (1.0 eq), followed immediately by N,N-Diisopropylethylamine (DIPEA) (3.0 eq ).

    • Causality: The 3.0 equivalents of DIPEA are non-negotiable. Exactly 1.0 eq is consumed immediately to neutralize the HCl salt and liberate the nucleophilic free amine. The remaining 2.0 eq act as the necessary base to drive the HATU-mediated coupling mechanism.

  • Stir at room temperature for 2 hours, quench with water, and extract with ethyl acetate.

References

  • WO2005111003A1 - Amino-tetrazoles analogues and methods of use. Google Patents.
  • (S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3 ... - cas号查询. Chemsrc. URL:[Link]

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Application

Application Note: Strategic Utilization of (2-Bromopyridin-3-yl)methanamine Hydrochloride in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols Structural Rationale & Physicochemical Profiling In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Structural Rationale & Physicochemical Profiling

In modern drug discovery, the selection of bifunctional building blocks is critical for rapidly exploring chemical space and establishing Structure-Activity Relationships (SAR). (2-Bromopyridin-3-yl)methanamine hydrochloride has emerged as a highly versatile scaffold for the synthesis of complex heterocyclic therapeutics.

The strategic value of this building block lies in its dual functionality and its core physicochemical properties:

  • Pyridine Core: Compared to highly lipophilic benzene rings, the nitrogen-containing pyridine core lowers the overall LogP of the resulting drug candidates, improving aqueous solubility and providing a critical hydrogen-bond acceptor motif[1].

  • C2-Bromo Substituent: Acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage core diversification.

  • C3-Aminomethyl Group: The primary amine, separated from the aromatic ring by a methylene spacer, provides conformational flexibility. This allows attached pharmacophores to adopt optimal geometries within target binding pockets.

  • Salt Form Advantage: The hydrochloride salt (CAS 2580204-15-3) is heavily preferred over the free base (CAS 205744-15-6) due to enhanced bench stability. The salt prevents spontaneous dimerization and oxidative degradation of the primary amine during storage[2].

Table 1: Physicochemical Profile of the Building Block
PropertySpecification
Chemical Name (2-Bromopyridin-3-yl)methanamine hydrochloride
CAS Number 2580204-15-3 (HCl Salt) / 205744-15-6 (Free Base)
Molecular Formula C6H8BrClN2
Molecular Weight 223.50 g/mol
SMILES Cl.NCC1=CC=CN=C1Br
Storage Conditions Inert atmosphere, dark place, room temperature

Strategic Applications in Drug Design

Serine/Threonine Kinase Inhibitors (e.g., MARK2)

In kinase inhibitor design, the pyridine nitrogen frequently acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region. Concurrently, the C3-aminomethyl group serves as a vector to direct substituents (such as amides or ureas) into the solvent-exposed channel or the ribose pocket. This specific building block has been successfully utilized in the synthesis of potent Serine/threonine-protein kinase MARK2 inhibitors, where the aminomethyl linkage was crucial for achieving target selectivity[3].

Protein-Protein Interaction (PPI) Modulators (Keap1-Nrf2 Pathway)

Targeting large, shallow PPI interfaces requires scaffolds that can rigidly orient bulky substituents. In the development of Nrf2 regulators targeting the Keap1 protein, the (2-Bromopyridin-3-yl)methanamine core was employed to build molecules capable of disrupting the Keap1-Nrf2 interaction. The C2-bromo position allowed for extensive SAR exploration via cross-coupling, generating steric bulk necessary to occlude the PPI interface and stabilize Nrf2 levels[4].

Synthetic Workflows & Decision Trees

The bifunctional nature of this building block allows for divergent synthetic pathways. Typically, the more reactive C3-primary amine is functionalized first, followed by transition-metal catalysis at the C2-bromo position.

G Core (2-Bromopyridin-3-yl)methanamine HCl Central Building Block Amide Amide Coupling / Reductive Amination (C3-Methylamine) Core->Amide HATU, DIPEA R-COOH Suzuki Pd-Catalyzed Cross-Coupling (C2-Bromo) Core->Suzuki Pd(dppf)Cl2, K2CO3 R-B(OH)2 Amide->Suzuki Sequential functionalization Kinase Serine/Threonine Kinase Inhibitors (e.g., MARK2 Inhibitors) Amide->Kinase Hinge-binding motif assembly PPI PPI Modulators (e.g., Keap1-Nrf2 Regulators) Suzuki->PPI Steric bulk for PPI disruption

Figure 1: Divergent synthetic workflows utilizing (2-Bromopyridin-3-yl)methanamine HCl.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection to ensure high fidelity in execution.

Protocol 1: C3-Aminomethyl Functionalization via Amide Coupling

Objective: Selectively functionalize the primary amine while preserving the C2-bromo group for downstream coupling.

Causality & Reagent Selection:

  • HATU: Chosen for its rapid activation kinetics, which minimizes the risk of epimerization if a chiral carboxylic acid is used.

  • DIPEA (3.0 eq): A critical stoichiometric choice. One equivalent neutralizes the HCl salt of the building block, the second deprotonates the carboxylic acid for activation, and the third acts as an overall system buffer to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N2, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (2-Bromopyridin-3-yl)methanamine hydrochloride (1.0 eq) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. Successful conversion is validated by the appearance of the product mass [M+H]+ exhibiting a distinct 1:1 isotopic pattern (M / M+2), confirming the structural integrity of the unreacted bromine atom.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: C2-Bromo Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C2 position of the pyridine ring following C3-functionalization.

Causality & Reagent Selection:

  • Pd(dppf)Cl2: The bidentate dppf ligand provides a large bite angle, which significantly accelerates the reductive elimination step. This is crucial when dealing with electron-deficient heteroaryl bromides that are prone to stalled catalytic cycles.

  • Biphasic Solvent (1,4-Dioxane/H2O 4:1): Ensures complete dissolution of both the organic substrates and the inorganic base (K2CO3), facilitating the formation of the highly reactive boronate complex necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the C3-amide intermediate (1.0 eq), aryl boronic acid (1.5 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

  • Degassing: Seal the vial and purge with N2 for 5 minutes by bubbling directly through the solution.

  • Reaction: Heat the mixture to 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Self-Validation (In-Process Control): Analyze via LC-MS. The reaction is deemed successful upon the complete disappearance of the 1:1 bromine isotopic pattern, replaced by a single [M+H]+ peak corresponding to the cross-coupled product.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.

Reaction Optimization Data

To assist in troubleshooting, the following table summarizes the optimization parameters for the Suzuki-Miyaura cross-coupling at the sterically hindered C2-bromo position.

Table 2: Optimization of C2-Bromo Suzuki-Miyaura Cross-Coupling
Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Toluene/EtOH/H2ONa2CO39045%Sluggish oxidative addition; significant proto-deborylation of the boronic acid observed.
Pd(dppf)Cl2 1,4-Dioxane/H2O K2CO3 90 88% Clean conversion; large bite angle facilitates reductive elimination.
Pd2(dba)3 / XPhos1,4-Dioxane/H2OK3PO410092%Excellent alternative for highly sterically hindered ortho-substituted boronic acids.

References

  • BLD Pharm. "(2-Bromopyridin-3-yl)methanamine hydrochloride Product Information." Accessed for physicochemical properties and handling guidelines.1

  • ChemScene. "(2-Bromopyridin-3-yl)methanamine(hydrochloride)(1:1) Specifications." Accessed for exact molecular weight and salt formulation data.2

  • Google Patents. "US20140066453A1 - Serine/threonine kinase inhibitors." Cites the use of the building block in synthesizing MARK2 inhibitors. 3

  • Google Patents. "WO2016202253A1 - Nrf2 regulators." Cites the use of the building block in developing Keap1-Nrf2 PPI modulators. 4

Sources

Method

The Versatile Building Block: (2-Bromopyridin-3-yl)methylamine Hydrochloride in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold holds a privileged position. Its presence in numerous FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold holds a privileged position. Its presence in numerous FDA-approved drugs underscores its importance as a key pharmacophore, capable of engaging in a variety of biological interactions. (2-Bromopyridin-3-yl)methylamine hydrochloride emerges as a particularly valuable and versatile building block, offering multiple reaction sites for the strategic elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in drug discovery and synthetic chemistry.

The strategic placement of a bromine atom at the 2-position and a methylamine hydrochloride group at the 3-position of the pyridine ring provides two orthogonal reactive handles. The bromine atom is an excellent participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The primary amine, once liberated from its hydrochloride salt, serves as a versatile nucleophile for a variety of transformations, including N-acylation and reductive amination. This bifunctionality allows for a modular and convergent approach to the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.

Core Applications & Synthetic Strategies

The utility of (2-Bromopyridin-3-yl)methylamine hydrochloride spans several key areas of organic synthesis, primarily driven by its dual reactivity.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom on the pyridine ring is primed for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for forging carbon-carbon bonds. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties, a crucial strategy in tuning the pharmacological properties of a lead compound.

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A low-valent palladium(0) species is required to initiate the catalytic cycle through oxidative addition to the C-Br bond. Phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed to stabilize the palladium center and facilitate the reaction. The base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. A mixture of an organic solvent like 1,4-dioxane and water is often used to solubilize both the organic and inorganic reagents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of (2-Bromopyridin-3-yl)methylamine with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (2-Bromopyridin-3-yl)methylamine with a generic arylboronic acid. The amine hydrochloride salt is typically neutralized in situ or prior to the reaction.

Materials:

  • (2-Bromopyridin-3-yl)methylamine hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add (2-Bromopyridin-3-yl)methylamine hydrochloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 2-aryl-3-(aminomethyl)pyridine derivative.

N-Acylation: Formation of Amide Bonds

The primary amine functionality of (2-Bromopyridin-3-yl)methylamine is a nucleophile that readily participates in N-acylation reactions with various acylating agents such as acyl chlorides or anhydrides. This transformation is fundamental in peptide synthesis and for the introduction of diverse functional groups that can modulate a molecule's properties.

Causality in Experimental Choices: The Schotten-Baumann reaction conditions are commonly employed for N-acylation. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent. Cooling the reaction mixture to 0 °C during the addition of the acylating agent helps to control the reaction rate and minimize side reactions.

Protocol 2: N-Acylation of (2-Bromopyridin-3-yl)methylamine

This protocol provides a general procedure for the N-acylation of (2-Bromopyridin-3-yl)methylamine with an acyl chloride. The free amine can be generated from the hydrochloride salt by treatment with a suitable base.

Materials:

  • (2-Bromopyridin-3-yl)methylamine hydrochloride

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Triethylamine (Et₃N) (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Suspend (2-Bromopyridin-3-yl)methylamine hydrochloride (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.2 mmol, 2.2 equiv.) to the suspension and stir at room temperature for 30 minutes to generate the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 mmol, 1.1 equiv.) in a small amount of anhydrous DCM.

  • Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acylated product.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the applications discussed.

ApplicationSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling (2-Bromopyridin-3-yl)methylamineArylboronic acid, Pd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O9012-2460-90
N-Acylation (2-Bromopyridin-3-yl)methylamineAcyl chloride, Et₃NDichloromethane0 to RT2-485-95
Reductive Amination (2-Bromopyridin-3-yl)methylamineAldehyde/Ketone, NaBH(OAc)₃DichloroethaneRT12-2470-90*

*Yields are typical and may vary depending on the specific substrates and reaction conditions.

Visualizing Synthetic Workflows

The following diagrams illustrate the key synthetic transformations involving (2-Bromopyridin-3-yl)methylamine hydrochloride.

G cluster_0 Synthetic Utility of (2-Bromopyridin-3-yl)methylamine cluster_1 Suzuki-Miyaura Coupling cluster_2 N-Acylation cluster_3 Reductive Amination start (2-Bromopyridin-3-yl)methylamine Hydrochloride suzuki 2-Aryl-3-(aminomethyl)pyridine start->suzuki Arylboronic acid, Pd(0) catalyst, Base acylation N-((2-Bromopyridin-3-yl)methyl)amide start->acylation Acyl chloride, Base reductive_amination N-Alkyl-(2-Bromopyridin-3-yl)methylamine start->reductive_amination Aldehyde/Ketone, Reducing Agent

Caption: Key synthetic transformations of (2-Bromopyridin-3-yl)methylamine.

G cluster_0 Multi-Step Synthesis Workflow start (2-Bromopyridin-3-yl)methylamine Hydrochloride step1 Step 1: N-Acylation start->step1 intermediate1 N-((2-Bromopyridin-3-yl)methyl)acetamide step1->intermediate1 step2 Step 2: Suzuki Coupling intermediate1->step2 product Final Product: N-((2-Arylpyridin-3-yl)methyl)acetamide step2->product

Caption: A potential multi-step synthesis utilizing the building block.

Conclusion: A Gateway to Chemical Diversity

(2-Bromopyridin-3-yl)methylamine hydrochloride stands out as a powerful and versatile building block in the synthetic chemist's toolbox. Its inherent bifunctionality allows for the sequential or orthogonal introduction of diverse chemical functionalities, making it an ideal starting material for the construction of compound libraries for drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. As the demand for novel and complex molecular architectures continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]

  • Gogoi, K., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), e1600390.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • Wang, X., et al. (2017).
Application

large-scale synthesis of 2-methylaminopyridine amides

An In-Depth Guide to the Large-Scale Synthesis of 2-Methylaminopyridine Amides Authored by a Senior Application Scientist This document provides a detailed technical guide for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Large-Scale Synthesis of 2-Methylaminopyridine Amides

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the . These moieties are critical structural components in a wide array of pharmaceutical compounds. This guide emphasizes scalable, safe, and efficient protocols, explaining the rationale behind procedural choices to ensure both scientific integrity and practical applicability in a process chemistry environment.

Introduction: The Significance of 2-Methylaminopyridine Amides

The 2-aminopyridine framework is a foundational structural motif in medicinal chemistry, appearing in numerous approved drugs, including piroxicam, sulfapyridine, and tenoxicam.[1] Its N-methylated amide derivatives are of particular interest as they often serve as key intermediates or final active pharmaceutical ingredients (APIs). The amide bond is one of the most common linkages in pharmaceuticals, accounting for a significant percentage of all reactions in medicinal chemistry labs.[2] Consequently, the development of robust, cost-effective, and safe methods for constructing these amides on an industrial scale is of paramount importance.

This guide will dissect the two primary challenges in the synthesis: the formation of the 2-methylaminopyridine core and the subsequent large-scale amide coupling reaction, which is the cornerstone of the overall process.

Synthetic Strategies: A Two-Pronged Approach

The synthesis of a 2-methylaminopyridine amide can be logically divided into two main stages: the preparation of the 2-methylaminopyridine nucleophile and its subsequent coupling with a carboxylic acid or an activated derivative.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Amide Coupling Pyridine Pyridine or 2-Halopyridine MAP 2-Methylaminopyridine Pyridine->MAP Methylamine Methylamine Source Methylamine->MAP FinalProduct Target Amide: 2-Methylaminopyridine Amide MAP->FinalProduct Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedAcid Activated Acid (e.g., Acid Chloride) CarboxylicAcid->ActivatedAcid Activation ActivatedAcid->FinalProduct G cluster_0 Reactor 1: Acid Activation cluster_1 Reactor 2: Amide Coupling A Charge Carboxylic Acid & Anhydrous Solvent B Cool to 0-5 °C A->B C Slowly Add Activating Reagent (e.g., SOCl₂ or EDC) B->C D Stir for 1-2h (Activation Check by TLC/HPLC) C->D G Transfer Activated Acid Solution to Reactor 2 (Maintain Temp < 10 °C) D->G E Charge 2-Methylaminopyridine, Solvent, & Base (if needed) F Cool to 0-5 °C E->F F->G H Warm to Room Temp & Stir to Completion (Monitor by HPLC) G->H I Reaction Quench (e.g., Water or aq. Bicarbonate) H->I J Work-up & Phase Separation I->J K Purification (Crystallization/Chromatography) J->K L Dry to Constant Weight K->L M Final Product L->M

Caption: A generalized workflow for large-scale amide synthesis.

Detailed Application Protocols

The following protocols are designed for gram-to-kilogram scale synthesis and emphasize safety, efficiency, and purity.

Protocol 1: Synthesis via Acid Chloride Activation

This protocol is highly effective due to the high reactivity of acid chlorides but requires stringent moisture and temperature control. [2] Materials:

  • Carboxylic Acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • 2-Methylaminopyridine (1.05 eq)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Acid Chloride Formation:

    • To a clean, dry, nitrogen-purged reactor, charge the carboxylic acid (1.0 eq) and anhydrous DCM (10 L/kg of acid).

    • Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add thionyl chloride (1.2 eq) subsurface via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Gas evolution (SO₂ and HCl) will occur; vent the off-gas through a scrubber system.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC analysis.

  • Amide Coupling:

    • In a separate reactor, charge 2-methylaminopyridine (1.05 eq), triethylamine (2.5 eq), and anhydrous DCM (8 L/kg of aminopyridine).

    • Cool this solution to 0-5 °C.

    • Slowly transfer the previously prepared acid chloride solution into the amine solution via a pressure-equalized dropping funnel or a pump, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10-15 °C and slowly quench by adding water (5 L/kg of original acid).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (if excess amine is present), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by silica gel chromatography for higher purity requirements.

Protocol 2: Synthesis via EDC Coupling

This method is suitable for more sensitive substrates where the harsh conditions of acid chloride formation are not tolerated. [2][3] Materials:

  • Carboxylic Acid (1.0 eq)

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.3 eq)

  • Hydroxybenzotriazole (HOBt) or an alternative like OxymaPure® (1.3 eq) - Note: HOBt has thermal stability hazards and its use is increasingly restricted in large-scale operations.

  • 2-Methylaminopyridine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Procedure:

  • Acid Activation & Coupling:

    • To a nitrogen-purged reactor, charge the carboxylic acid (1.0 eq), 2-methylaminopyridine (1.1 eq), HOBt (or alternative, 1.3 eq), and ethyl acetate (15 L/kg of acid).

    • Stir the mixture to obtain a homogeneous solution or suspension.

    • Add DIPEA (3.0 eq) and cool the mixture to 0-5 °C.

    • In a separate container, dissolve EDC·HCl (1.3 eq) in a minimal amount of solvent (e.g., DCM or water, depending on process specifics) and add it to the reaction mixture portion-wise, keeping the temperature below 15 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, add water and separate the organic layer.

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.

    • The byproduct, an EDC-derived urea, can be challenging to remove. It has some solubility in acidic water, so the citric acid wash is crucial.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification:

    • Purify the resulting crude material by recrystallization or column chromatography as described in Protocol 1.

Process Safety and Scale-Up Considerations

  • Thermal Hazards: Many amide coupling reagents are associated with exothermic events. Reactions should be characterized by Differential Scanning Calorimetry (DSC) to understand thermal risks before scaling up. HOBt, in particular, can decompose exothermically.

  • Byproduct Removal: The choice of coupling reagent directly impacts the purification strategy. Urea byproducts from carbodiimides can be difficult to remove. The water-soluble phosphonic acid byproducts from T3P are a significant advantage on scale. [2]* Solvent Selection: Choose solvents based on reaction performance, safety, environmental impact, and ease of recovery. Dichloromethane is effective but is a regulated and environmentally hazardous solvent. Greener alternatives like 2-MeTHF or CPME should be considered where possible. [4]* Base Selection: The choice of base is critical. [5]Inorganic bases like K₂CO₃ are cheap but can cause heterogeneity. Organic bases like TEA and DIPEA are common but must be fully removed from the final product.

Conclusion

The is a well-established but nuanced field in process chemistry. The optimal strategy depends on a careful balance of substrate reactivity, cost, safety, and environmental considerations. The acid chloride route offers a cost-effective and highly reactive pathway for robust substrates, while carbodiimide or phosphonic anhydride-based methods provide milder alternatives for more complex and sensitive molecules. By understanding the causality behind reagent selection and adhering to rigorous safety and purification protocols, researchers and drug development professionals can successfully and responsibly scale the production of these vital pharmaceutical building blocks.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link] [2][6][7]2. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. This source was reviewed but not directly cited in the final text.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471–479. This source was reviewed but not directly cited in the final text.
  • Various Authors. (2016). Collection of articles on amide synthesis. Organic Process Research & Development. [Link] [8]5. Loido, J. C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. [Link] [9]6. Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(8), 1503-1509. [Link] [10]7. Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link] [5]8. Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link] [1]9. Wang, L., et al. (2018). Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. The Journal of Organic Chemistry. [Link] [11][12]10. Wang, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules, 27(19), 6683. [Link] [3]11. Imbert, D., et al. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents, EP1358179B1. [13]12. Various Authors. (2026). Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. Simulated Journal of Green Chemistry. [Link] [4]13. Czech Advanced Technology and Research Institute. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. CATRIN. [Link] [14]14. An, L., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances, 8(63), 36245-36249. [Link] [15]15. Magano, J. (2022). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link] [16]16. Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering, 14(1), 6-10. [Link] [17]17. Bouabid, A., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Pharmaceuticals, 16(5), 738. [Link] [18]18. Li, Z., et al. (2022). A synthetic method and use of more than 2-amino pyridine derivatives. Patsnap, CN114868205A. [Link] [19]19. Unknown Author. (n.d.). Synthesis method of 2-amino pyridine compounds. Google Patents, CN102276526B. [20]20. Sureshbabu, V. V., & Venkataramanarao, R. (2007). A Simple Synthetic Protocol for the Protection of Amides, Lactams, Ureas, and Carbamates. Request PDF on ResearchGate. [Link] [21]21. Department of Science and Technology. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. DST. [Link] [22]22. Imbert, D., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents, US7208603B2. [23]23. Unknown Author. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents, CN107011254B. [24]24. Klapars, A., et al. (2005). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Tetrahedron Letters, 46(42), 7335-7339. [Link] [25]25. Manley, P. J., & Bilodeau, M. T. (2002). Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts. Organic Letters, 4(22), 3847-3850. [Link]

Sources

Method

Application Note: Advanced Purification Protocols for (2-Bromopyridin-3-yl)methylamine Hydrochloride

Executive Summary & Context (2-Bromopyridin-3-yl)methylamine hydrochloride (CAS: 1072448-08-8) is a highly versatile synthetic building block, frequently utilized in the development of neuroactive pharmaceutical agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

(2-Bromopyridin-3-yl)methylamine hydrochloride (CAS: 1072448-08-8) is a highly versatile synthetic building block, frequently utilized in the development of neuroactive pharmaceutical agents, including potent P2X7 receptor antagonists[1]. The molecule presents unique purification challenges due to its dual functional nature: a weakly basic, sterically hindered pyridine ring and a highly polar primary amine hydrochloride. Furthermore, the presence of the electrophilic bromo-substituent requires mild thermal and chemical conditions to prevent unwanted dehalogenation or degradation.

This application note details two field-proven, scalable purification methodologies—solvent/anti-solvent recrystallization and acid-base extraction (free-basing)—designed to isolate the target compound with >99% purity.

Physicochemical Profiling & Mechanistic Rationale

To achieve high-purity isolation, the purification strategy must exploit the specific physicochemical properties of the amine hydrochloride lattice.

  • Mechanisms of Recrystallization: Amine hydrochlorides possess high lattice energies and are highly polar. They exhibit excellent solubility in protic solvents (e.g., water, hot ethanol) but are practically insoluble in low-dielectric aprotic solvents (e.g., diethyl ether)[2]. By dissolving the crude salt in hot ethanol, we leverage the steep temperature-solubility curve of the protic solvent. The subsequent dropwise addition of diethyl ether acts as an anti-solvent, rapidly decreasing the bulk dielectric constant of the solution and forcing the ionic target compound to nucleate, while less polar organic impurities remain solvated[3].

  • Mechanisms of Free-Basing: When the crude material is heavily contaminated with inorganic salts or structurally similar positional isomers, recrystallization alone may fail. By treating the aqueous solution of the salt with a strong base (pH ≥ 12), the primary amine is deprotonated. This breaks the ionic lattice and converts the highly polar salt into a lipophilic free base[4]. The target compound can then be partitioned into an organic phase, leaving inorganic impurities in the aqueous waste. Subsequent treatment of the organic phase with anhydrous HCl selectively reprecipitates the pure hydrochloride salt[5],[6].

Purification Strategy Workflow

PurificationWorkflow Start Crude (2-Bromopyridin-3-yl) methylamine HCl Decision Initial Purity? Start->Decision PathA >85% Purity: Solvent/Anti-Solvent Decision->PathA High PathB <85% Purity: Free-Basing & Re-salting Decision->PathB Low Recryst_Step1 Dissolve in Hot EtOH PathA->Recryst_Step1 FreeBase_Step1 Aqueous NaOH (pH 12) PathB->FreeBase_Step1 Recryst_Step2 Add Et2O (Anti-solvent) Recryst_Step1->Recryst_Step2 Recryst_Step3 Cool, Crystallize & Filter Recryst_Step2->Recryst_Step3 Final Pure Target Compound (>99% Purity) Recryst_Step3->Final FreeBase_Step2 Extract with EtOAc FreeBase_Step1->FreeBase_Step2 FreeBase_Step3 Anhydrous HCl in Et2O FreeBase_Step2->FreeBase_Step3 FreeBase_Step3->Final

Workflow for the purification of (2-Bromopyridin-3-yl)methylamine HCl based on crude purity.

Quantitative Data Summary

ParameterValue / ObservationMechanistic Implication
Molecular Weight 223.50 g/mol Determines stoichiometric equivalents for free-basing and re-salting.
Solubility (Water) Highly Soluble (>100 mg/mL)Ideal for initial dissolution in acid-base extraction protocols.
Solubility (Ethanol) Soluble at 75 °C, sparingly at 0 °COptimal primary solvent for temperature-gradient recrystallization[2].
Solubility (Diethyl Ether) InsolubleIdeal anti-solvent to depress the dielectric constant of the system.
Expected Yield (Recryst.) 75% – 85%First-crop recovery; mother liquor can be concentrated for a second crop.
Expected Yield (Free-Base) 65% – 75%Lower yield due to partition coefficients, but offers a higher purity leap.

Protocol A: Solvent/Anti-Solvent Recrystallization

Recommended for crude batches with an initial purity of >85%.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude (2-Bromopyridin-3-yl)methylamine hydrochloride in a minimal volume of anhydrous ethanol (approximately 3–5 mL per gram of crude) in a round-bottom flask.

  • Thermal Solvation: Heat the suspension to a mild reflux (approx. 75 °C) using a water bath until complete dissolution is achieved. Note: Avoid prolonged heating to prevent thermal degradation of the bromo-pyridine moiety[2].

  • Decolorization (Optional): If the solution exhibits a dark discoloration, add a small spatula tip of activated charcoal, hold at reflux for 5 minutes, and perform a rapid hot filtration through a pad of Celite[2].

  • Dielectric Depression (Anti-Solvent Addition): Remove the flask from the heat source. While the solution is still warm (approx. 50 °C), begin the dropwise addition of anhydrous diethyl ether while swirling vigorously. Continue until a faint, persistent opalescence (turbidity) is observed in the solution.

  • Nucleation & Maturation: Allow the flask to cool undisturbed to room temperature over 2 hours to promote slow crystal growth. Subsequently, transfer the flask to an ice bath (0–5 °C) for an additional 2 hours to maximize the yield of the crystalline lattice[3].

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold diethyl ether to displace any residual impurity-laden mother liquor.

  • Desiccation: Dry the purified crystals under high vacuum at 40 °C until a constant weight is achieved.

Self-Validating System (Protocol A): This protocol validates itself through visual phase-state cues. If the solution turns cloudy immediately upon the addition of the first drop of anti-solvent at elevated temperatures, the primary solvent volume is insufficient (risk of crashing out impurities). Conversely, if no turbidity is observed after a 1:3 ratio of EtOH:Et2O is reached at room temperature, the system is over-solvated. The correct trajectory is a clear solution at heat, turning faintly opalescent only upon cooling and sustained anti-solvent addition.

Protocol B: Acid-Base Extraction (Free-Basing) & Re-salting

Recommended for heavily contaminated batches (<85% purity) or those containing inorganic salts.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve the highly impure crude salt in deionized water (10 mL per gram of crude).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches ≥ 12[4].

  • Phase Partitioning: Transfer the basic solution to a separatory funnel and extract three times with equal volumes of ethyl acetate (EtOAc) or dichloromethane (DCM). The free amine will partition into the organic layer.

  • Washing & Drying: Wash the combined organic extracts once with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.

  • Anhydrous Re-salting: Transfer the dried organic filtrate to a clean flask submerged in an ice bath. While stirring vigorously, slowly add a stoichiometric excess of anhydrous HCl dissolved in dioxane (4M) or diethyl ether[5]. The anhydrous acid instantly reprotonates the amine, forming a suspension of the hydrochloride salt, which is insoluble in the aprotic organic solvent and precipitates immediately[6].

  • Isolation: Filter the resulting white precipitate under vacuum, wash generously with cold diethyl ether, and dry under high vacuum to afford the pure salt.

Self-Validating System (Protocol B): The extraction efficiency is self-indicating via pH and phase separation. If an emulsion forms during the EtOAc extraction, it indicates incomplete deprotonation or the presence of polymeric impurities; adding brine breaks the emulsion, validating the osmotic shift. During re-salting, the instantaneous formation of a dense white precipitate upon the addition of HCl confirms the successful capture of the free amine. A lack of precipitate indicates the amine was lost to the aqueous layer (confirming the pH was not strictly maintained at ≥ 12 during step 2).

Analytical Validation

To confirm the success of the purification, the isolated material should be subjected to spectroscopic analysis. The presence of the intact bromo-pyridine ring and the protonated amine can be verified against established literature values[1]:

  • Mass Spectrometry (ESI+): Look for the protonated free base peak at m/z 188.8 (M-35)⁺, which corresponds to the loss of the chloride counterion[1].

  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum should cleanly resolve the methylene protons as a distinct multiplet/quartet at δ 4.13 ppm (J = 5.8 Hz, 2H) due to coupling with the adjacent ammonium protons. The pyridine ring protons will appear downfield at δ 7.57 (dd, J = 7.5, 4.7 Hz, 1H) and δ 8.05 (dd, J = 7.6, 1.9 Hz, 1H)[1]. The absence of extraneous aliphatic peaks between 1.0–3.0 ppm confirms the removal of organic impurities.

References[2] Title: Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Source: Benchchem. URL: 1]">https://www.benchchem.com[1] Title: WO2005111003A1 - Amino-tetrazoles analogues and methods of use. Source: Google Patents. URL: https://patents.google.com/patent/WO2005111003A1/en[4] Title: Trimethylamine hydrochloride. Source: Organic Syntheses. URL: 5]">https://www.orgsyn.org[5] Title: How to recrystallization amine compound and it is not soluble in common organic solvents. Source: ResearchGate. URL: https://www.researchgate.net/post/How_to_recrystallization_amine_compound_and_it_is_not_soluble_in_common_organic_solvents[6] Title: US20200392074A1 - Method for preparing an amine hydrochloride suspension. Source: Google Patents. URL: https://patents.google.com/patent/US20200392074A1/en

Sources

Application

use of (2-Bromopyridin-3-yl)methylamine hydrochloride in agrochemical synthesis

Application Note: Utilization of (2-Bromopyridin-3-yl)methylamine Hydrochloride in Agrochemical Scaffold Synthesis Executive Summary The development of next-generation agrochemicals—including broad-spectrum fungicides, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of (2-Bromopyridin-3-yl)methylamine Hydrochloride in Agrochemical Scaffold Synthesis

Executive Summary

The development of next-generation agrochemicals—including broad-spectrum fungicides, selective herbicides, and insecticidal arylpyrrolidines—relies heavily on the strategic incorporation of functionalized nitrogen heterocycles. (2-Bromopyridin-3-yl)methylamine hydrochloride (CAS: 205744-15-6 for the free base) has emerged as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, orthogonal reactivity, and self-validating experimental protocols required to successfully deploy this compound in the synthesis of complex agrochemical active ingredients.

Strategic Utility & Orthogonal Reactivity

The structural architecture of (2-bromopyridin-3-yl)methylamine hydrochloride offers two distinct, orthogonally reactive sites:

  • The 3-Aminomethyl Group: A highly nucleophilic primary amine capable of rapid derivatization (e.g., amidation, reductive amination, or urea formation). This site is frequently utilized to construct the amide linkages found in modern pest control agents [1].

  • The 2-Bromo Pyridine Core: An electron-deficient aryl halide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The electron-withdrawing nature of the pyridine nitrogen significantly lowers the activation energy required for the oxidative addition of Palladium(0) species.

Handling Rationale: The compound is typically supplied and utilized as a hydrochloride salt. The free primary amine is prone to oxidative degradation and can spontaneously coordinate with atmospheric CO₂. The HCl salt ensures long-term bench stability and precise stoichiometric control during reaction setup.

Experimental Workflows & Self-Validating Protocols

To prevent the primary amine from poisoning palladium catalysts or undergoing unwanted Buchwald-Hartwig auto-amination, the amine must be masked or functionalized prior to cross-coupling. The following protocols detail a two-stage divergent synthesis.

Protocol A: In Situ Neutralization and N-Boc Protection

Objective: To liberate the free amine and immediately mask it with a tert-butyloxycarbonyl (Boc) group, rendering the molecule compatible with downstream organometallic chemistry [2].

  • Reaction Setup: Suspend (2-Bromopyridin-3-yl)methylamine HCl (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M) under a nitrogen atmosphere.

    • Mechanistic Rationale: Anhydrous THF provides excellent solubility for the incoming Boc₂O reagent and the transient free-base intermediate, ensuring a homogeneous reaction environment.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (Et₃N) (2.5 equiv) dropwise over 10 minutes.

    • Mechanistic Rationale: Et₃N serves a dual purpose: it acts as a thermodynamic sink for the HCl (forming insoluble Et₃N·HCl), liberating the nucleophilic free amine, and neutralizes the acid generated during the subsequent Boc protection. The 0 °C temperature controls the exothermic neutralization.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in a single portion. Remove the ice bath and stir at ambient temperature for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in high-performance liquid chromatography (HPLC) grade methanol, and analyze. The protocol is validated to proceed to workup only when the starting material peak (m/z 187 [M+H]⁺) is completely consumed, replaced by the protected product peak (m/z 287 [M+H]⁺).

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To construct the 2-arylpyridine scaffold, a ubiquitous structural motif in modern herbicides and fungicides [3].

  • Reagent Assembly: In a Schlenk flask, combine the N-Boc protected intermediate from Protocol A (1.0 equiv), an Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a 4:1 mixture of 1,4-Dioxane and water.

    • Mechanistic Rationale: Pd(dppf)Cl₂ is specifically selected over standard Pd(PPh₃)₄. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand sterically saturates the palladium center, preventing the pyridine nitrogen of the substrate from coordinating and deactivating the catalyst.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Mechanistic Rationale: The inorganic base is strictly required to form the reactive, electron-rich arylboronate complex, which is necessary to drive the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with dry N₂ for 15 minutes.

    • Mechanistic Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle.

  • Thermal Activation: Seal the flask and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/Workup): Analyze via Thin-Layer Chromatography (Hexanes:EtOAc 7:3). Upon completion, cool to room temperature and filter the mixture through a pad of Celite.

    • Self-Validation: The Celite filtration is a mandatory physical validation step; it removes precipitated palladium black and insoluble inorganic salts, preventing intractable emulsions during the subsequent liquid-liquid extraction phase.

Quantitative Data & Optimization Metrics

The efficiency of the Suzuki-Miyaura coupling at the 2-bromo position is highly dependent on the catalyst-ligand architecture. Table 1 summarizes the optimization data, demonstrating the necessity of bidentate ligands.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 2-Bromopyridine Scaffolds

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045%Monodentate ligands allow pyridine N-coordination; severe catalyst poisoning observed.
2 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 90 88% Optimal. Bidentate dppf ligand sterically blocks pyridine N-coordination.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene10082%High yield, but SPhos ligand increases synthesis cost unnecessarily.
4Pd(dppf)Cl₂Cs₂CO₃DMF / H₂O9075%Stronger base in polar aprotic solvent led to minor debromination side-reactions.

Synthetic Pathway Visualization

The following diagram maps the divergent synthetic utility of (2-Bromopyridin-3-yl)methylamine hydrochloride, illustrating how a single precursor is routed into different agrochemical classes.

Agrochemical_Synthesis SM (2-Bromopyridin-3-yl) methylamine HCl FreeBase Free Amine Intermediate SM->FreeBase Et3N or DIPEA (Neutralization) BocProtected N-Boc Protected Derivative FreeBase->BocProtected Boc2O, THF (Protection) Amide Pesticidal Amide Derivative FreeBase->Amide Acyl Chloride (N-Acylation) Suzuki Arylpyridine Scaffold (Herbicide Core) BocProtected->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Cross-Coupling) Fused Pyrido[2,3-d]pyrimidine (Fungicide Core) Amide->Fused Intramolecular Cyclization

Figure 1: Divergent synthetic pathways of (2-Bromopyridin-3-yl)methylamine HCl in agrochemical development.

References

  • Title: JP2012082186A - Insecticidal arylpyrrolidines Source: Google Patents URL
  • Title: AU2009280679B2 - Amide derivative, pest control agent containing the amide derivative and use of the pest control agent Source: Google Patents URL
  • Title: US5602076A - Certain fungicides, pesticides and plant growth regulants Source: Google Patents URL
Method

Application Note: Advanced Analytical Characterization and Method Validation for (2-Bromopyridin-3-yl)methylamine Hydrochloride

Executive Summary & The Analytical Challenge (2-Bromopyridin-3-yl)methylamine hydrochloride (Formula: C₆H₇BrN₂ · HCl) is a highly polar, halogenated heteroaromatic building block frequently utilized in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(2-Bromopyridin-3-yl)methylamine hydrochloride (Formula: C₆H₇BrN₂ · HCl) is a highly polar, halogenated heteroaromatic building block frequently utilized in the synthesis of complex pharmaceuticals, including P2X7 receptor antagonists and targeted chemotherapeutics.

Characterizing this Active Pharmaceutical Ingredient (API) intermediate presents two distinct analytical challenges:

  • High Polarity & Basicity : As a primary amine hydrochloride salt, the molecule dissociates in solution to form a highly polar, protonated species. This leads to poor retention, phase collapse, and severe peak tailing on conventional end-capped C18 chromatographic columns.

  • Isotopic Complexity : The presence of the bromine atom yields a complex mass spectrometric signature due to the natural ~1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes, requiring precise deconvolution during structural confirmation.

This guide provides a comprehensive, self-validating suite of protocols for the structural elucidation and purity assessment of this compound, strictly grounded in the[1].

AnalyticalWorkflow A API Sample: (2-Bromopyridin-3-yl)methylamine HCl B LC-HRMS Profiling (Isotope & Mass Accuracy) A->B C Multinuclear NMR (1H, 13C Structural Elucidation) A->C D HPLC-UV Analysis (Purity & Degradation) A->D E Data Synthesis & Structural Confirmation B->E C->E D->E

Fig 1. Multidimensional analytical workflow for characterizing the API salt.

Structural Elucidation: NMR and High-Resolution Mass Spectrometry

Protocol 2.1: LC-HRMS Isotopic Profiling

Causality & Experience : To definitively confirm the structure, we leverage the unique isotopic signature of bromine. Because the protonated amine is highly polar, standard C18 columns will fail to retain it. We utilize an aqueous-compatible C18 column (e.g., Atlantis T3) which resists stationary phase dewetting under highly aqueous conditions, a technique validated in the characterization of similar[2].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the API in 50:50 LC-MS grade Water:Acetonitrile to a final concentration of 10 µg/mL.

  • Chromatography : Inject 2 µL onto an Atlantis T3 column (150 mm × 2.1 mm, 3 µm).

  • Gradient Elution : Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Rationale: Formic acid ensures the amine remains fully protonated, standardizing the ionization state and suppressing secondary interactions with residual column silanols.

  • Detection : Acquire data in ESI+ mode (m/z 100-500).

  • Self-Validation (System Suitability) : Prior to the run, inject a caffeine standard to verify mass accuracy (< 5 ppm error) and positive ionization efficiency.

Table 1: Expected High-Resolution Mass Spectrometry Data

SpeciesFormula (Free Base)Exact Mass (Calculated)Observed [M+H]⁺ m/zRelative Abundance
⁷⁹Br Isotope C₆H₇⁷⁹BrN₂185.9793 Da186.9871~ 100%
⁸¹Br Isotope C₆H₇⁸¹BrN₂187.9772 Da188.9850~ 97.3%
Protocol 2.2: ¹H and ¹³C NMR Spectroscopy

Causality & Experience : The hydrochloride salt form dictates the solvent choice. D₂O would exchange the critical -NH₃⁺ protons, masking them from the spectrum. Therefore, anhydrous DMSO-d₆ is selected to ensure complete dissolution while preserving the exchangeable protons for positional confirmation[3].

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition : Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K.

  • Self-Validation : Internally reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) to prevent chemical shift drift.

Table 2: Multinuclear NMR Peak Assignments ()

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
¹H 4.13q, J = 5.8 Hz2H-CH₂- (Aliphatic)
¹H 7.57dd, J = 7.5, 4.7 Hz1HPyridine H-5
¹H 8.05dd, J = 7.6, 1.9 Hz1HPyridine H-4
¹H 8.32dd, J = 4.7, 1.7 Hz1HPyridine H-6
¹H 8.44 / 9.68br s3H (Total)-NH₃⁺ (Amine salt)

HPLC-UV Method Development and ICH Q2(R2) Validation

Method Development Logic

Developing a stability-indicating assay for this compound requires overcoming the inherent peak tailing of basic amines.

MethodDevLogic Start Target: Polar Basic Amine HCl Salt Q1 Is retention factor (k') > 2 on standard C18? Start->Q1 Yes1 Proceed with C18 (Add 0.1% TFA/FA) Q1->Yes1 Yes No1 Shift to AQ-C18 (e.g., Atlantis T3) or HILIC Phase Q1->No1 No Q2 Is peak tailing observed? (As > 1.5) Yes1->Q2 No1->Q2 Yes2 Optimize Buffer (Use Formate pH 3.0) Q2->Yes2 Yes No2 Proceed to ICH Q2(R2) Validation Q2->No2 No Yes2->No2

Fig 2. Decision logic for HPLC method development of polar basic salts.

Protocol 3.1: Stability-Indicating HPLC-UV Method
  • Column : Waters Atlantis T3 (150 x 4.6 mm, 3 µm) or equivalent AQ-C18.

  • Mobile Phase A : 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid. Rationale: A pH of 3.0 is well below the pKa of the primary amine (~8.5), ensuring it is fully ionized. Ammonium formate provides necessary ionic strength to mask silanol interactions, preventing peak tailing.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 60% B over 15 minutes. Rationale: Starting at 5% organic rather than 0% prevents stationary phase collapse.

  • Detection : UV at 254 nm.

  • Flow Rate : 1.0 mL/min at 30°C.

Protocol 3.2: ICH Q2(R2) Validation Workflow

To ensure the method is "fit for intended purpose" as defined by [1], the following self-validating parameters must be executed:

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability (SST) 6 replicate injections of 0.5 mg/mL API standard prior to any analytical run.Resolution ( Rs​ ) > 1.5; Tailing Factor ( Tf​ ) < 1.5; Theoretical Plates ( N ) > 2000.
Specificity Inject blank, standard, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C heat, UV light).No interference at the retention time of the API. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.25 to 0.75 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Precision (Repeatability) 6 independent preparations of the API at 100% concentration (0.5 mg/mL).Relative Standard Deviation (RSD) of peak areas 2.0%.
Accuracy (Recovery) Spike API into a placebo/solvent matrix at 80%, 100%, and 120% levels (triplicate at each level).Mean recovery across all levels must fall between 98.0% and 102.0%.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Retrieved from:[Link]

  • Abbott Laboratories. (2005). Amino-tetrazoles analogues and methods of use. (Patent No. WO2005111003A1). World Intellectual Property Organization.
  • Kowol, C. R., et al. (2016). Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention. Journal of Medicinal Chemistry, 59(14), 6739-6752. Retrieved from:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

Abstract The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, including antimicrobial, anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This document provides an in-depth guide to the one-pot, four-component synthesis of these vital derivatives. We will explore the underlying reaction mechanism, compare various synthetic methodologies, and provide detailed, field-proven protocols for researchers in organic synthesis and drug development. The focus is on providing not just procedural steps, but the scientific rationale behind them to empower researchers to optimize these reactions for their specific needs.

Introduction: The Significance of the 2-Amino-3-cyanopyridine Core

Heterocyclic compounds are paramount in pharmaceutical research, and the pyridine ring system is one of the most prevalent N-heteroaromatics found in approved drugs.[2] Within this class, 2-amino-3-cyanopyridine derivatives have garnered immense interest due to their versatile biological profile. They have been identified as potent IKK-β inhibitors for anti-inflammatory applications, A2A adenosine receptor antagonists, and inhibitors of HIV-1 integrase, among other activities.[3]

The classical synthesis of these compounds often involves multi-step procedures with harsh conditions and the use of toxic solvents. The advent of one-pot multicomponent reactions (MCRs) has revolutionized this process, offering a more efficient, atom-economical, and environmentally benign approach by combining four readily available components—an aldehyde, a ketone, malononitrile, and an ammonium salt—in a single synthetic operation.[4][5] This guide focuses exclusively on these modern, efficient one-pot strategies.

Reaction Mechanism and Strategic Considerations

The one-pot synthesis of 2-amino-3-cyanopyridine derivatives is a domino reaction that proceeds through a series of condensation and cyclization steps. Understanding this mechanism is critical for troubleshooting and optimization. The generally accepted pathway involves two initial, parallel condensations followed by a cascade of intramolecular events.[5][6]

Causality of the Mechanism:

  • Knoevenagel Condensation: The reaction is typically initiated by a base (often generated in situ from ammonium acetate) catalyzing the Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, malononitrile. This step forms a highly electrophilic arylidene malononitrile intermediate.

  • Enamine Formation: Concurrently, the ketone reacts with ammonium acetate (which serves as the ammonia source) to form a nucleophilic enamine intermediate.[6]

  • Michael Addition: The core carbon-carbon bond-forming event is a Michael addition, where the enamine attacks the electron-deficient double bond of the arylidene malononitrile.

  • Intramolecular Cyclization & Aromatization: The resulting adduct undergoes a Thorpe-Ziegler type intramolecular cyclization, where the amino group attacks one of the nitrile groups.[7] This is followed by tautomerization and subsequent aromatization (often via oxidation by air or elimination) to yield the stable 2-amino-3-cyanopyridine ring system.

The choice of catalyst is pivotal. It must be capable of promoting both the Knoevenagel condensation and the enamine formation without leading to unwanted side reactions. Modern protocols often employ heterogeneous catalysts which offer the advantages of easy separation and recyclability.[1][5][6]

Reaction_Mechanism Proposed Reaction Mechanism for One-Pot Synthesis cluster_init Initial Condensations cluster_cascade Cascade Sequence R1CHO Aldehyde (R1-CHO) Knoevenagel Intermediate A (Arylidene Malononitrile) R1CHO->Knoevenagel Knoevenagel Condensation Malono Malononitrile (CH2(CN)2) Malono->Knoevenagel R2COR3 Ketone (R2-CO-R3) Enamine Intermediate B (Enamine) R2COR3->Enamine Enamine Formation NH4OAc Ammonium Acetate (NH4OAc) NH4OAc->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Intramolecular Cyclization Product 2-Amino-3-cyanopyridine Derivative Cyclized->Product Tautomerization & Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis.

Comparative Analysis of Synthetic Protocols

The efficiency of the one-pot synthesis is highly dependent on the reaction conditions. Key variables include the energy source (conventional heating vs. microwave irradiation), the presence and type of catalyst, and the use of a solvent. The following table summarizes several successful approaches, highlighting the trade-offs between reaction time, yield, and experimental setup.[4]

Synthetic RouteCatalyst / PromoterEnergy SourceSolventReaction TimeYield (%)Reference
Route 1 NoneMicrowave IrradiationSolvent-free7-9 min72-86%[3][8]
Route 2 Nanostructured Na₂CaP₂O₇Conventional Heating (80 °C)Solvent-free15-30 min84-94%[5]
Route 3 TBBDA or PBBSConventional Heating (100 °C)Solvent-free25-50 min85-95%[9]
Route 4 Fe₃O₄@THAM-MercaptopyrimidineConventional Heating (70 °C)Solvent-free20-40 min75-97%[6]
Route 5 Copper Nanoparticles on Charcoal (Cu/C)Conventional Heating (Reflux)Acetonitrile1.5-3 h86-94%[1][10]
Route 6 Guanidine HydrochlorideConventional Heating (80 °C)Solvent-free~35 minHigh[11]

Field Insights:

  • Microwave-Assisted Synthesis (Route 1): Offers a dramatic reduction in reaction time, making it ideal for high-throughput screening and rapid library generation.[3][8] The absence of a solvent enhances its green chemistry profile.

  • Heterogeneous Catalysis (Routes 2, 3, 4, 5): The use of solid-supported or magnetic nanocatalysts simplifies product purification to a simple filtration or magnetic separation, allowing for easy recovery and reuse of the catalyst.[1][5][6] This is a significant advantage for scalability and cost-effectiveness. Solvent-free conditions are often preferred to maximize reactant concentration and minimize waste.[5][6][9]

Detailed Experimental Protocols

The following protocols are representative of the most efficient and practical methods identified in the literature.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

This protocol is valued for its exceptional speed and simplicity, making it an excellent choice for rapid analog synthesis.[3][8]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Methyl ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5-2.0 mmol)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Ethanol (for workup)

Procedure:

  • Reactant Charging: In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (recommend starting with 1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 150-300 W) or temperature (e.g., 100-120 °C) for 7-9 minutes. Note: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) during optimization.

  • Workup and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Add a small amount of cold ethanol (3-5 mL) to the reaction mixture and stir or sonicate to break up the solid mass.

  • Purification: Collect the precipitated product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual starting materials.

  • Drying: Dry the purified product under vacuum. The product is often of high purity, but recrystallization from 95% ethanol can be performed if necessary.[3]

Protocol B: Heterogeneously Catalyzed Solvent-Free Synthesis

This protocol leverages a recyclable catalyst, offering a green and scalable alternative. The example uses a generic solid acid/base catalyst, representative of many systems like Na₂CaP₂O₇ or functionalized nanoparticles.[5][6]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Heterogeneous catalyst (e.g., Fe₃O₄-based nanocatalyst, 0.005 g)[6]

  • Round-bottom flask (25 mL) with a magnetic stir bar and condenser

  • Heating mantle or oil bath

  • Ethanol (for workup)

  • External magnet (if using a magnetic catalyst)

Procedure:

  • Reactant Charging: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.0 mmol), ammonium acetate (1.5 mmol), and the heterogeneous catalyst.

  • Reaction: Heat the mixture under stirring in an oil bath set to 70-100 °C (the optimal temperature depends on the specific catalyst).[6][9] Monitor the reaction's progress using TLC (eluent: n-hexane/ethyl acetate).

  • Workup and Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Add hot ethanol (10 mL) to dissolve the product.

    • If using a magnetic catalyst , place a strong external magnet against the side of the flask to immobilize the catalyst and decant the hot ethanol solution.[6]

    • If using a non-magnetic solid catalyst , filter the hot mixture through a pad of Celite to remove the catalyst.[1]

  • Isolation and Purification: Wash the recovered catalyst with hot ethanol and set it aside for drying and reuse. Allow the combined ethanol filtrate to cool. The product will often crystallize out.

  • Final Steps: Collect the pure product by vacuum filtration and dry. If the product does not crystallize upon cooling, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Experimental_Workflow General Experimental Workflow Reactants 1. Combine Reactants (Aldehyde, Ketone, Malononitrile, NH4OAc) & Catalyst (if applicable) Process 2. Process (Microwave Irradiation or Conventional Heating) Reactants->Process TLC Monitor by TLC Process->TLC TLC->Process Incomplete Workup 3. Workup (Add Ethanol, Separate Catalyst) TLC->Workup Complete Isolation 4. Isolation (Filtration / Crystallization) Workup->Isolation Product 5. Pure Product Isolation->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2-Bromopyridin-3-yl)methylamine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (2-Bromopyridin-3-yl)methylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2-Bromopyridin-3-yl)methylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable route for synthesizing (2-Bromopyridin-3-yl)methylamine?

The most prevalent and scalable synthetic pathway commences with 2-bromo-3-cyanopyridine. The core transformation is the reduction of the nitrile (cyano) group to a primary amine (methylamine). This approach is favored due to the relative availability of the starting materials and the straightforward nature of the reduction.

Q2: Which reduction methods are typically employed for converting 2-bromo-3-cyanopyridine, and what are their primary trade-offs?

There are two primary methods for this reduction:

  • Catalytic Hydrogenation: This is often the preferred method for its cleaner reaction profile, easier work-up, and avoidance of pyrophoric reagents. It involves reacting the cyanopyridine with hydrogen gas in the presence of a metal catalyst.

  • Chemical Hydride Reduction: This method uses powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). While highly effective and rapid, it requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LiAlH₄.[1][2]

The final step in the synthesis involves converting the resulting free amine into its hydrochloride salt to improve stability and handling.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you may encounter during the synthesis. We will diagnose the problem, explain the underlying chemistry, and provide actionable solutions.

Problem 1: Low Overall Yield

A low yield of the final hydrochloride salt is the most common issue. The root cause can often be traced back to the reduction step.

Initial Diagnosis Workflow

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// Edges Start -> Check_SM; Check_SM -> Incomplete_Reaction [label="Significant SM\nRemaining"]; Check_SM -> Check_SideProducts [label="No/Little SM\nRemaining"]; Incomplete_Reaction -> Optimize_Hydrogenation; Incomplete_Reaction -> Optimize_LAH; Check_SideProducts -> Side_Reactions [label="Impurities\nDetected"]; Check_SideProducts -> Check_Isolation [label="Product is Clean\nbut Mass is Low"]; Side_Reactions -> Minimize_Debromination; Check_Isolation -> Isolation_Issue [label="Potential Loss\nIdentified"]; Isolation_Issue -> Optimize_Isolation; } dotedge Caption: Troubleshooting workflow for low product yield.

A: For Catalytic Hydrogenation:

  • Catalyst Activity & Loading: The catalyst is paramount. Palladium on carbon (Pd/C) is common, but rhodium catalysts like Rh₂O₃ can also be effective under mild conditions.[3] Ensure your catalyst is fresh, as activity can diminish over time. If the reaction stalls, consider increasing the catalyst loading from a typical 1-5 mol% up to 10 mol%.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require elevated pressure (e.g., 50-100 psi or higher) to achieve a reasonable rate. Ensure your system is safely maintaining the target pressure.

  • Solvent Choice: The solvent must solubilize the starting material and not interfere with the catalyst. Methanol or ethanol, often with an acidic additive like acetic acid or hydrochloric acid, are common choices. The acid protonates the pyridine nitrogen, which can enhance reactivity and prevent catalyst poisoning.

  • Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate.[3] However, be cautious, as higher temperatures can also promote side reactions.[4]

A: For Lithium Aluminum Hydride (LiAlH₄) Reduction:

  • Reagent Stoichiometry: LiAlH₄ is highly reactive and moisture-sensitive.[1] Use a slight excess (e.g., 1.5-2.0 equivalents) to ensure all the nitrile is reduced. The reduction of a nitrile to a primary amine is a well-established transformation using LiAlH₄.[5]

  • Strict Anhydrous Conditions: Any moisture will quench the LiAlH₄, reducing its effective concentration and generating hydrogen gas.[1] Ensure all glassware is oven-dried and solvents (like THF or diethyl ether) are anhydrous.

  • Temperature Control: The reaction is highly exothermic. Add the substrate solution slowly to the LiAlH₄ suspension at 0 °C to maintain control. After the initial addition, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.[6]

  • Inverse Addition: To maintain control and potentially improve selectivity, consider an "inverse addition" where the LiAlH₄ solution is added slowly to the substrate solution.[1]

A: This is a classic problem in the catalytic hydrogenation of halogenated pyridines. The catalyst that reduces the nitrile can also catalyze the hydrogenolysis (cleavage) of the carbon-bromine bond.

Solutions to Minimize Debromination:

  • Use a Modified or "Poisoned" Catalyst: A less active catalyst can selectively reduce the nitrile without cleaving the C-Br bond. A Lindlar catalyst (Pd on CaCO₃, poisoned with lead acetate and quinoline), while typically used for alkyne reductions, can sometimes be effective.[7]

  • Add an Acidic Modifier: Performing the hydrogenation in an acidic medium (e.g., methanol with HCl or H₂SO₄) is often the most effective solution. Protonation of the pyridine ring deactivates it towards hydrogenolysis, thus preserving the C-Br bond. This is a crucial parameter for the selective hydrogenation of halogenated cyanopyridines.[8]

  • Optimize Conditions: Use the mildest conditions possible. Lower the hydrogen pressure and temperature to the minimum required for the nitrile reduction. Over-exposure to harsh conditions increases the likelihood of debromination.

  • Switch to Chemical Reduction: LiAlH₄ reduction generally does not cause debromination of aryl bromides, making it a reliable alternative if hydrogenolysis is a persistent issue.

Synthetic Pathway and Key Side Reaction

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// Nodes Start [label="2-bromo-3-cyanopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="(2-Bromopyridin-3-yl)methylamine\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="(2-Bromopyridin-3-yl)methylamine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Product [label="(Pyridin-3-yl)methylamine\n(Debrominated Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="Reduction\n(e.g., H₂/Pd/C or LiAlH₄)"]; Intermediate -> Final [label="HCl"]; Start -> Side_Product [label="Hydrogenolysis\n(Side Reaction with H₂/Pd/C)", style=dashed, color="#EA4335"]; } dotedge Caption: Main synthesis path and the debromination side reaction.

Problem 2: Product is Impure or Difficult to Isolate

A: This often points to issues in the final salt formation and isolation step, or the presence of persistent impurities.

  • Ensure Complete Reaction: First, confirm the reduction is complete. Unreacted 2-bromo-3-cyanopyridine can interfere with crystallization. Use TLC or a crude NMR to verify.

  • Effective Work-up:

    • For Hydrogenation: After filtering off the catalyst, the solvent is typically removed under reduced pressure. The resulting crude amine should be reasonably clean.

    • For LiAlH₄: The work-up is critical. A Fieser work-up (sequential, careful addition of water, then 15% NaOH solution, then more water) is standard for safely quenching the reaction and precipitating aluminum salts, which can then be filtered off.

  • Optimize Hydrochloride Salt Formation:

    • Solvent Choice: Dissolve the crude free amine in a non-polar or moderately polar solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.

    • HCl Source: Use a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol). Add the HCl solution dropwise to the stirred solution of the amine at 0 °C.

    • Induce Crystallization: If the product "oils out," try scratching the inside of the flask with a glass rod, adding a seed crystal if available, or triturating the oil with a non-polar solvent like hexane to induce solidification.

  • Purification Strategy: If impurities like the debrominated product are present, purification of the free amine by column chromatography (silica gel, using a gradient of ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) may be necessary before forming the hydrochloride salt.

Comparative Analysis of Reduction Methods

FeatureCatalytic HydrogenationLiAlH₄ Reduction
Reagents H₂ gas, metal catalyst (e.g., Pd/C)Lithium Aluminum Hydride (LiAlH₄)
Safety Requires handling of flammable H₂ gas and potentially pyrophoric catalysts (dry Pd/C). Generally safer than LiAlH₄.LiAlH₄ is highly pyrophoric and reacts violently with water.[1] Requires stringent safety protocols.
Conditions Mild to moderate temperature and pressure. Often requires acidic additives.Requires strictly anhydrous conditions. Highly exothermic reaction needs careful temperature control.
Work-up Simple filtration to remove catalyst.Involves a careful, multi-step quenching procedure to handle excess reagent and aluminum salts.
Selectivity Prone to debromination of the aryl bromide, which requires careful optimization to avoid.[8]Highly chemoselective for the nitrile; does not typically reduce the aryl bromide.
Scalability Highly scalable and common in industrial processes.More challenging to scale due to safety and handling concerns of LiAlH₄.

Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-bromo-3-cyanopyridine

This protocol emphasizes the use of an acidic medium to suppress debromination.

  • Setup: To a hydrogenation vessel, add 2-bromo-3-cyanopyridine (1.0 eq) and methanol (10-20 mL per gram of substrate).

  • Acidification: Add concentrated hydrochloric acid (1.1 eq) dropwise while stirring.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% w/w) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is (2-Bromopyridin-3-yl)methylamine hydrochloride. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: LiAlH₄ Reduction of 2-bromo-3-cyanopyridine

CAUTION: This procedure must be conducted by trained personnel in a fume hood under a dry nitrogen atmosphere. LiAlH₄ reacts violently with water.

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-bromo-3-cyanopyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL) and stir the mixture vigorously for 1 hour until a granular white precipitate forms.

  • Isolation of Free Amine: Filter the granular solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude (2-Bromopyridin-3-yl)methylamine as an oil.

  • Salt Formation: Dissolve the crude amine in diethyl ether and cool to 0 °C. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

References

  • Organic Syntheses. (1964). 2,3-DIAMINOPYRIDINE. Org. Synth. 44, 34. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Available at: [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Google Patents. (n.d.). EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • ResearchGate. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link]

  • RSC Publishing. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Available at: [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • PMC. (n.d.). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Chemistry LibreTexts. (2023). 14.3.3: Catalytic Hydrogenation. Available at: [Link]

  • YouTube. (2020). Catalytic Hydrogenation of Alkenes & Heats of Hydrogenation | Organic Chemistry 8.5. Available at: [Link]

  • YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). Available at: [Link]

  • SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Available at: [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • MDPI. (2023). Reduction of Triple Bond in [B 12 H 11 NCR] − Anions by Lithium Aluminum Hydride: A Novel Approach to the Synthesis of N-Monoalkylammonio-Substituted closo-Dodecaborates. Available at: [Link]

  • ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

Sources

Optimization

troubleshooting side reactions in bromopyridine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the notorious complexities of bromopyridine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the notorious complexities of bromopyridine synthesis.

The pyridine ring is inherently electron-deficient. The nitrogen atom's electronegativity and its tendency to protonate or complex with electrophiles severely deactivate the ring toward standard Electrophilic Aromatic Substitution (EAS)[1]. Consequently, chemists are often forced into using harsh conditions, highly reactive intermediates, or specialized directing groups—all of which open the door to a myriad of side reactions, including over-bromination, poor regioselectivity, and ring fragmentation[2][3].

This guide deconstructs these failures through the lens of mechanistic causality, providing you with self-validating protocols and actionable troubleshooting strategies.

Part 1: Strategic Decision Pathway

Before troubleshooting a failed reaction, we must ensure the correct synthetic strategy was selected based on the substrate's electronic bias.

StrategyTree Start Analyze Pyridine Starting Material Unactivated Unactivated / Electron-Poor (e.g., Alkyl, Nitro) Start->Unactivated Activated Electron-Rich (e.g., -NH2, -OH, -OMe) Start->Activated Halogenated Pre-halogenated (e.g., Cl, I) Start->Halogenated DoM Directed ortho-Metalation (DoM) + Electrophilic Br2 Unactivated->DoM Requires Directing Group Sandmeyer Sandmeyer Reaction (Diazotization + CuBr) Activated->Sandmeyer If starting from -NH2 EAS Direct EAS (Requires careful stoichiometry) Activated->EAS Risk: Over-bromination HalEx Halogen Exchange (Finkelstein-type) Halogenated->HalEx

Caption: Decision pathway for selecting a regioselective bromopyridine synthesis strategy.

Part 2: Troubleshooting Guides & FAQs

Section A: Direct Electrophilic Aromatic Substitution (EAS)

Direct bromination of activated pyridines (e.g., aminopyridines, hydroxypyridines) often results in complex mixtures.

Q1: My bromination of 2-aminopyridine yields a mixture of mono- and di-brominated products. How do I control the regioselectivity and prevent over-bromination? Causality: The electron-donating amino group at the 2-position strongly activates the 3- and 5-positions. Because the first bromination (typically at the 5-position) does not sufficiently deactivate the ring, the intermediate remains susceptible to a second electrophilic attack, leading to 2-amino-3,5-dibromopyridine[2]. Solution:

  • Stoichiometric Control: Use exactly 0.95 to 1.0 equivalents of the brominating agent (e.g., NBS or Br2). A slight substoichiometric amount ensures the starting material is consumed without leaving excess bromine to trigger di-substitution[4].

  • Temperature Modulation: Run the reaction at lower temperatures (0°C to -5°C). The activation energy for the second bromination is slightly higher; chilling the reaction suppresses the di-bromination pathway[5].

  • Reagent Selection: Switch from elemental Br2 to N-Bromosuccinimide (NBS) in a non-polar solvent (like DCM or MeCN) to control the release of the active electrophile.

Q2: I am trying to brominate an unactivated alkylpyridine, but I am getting bromination on the alkyl side-chain instead of the ring. Why? Causality: Bromination of alkyl groups (e.g., forming 2-bromo-6-(bromomethyl)pyridine) is a radical-mediated process[5]. If your reaction is exposed to ambient light or contains trace radical initiators, homolytic cleavage of Br2 outcompetes the heterolytic EAS pathway. Solution: Exclude light by wrapping the flask in aluminum foil. Ensure the absence of peroxides in your solvents. Add a Lewis acid catalyst (e.g., AlCl3 or FeBr3) to strongly polarize the Br-Br bond, forcing the heterolytic (electrophilic) mechanism[1].

Section B: Sandmeyer-Type Reactions

Converting aminopyridines to bromopyridines via diazotization is powerful but prone to catastrophic yield drops if intermediates are mishandled.

Q3: My Sandmeyer reaction is yielding high amounts of hydroxypyridine instead of the desired bromopyridine. How do I fix this? Causality: The diazonium salt of a pyridine ring is exceptionally unstable. If the nucleophilic bromide source (CuBr or concentrated HBr) does not trap the aryl cation immediately upon nitrogen extrusion, water (the solvent) acts as the nucleophile, yielding the hydroxylated byproduct[6][7]. Solution:

  • Increase Halide Concentration: Perform the diazotization directly in 48% aqueous HBr rather than HCl or H2SO4. This saturates the environment with bromide ions, outcompeting water[6].

  • Reverse Addition: Instead of adding the bromide source to the diazonium salt, drip the cold diazonium solution into a vigorously stirring, heated solution of CuBr in HBr. This ensures the diazonium species is instantly consumed upon formation.

Sandmeyer Amine 2-Aminopyridine Diazonium Pyridine Diazonium Salt (Highly Unstable) Amine->Diazonium NaNO2, HBr, 0°C Success Target: 2-Bromopyridine Diazonium->Success High [Br-], CuBr Fail1 Side Reaction: Hydroxypyridine (Aqueous Trapping) Diazonium->Fail1 Excess H2O, Slow trapping Fail2 Side Reaction: Debromination (Radical Quenching) Diazonium->Fail2 H-atom abstraction

Caption: Mechanistic divergence in the Sandmeyer synthesis of bromopyridines.

Section C: Directed ortho-Metalation (DoM)

DoM utilizes a Directing Metalation Group (DMG) to coordinate a lithium base, forcing deprotonation at the adjacent ortho-position.

Q4: I am using n-BuLi to lithiate a halopyridine, but I am observing complex mixtures and ring fragmentation. What is going wrong? Causality: Pyridines are highly susceptible to nucleophilic attack. Strong alkyllithiums like n-BuLi can act as nucleophiles, attacking the electrophilic C2 or C6 positions of the pyridine ring (Chichibabin-type addition) rather than acting as a base[3]. Furthermore, if the temperature rises above -78°C, lithiated halopyridines can eliminate lithium halide to form a highly reactive "pyridyne" (a benzyne analog), which rapidly polymerizes or reacts with the solvent[3][8]. Solution:

  • Use Non-Nucleophilic Bases: Switch from n-BuLi to Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP). These are sterically hindered and act strictly as bases, preventing nucleophilic ring addition[8].

  • Strict Cryogenic Control: Maintain the internal reaction temperature strictly at or below -78°C during lithiation and electrophile quench to prevent pyridyne formation[8].

Part 3: Quantitative Data & Experimental Protocols

Table 1: Comparative Analysis of Bromination Side Reactions
Synthesis MethodPrimary ReagentsMajor Side ReactionMechanistic CauseKey Mitigation Strategy
Direct EAS Br2 / NBS, AcidPolybrominationRing activation by initial substituentsSub-stoichiometric Br2, strict temp control (0°C)
Sandmeyer NaNO2, 48% HBr, CuBrHydroxypyridine formationH2O outcompetes Br- as a nucleophileRun in concentrated HBr; reverse addition
DoM LDA / LiTMP, BrCF2CF2BrPyridyne formation / FragmentationElimination of LiX at elevated tempsStrict cryogenic control (<-78°C), non-nucleophilic bases
Self-Validating Protocol: Sandmeyer Synthesis of 2-Bromopyridine

This protocol utilizes a high-halide environment to suppress hydrolysis, a common failure point[6][9].

Reagents: 2-Aminopyridine (1.0 eq), 48% Aqueous HBr (10.0 eq), Sodium Nitrite (1.2 eq), Copper(I) Bromide (0.1 eq).

Step-by-Step Methodology:

  • Preparation of the Amine Salt: In a 3-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer, dissolve 2-aminopyridine in 48% aqueous HBr. Causality check: The vast excess of HBr ensures the amine is fully protonated, preventing premature diazo-coupling with unreacted amine.

  • Cryogenic Cooling: Cool the mixture to -5°C to 0°C using an ice/salt bath.

  • Diazotization: Dissolve NaNO2 in a minimal amount of distilled water. Add this solution dropwise via an addition funnel over 1.5 hours. Critical Self-Validation: The internal temperature must not exceed 0°C. If it rises, pause the addition. Evolution of brown gas (NO2) indicates the diazonium salt is decomposing prematurely.

  • Bromide Trapping: Once addition is complete, stir for 30 minutes at 0°C. Add CuBr (catalyst) to facilitate the radical-polar crossover mechanism.

  • Controlled Decomposition: Slowly warm the reaction to room temperature. Nitrogen gas evolution will be observed.

  • Workup: Once gas evolution ceases, neutralize carefully with 50% NaOH solution until pH > 10 (monitor internal temp, highly exothermic). Extract with toluene or DCM. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating Protocol: Regioselective DoM Bromination

This protocol avoids nucleophilic addition by utilizing a hindered base (LDA) and a specialized electrophilic bromine source[3][8].

Reagents: Substituted Pyridine (1.0 eq), LDA (1.1 eq), 1,2-Dibromotetrafluoroethane (BrCF2CF2Br) (1.2 eq), Anhydrous THF.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried flask under argon, prepare or transfer a solution of LDA in anhydrous THF. Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add the pyridine substrate dropwise. Stir at -78°C for 1 hour. Causality check: The Complex-Induced Proximity Effect (CIPE) directs the lithium strictly to the ortho-position. The low temperature prevents pyridyne elimination.

  • Electrophile Quench: Add BrCF2CF2Br dropwise. Why this reagent? Elemental Br2 is too reactive and can cause oxidative side reactions or halogen exchange. BrCF2CF2Br acts as a mild, highly selective electrophilic bromine source.

  • Validation via TLC: Before quenching the reaction, extract a 0.1 mL aliquot, quench it in saturated NH4Cl, and run a TLC against the starting material. A complete shift indicates successful metalation and trapping.

  • Quench & Workup: Quench the bulk reaction with saturated aqueous NH4Cl at -78°C, then allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

References

  • Benchchem. "5-Bromopyridine-2,3-diol | 34206-49-0 - Benchchem." Benchchem.
  • Benchchem. "3,6-Dibromo-2-methylpyridine | 39919-65-8 - Benchchem." Benchchem.
  • Benchchem. "Technical Support Center: Bromination of 2-Bromo-6-methylpyridine - Benchchem." Benchchem.
  • Baran Lab. "Directed Metalation: A Survival Guide - Baran Lab." Baran Lab.
  • ResearchGate. "(PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
  • Benchchem. "2-Bromo-4-(tert-butyl)pyridine | 50488-34-1 | Benchchem." Benchchem.
  • Benchchem.
  • ResearchGate. "SciFinder® Page 1 - ResearchGate.
  • Middle East Technical University. "the synthesis of 6- and 7- membered heterocyclic ring systems fused to pyridine ring." METU.

Sources

Troubleshooting

Technical Support Center: Purification of (2-Bromopyridin-3-yl)methylamine Hydrochloride

Welcome to the technical support center for the purification of (2-Bromopyridin-3-yl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2-Bromopyridin-3-yl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your compound.

Introduction: The Importance of Purity

(2-Bromopyridin-3-yl)methylamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into achieving high purity for this compound.

Troubleshooting Guide: Addressing Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My final product has a low or broad melting point.

Question: After synthesis and initial work-up, my (2-Bromopyridin-3-yl)methylamine hydrochloride has a melting point that is significantly lower than the expected value for a pure sample, and it melts over a wide range. What is the likely cause and how can I fix it?

Answer: A low or broad melting point is a classic indicator of impurities. The most common culprits are residual solvents, unreacted starting materials, or byproducts from the synthesis. The primary synthetic route to (2-Bromopyridin-3-yl)methylamine is the reduction of 2-bromo-3-cyanopyridine, often using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄)[1][2].

Potential Impurities:

  • Unreacted 2-bromo-3-cyanopyridine: If the reduction is incomplete, the starting nitrile will contaminate your product.

  • Hydrolysis products: Quenching the reaction with water can sometimes lead to the formation of corresponding aldehydes or carboxylic acids if the work-up is not carefully controlled.

  • Over-reduction products: While less common, it is possible to have minor impurities from the reduction of the pyridine ring under harsh conditions.

  • Inorganic salts: From the work-up of the LiAlH₄ reaction (e.g., lithium and aluminum salts).

Recommended Purification Protocol: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample[3][4]. The key is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Based on the polar nature of the hydrochloride salt, a good starting point for solvent screening is a mixture of a polar protic solvent like ethanol or isopropanol with a less polar co-solvent.

  • Dissolution: In a clean Erlenmeyer flask, add your crude (2-Bromopyridin-3-yl)methylamine hydrochloride. Add a minimal amount of hot ethanol (or another suitable solvent) to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery[5].

  • Hot Filtration (if necessary): If you observe any insoluble material in the hot solution (likely inorganic salts or other particulates), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove these impurities.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Solvent System Hot Solubility Cold Solubility Recommendation
Ethanol/WaterHighLowGood for initial trials.
Isopropanol/Diethyl EtherHighLowCan be effective, add ether as anti-solvent.
MethanolVery HighModerateMay lead to lower recovery.

Causality: This process works because the slow formation of the crystal lattice is a highly selective process. The molecules of the desired compound will preferentially arrange themselves into the growing crystal, excluding the differently shaped impurity molecules, which remain in the solution (mother liquor)[3].

Issue 2: My NMR spectrum shows unexpected peaks.

Question: I've taken a ¹H NMR of my product in DMSO-d₆, and besides the expected signals for (2-Bromopyridin-3-yl)methylamine hydrochloride, I see other peaks. How can I identify the impurities and remove them?

Answer: NMR spectroscopy is a powerful tool for identifying impurities. The chemical shifts of the unexpected peaks can provide clues to their structure.

Common Impurity Signals in ¹H NMR (DMSO-d₆):

  • Unreacted 2-bromo-3-cyanopyridine: Look for aromatic protons in the region of 7.5-8.5 ppm with a different splitting pattern than your product.

  • Residual Solvents: Diethyl ether (~1.13 and 3.39 ppm), Tetrahydrofuran (THF) (~1.76 and 3.60 ppm), Ethyl Acetate (~1.15, 1.98, and 4.03 ppm).

  • Partially reduced intermediates: The presence of an aldehyde proton (CHO) would appear far downfield, around 9-10 ppm.

Recommended Purification Protocol: Acid-Base Extraction followed by Recrystallization

If significant amounts of non-basic impurities like the starting nitrile are present, an acid-base extraction can be highly effective before recrystallization. This technique separates compounds based on their differing acid-base properties.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your desired amine, being basic, will be protonated and move into the aqueous layer. The neutral impurities (like the starting nitrile) will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH) until the solution is basic (pH > 10). This will deprotonate your amine, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the free amine from the basified aqueous solution with fresh ethyl acetate (repeat 3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Salt Formation and Recrystallization: Dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt. The resulting solid can then be further purified by recrystallization as described in Issue 1.

Decision Workflow for Purification:

PurificationWorkflow start Crude Product Analysis (NMR, TLC, Melting Point) impurity_type Identify Impurity Type start->impurity_type recrystallize Recrystallization impurity_type->recrystallize Minor impurities (e.g., solvent residue) acid_base Acid-Base Extraction impurity_type->acid_base Significant neutral/acidic impurities (e.g., starting nitrile) chromatography Column Chromatography impurity_type->chromatography Multiple impurities with similar properties pure_product Pure Product recrystallize->pure_product acid_base->recrystallize Further purification chromatography->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and help identify any organic impurities. For the hydrochloride salt, using a solvent like DMSO-d₆ or D₂O is common[6][7][8][9].

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of your sample.

  • Elemental Analysis (C, H, N): This provides the elemental composition of your compound and can be a good indicator of purity.

Q2: I am having trouble with my compound "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are a few troubleshooting steps:

  • Add more of the "good" solvent: Your solution might be too concentrated. Add a small amount of the hot solvent you are using to dissolve the oil, then allow it to cool slowly again.

  • Use a different solvent system: The current solvent may not be ideal. Experiment with different solvent pairs.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask at the surface of the solution. The small scratches can provide a surface for crystal nucleation.

  • Seed the solution: Add a tiny crystal of pure product to the cooled solution to induce crystallization.

Q3: What are the recommended storage conditions for (2-Bromopyridin-3-yl)methylamine hydrochloride?

A3: As a hydrochloride salt, it is likely to be a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight. Storing under an inert atmosphere (e.g., argon or nitrogen) is also good practice to prevent degradation over time.

References

  • ¹H NMR recorded in D2O/DMSO‐d6 (3.5 : 1; v:v), δ=4.2 to 9.4 ppm): a) ligand L¹ alone. ResearchGate. [Link]

  • ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry. [Link]

  • An efficient synthesis of highly functionalized imidazoles and thiazoles under microwave irradiation. Chemistry & Biology Interface. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

  • Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. ScienceDirect. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. [Link]

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. ResearchGate. [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

  • US6699993B1 - Process for the preparation of 2-cyanopyridines.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • 19.3: Reductions using NaBH₄, LiAlH₄. Chemistry LibreTexts. [Link]

  • Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Victoria University of Wellington. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of (2-Bromopyridin-3-yl)methylamine hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: (2-Bromopyridin-3-yl)methylamine hydrochloride is a key bifunctional building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Bromopyridin-3-yl)methylamine hydrochloride is a key bifunctional building block in modern medicinal chemistry. Its unique structure, featuring a reactive bromine atom on an electron-deficient pyridine ring and a primary amine, makes it a versatile precursor for a wide range of complex molecular architectures. However, these same reactive handles necessitate a thorough understanding of its stability profile to ensure experimental reproducibility, purity of intermediates, and the overall success of a synthetic campaign. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address stability and degradation issues encountered during the handling, storage, and use of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of (2-Bromopyridin-3-yl)methylamine hydrochloride.

Q1: What are the optimal storage and handling conditions for this compound?

A1: To maintain the integrity of the compound, stringent storage and handling practices are essential. The hydrochloride salt form enhances stability compared to the free base, but precautions are still necessary. Store the compound in a tightly closed container, preferably under an inert gas like argon or nitrogen, in a cool, dry, and well-ventilated area.[1][2] Recommended storage temperatures are typically 2-8°C for long-term stability.[3] Protect the compound from light and moisture, as these can accelerate degradation. When handling, use personal protective equipment (gloves, safety goggles) and avoid generating dust.[2]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential side reactions.[3]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the amine and the pyridine ring.
Light Amber Vial / Dark LocationPyridine-containing compounds can be susceptible to photodegradation.[4][5]
Moisture Tightly Sealed Container, DesiccatorThe hydrochloride salt can be hygroscopic. Moisture can promote hydrolysis.
Incompatibilities Strong Oxidizing Agents, Strong BasesThese can induce chemical degradation through oxidation or deprotonation/reaction.[6]

Q2: What are the initial signs that my compound might be degrading?

A2: Degradation can manifest in both physical and analytical changes.

  • Visual Signs: The first indication is often a change in physical appearance. A pure compound is typically a white to off-white or yellow solid.[3] Any progression towards a yellow, brown, or black color suggests the formation of chromophoric degradation products, likely from oxidation or polymerization. The material may also become gummy or clump together if it has absorbed moisture.

  • Analytical Signs: The most definitive evidence comes from analytical techniques. When analyzing a sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe a decrease in the peak area of the parent compound and the emergence of new, unidentified peaks.[5]

Q3: What are the most probable degradation pathways for this molecule?

A3: Based on its chemical structure, (2-Bromopyridin-3-yl)methylamine hydrochloride is susceptible to several degradation mechanisms, which can be investigated through forced degradation studies.[4][7][8]

  • Oxidation: The primary amine and the electron-rich positions of the pyridine ring are susceptible to oxidation, especially in the presence of air, peroxide impurities (e.g., in solvents like THF or ether), or other oxidizing agents.[6][7] This can lead to the formation of N-oxides or hydroxylated species.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[9] In the presence of strong nucleophiles (e.g., hydroxide, alkoxides, or even trace amines in basic conditions), the bromine can be displaced.

  • Photodegradation: Aromatic halides and pyridine derivatives can be sensitive to UV and visible light, which can induce radical reactions, leading to debromination or complex rearrangements.[4][5]

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, potentially leading to the release of HBr or HCl and the formation of polymeric material.[6][10]

Q4: How does pH affect the stability of solutions of this compound?

A4: The compound is supplied as a hydrochloride salt, meaning the methylamine group is protonated. This form is generally stable in acidic to neutral aqueous solutions. However, stability can be compromised at pH extremes.

  • In strongly basic solutions (high pH): The amine is deprotonated to its free base form. This free amine is more nucleophilic and significantly more susceptible to oxidation than its protonated counterpart. Furthermore, high concentrations of hydroxide ions (OH⁻) can act as a nucleophile, potentially displacing the bromine atom via an SNAr mechanism.[9]

  • In strongly acidic solutions (low pH): While the amine remains protonated and stable, harsh acidic conditions at elevated temperatures could potentially promote hydrolysis of the C-Br bond, although this is generally less common than base-catalyzed pathways for this type of substrate.

Part 2: Troubleshooting Guide

This section provides structured guidance for specific experimental issues.

Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts

Issue: You are performing a reaction, such as a Suzuki coupling at the bromine position or an acylation of the amine, and are experiencing inconsistent yields, reaction stalling, or the formation of significant, unexpected byproducts.

Troubleshooting Workflow

cluster_degradation In-Situ Degradation Analysis start Inconsistent Yields / Byproducts Observed purity_check Step 1: Verify Purity of Starting Material (HPLC, NMR) start->purity_check degradation_check Step 2: Evaluate Potential In-Situ Degradation purity_check->degradation_check Purity OK? resolve Problem Resolved / Understood purity_check->resolve Impure? Purify or replace batch. reagent_check Step 3: Assess Reagent and Solvent Quality degradation_check->reagent_check No obvious source? base_issue Is a strong base used? (e.g., tBuOK, NaH) degradation_check->base_issue atmosphere_check Step 4: Control Reaction Atmosphere reagent_check->atmosphere_check Reagents OK? atmosphere_check->resolve nucleophile_issue Are other nucleophiles present? base_issue->nucleophile_issue Yes. Consider weaker base or slower addition.

Caption: Workflow for troubleshooting poor reaction outcomes.

  • Verify Purity of Starting Material: Before troubleshooting the reaction, confirm the purity of your (2-Bromopyridin-3-yl)methylamine hydrochloride batch. Run a fresh HPLC and acquire an NMR spectrum. The presence of significant impurities from the start is the most common cause of poor results.

  • Evaluate Potential In-Situ Degradation: The reaction conditions themselves may be causing the degradation.

    • Strong Bases: If your reaction uses a strong base (e.g., alkoxides, hydrides), you are converting the stable hydrochloride salt into the more reactive free base. This free amine can potentially react with other electrophiles in your mixture or undergo side reactions. Consider using a milder inorganic base (e.g., K₂CO₃, Cs₂CO₃) or performing the base addition at a lower temperature.

    • Nucleophiles: The bromine at the 2-position is a handle for cross-coupling but is also susceptible to SNAr.[9] If your reaction mixture contains other nucleophiles (e.g., residual starting materials, additives), they may be competing with your desired reaction.

  • Assess Reagent and Solvent Quality: Ensure solvents are anhydrous and free of peroxides (especially important for ethers like THF and dioxane). Use high-purity reagents, as trace metal or oxidant contaminants can catalyze decomposition.

  • Control Reaction Atmosphere: If you are not already doing so, run the reaction under an inert atmosphere (N₂ or Ar). This prevents oxidation, which can be a significant issue for amine-containing compounds, especially when heated or in the presence of catalytic metals.

Scenario 2: Appearance of New Peaks in Analytical Chromatograms of Stock Solutions

Issue: A stock solution of the compound, prepared in a solvent like DMSO, Methanol, or Acetonitrile, shows new impurity peaks when re-analyzed after a period of storage.

  • Review Storage Conditions: Was the solution stored in a clear vial on the benchtop? Photodegradation is a strong possibility.[5] Was it stored at room temperature? Thermal degradation may have occurred. Ensure solutions are stored cold (2-8°C) and in amber vials.

  • Investigate Solvent Stability: The compound's stability can be solvent-dependent.

    • Protic Solvents (e.g., Methanol): While often good for dissolution, protic solvents can participate in reactions. Check the pH of the solution; unbuffered solutions can drift.

    • Aprotic Solvents (e.g., DMSO, DMF): Ensure you are using high-purity, anhydrous grades. "Wet" DMSO can be problematic. Some compounds are unstable in DMSO over long periods. It is best practice to prepare fresh solutions for sensitive experiments or to flash-freeze aliquots for long-term storage.

  • Perform a Forced Degradation Study: To identify the source of the instability, conduct a mini-forced degradation study on your stock solution as described in the protocol below. Comparing the degradation products formed under specific stress conditions (heat, light, oxidation) to the new peaks in your aged stock solution can help diagnose the problem.[8]

Part 3: Experimental Protocols & Data

Protocol 1: Standard Procedure for Purity Assessment by RP-HPLC

This method is designed to separate the parent compound from potential non-polar and polar impurities.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.

Protocol 2: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of (2-Bromopyridin-3-yl)methylamine hydrochloride under various stress conditions, consistent with ICH guidelines.[7][8]

Caption: Workflow for a comprehensive forced degradation study.

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.

    • Photodegradation: Place a solution in a quartz cuvette or clear vial and expose it to a photostability chamber with controlled UV and visible light exposure (as per ICH Q1B guidelines, aiming for >1.2 million lux hours and >200 W hours/m²).[4]

    • Control: Keep one aliquot of the stock solution at 4°C in the dark.

  • Time Points and Analysis: Withdraw samples from each condition at specified time points (e.g., 4, 8, 24, 48 hours). Before analysis, neutralize the acidic and basic samples. Analyze all samples, including the control, by the validated HPLC method (Protocol 1), preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradation products.

Summary of Expected Degradation Behavior
Stress ConditionExpected Degradation LevelPotential Degradation ProductsUnderlying Mechanism
0.1 M HCl, 60°C Low to ModerateMinor impurities, potential for slow debrominationGeneral acid-catalyzed hydrolysis
0.1 M NaOH, 60°C Moderate to High2-Hydroxy-3-aminomethylpyridine, oxidized speciesSNAr displacement of bromide by hydroxide; base-catalyzed oxidation[9]
3% H₂O₂, RT HighN-oxides, hydroxylated pyridine ring speciesOxidation of amine and aromatic ring[7]
Heat (80°C) ModeratePolymeric material, various minor decomposition productsThermally induced decomposition[5]
Light (UV/Vis) Moderate to HighDebrominated compound, complex mixture of productsPhotolytic cleavage of C-Br bond, radical pathways[5]

References

  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINO-3-BROMOPYRIDINE LR. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. [Link]

  • Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]

  • Pharmaceutical Technology. (2025). Available Guidance and Best Practices for Conducting Forced Degradation Studies. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 13-26. [Link]

  • Alsante, K. M., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Cenmed Enterprises. (n.d.). (2-Bromopyridin-3-yl)methanamine. [Link]

  • Adamek, R. N., et al. (2020). Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. eScholarship.org. [Link]

  • Kumar, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

Sources

Troubleshooting

common challenges in the synthesis of substituted pyridines

Welcome to the Pyridine Synthesis Technical Support Center . This portal provides advanced troubleshooting guides, root cause analyses, and self-validating protocols for researchers and drug development professionals fac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridine Synthesis Technical Support Center . This portal provides advanced troubleshooting guides, root cause analyses, and self-validating protocols for researchers and drug development professionals facing challenges in the construction and late-stage functionalization of substituted pyridines.

Below, you will find our most frequently accessed support tickets, structured in a Q&A format to directly address critical experimental bottlenecks.

Module 1: De Novo Synthesis Troubleshooting

Ticket #101: Incomplete Aromatization in Hantzsch Syntheses

Q: Why does my Hantzsch multi-component reaction yield a stable, yellow crystalline solid instead of the desired fully aromatic pyridine, and how can I drive it to completion?

Root Cause Analysis: The classical Hantzsch reaction is a multi-component condensation that naturally terminates at the 1,4-dihydropyridine (DHP) intermediate [[1]](). While the thermodynamic driving force for the final step is aromatization, the kinetic barrier is significant. Relying on ambient air for oxidation is inefficient and often leaves the reaction stalled at the DHP stage 1. To overcome this activation barrier, an external oxidant capable of Single Electron Transfer (SET) or hydride abstraction is required to facilitate the conversion 2.

Resolution & Self-Validating Protocol: Oxidative Aromatization using CAN To aggressively drive aromatization without over-oxidizing sensitive functional groups, Ceric Ammonium Nitrate (CAN) is recommended.

  • Setup: Dissolve 1.0 equiv of the isolated 1,4-DHP in a 1:1 mixture of Acetonitrile and Water (0.2 M concentration). Cool the flask to 0 °C.

  • Oxidation: Add 2.2 equiv of CAN portion-wise over 10 minutes. The causality behind using 2.2 equivalents is that each Ce(IV) ion accepts only one electron; two equivalents are required for the full oxidation, with a slight excess to ensure kinetic completion.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Validation Checkpoint: Self-Validation via UV-Fluorescence. 1,4-DHPs strongly fluoresce under 365 nm UV light on a silica TLC plate. The fully aromatized pyridine product will absorb at 254 nm but will not fluoresce at 365 nm. The reaction is complete when the fluorescent spot is entirely extinguished.

  • Workup: Extract with EtOAc, wash with saturated NaHCO3 to neutralize nitric acid byproducts, dry over Na2SO4, and concentrate.

HantzschOxidation A 1,4-Dihydropyridine (DHP) B Single Electron Transfer (SET) via Ce(IV) Oxidant A->B C Radical Cation Intermediate B->C D Proton Loss (-H+) C->D E Neutral Pyridinyl Radical D->E F Second SET / Oxidation E->F G Pyridinium Cation F->G H Deprotonation (-H+) G->H I Aromatic Pyridine H->I

Mechanistic pathway for the oxidative aromatization of 1,4-dihydropyridines via SET.

Module 2: Late-Stage Functionalization

Ticket #204: Regiochemical Scrambling in Directed Ortho-Metalation (DoM)

Q: When attempting to lithiate a 3-halopyridine using n-butyllithium, I observe a complex mixture of alkylated pyridines and dehalogenated products instead of the desired ortho-functionalized product. How can I achieve strict regiocontrol?

Root Cause Analysis: The pyridine ring is highly electron-deficient, making the C=N azomethine linkage highly susceptible to nucleophilic attack (Chichibabin-type addition) by strong, nucleophilic alkyllithium bases 3. Furthermore, when a halogen is present, competitive halogen-metal exchange occurs rapidly with n-BuLi. To achieve selective DoM, you must decouple basicity from nucleophilicity 4.

Resolution & Self-Validating Protocol: DoM using LDA Utilize a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at strictly controlled cryogenic temperatures. The steric bulk of LDA prevents addition to the C=N bond and suppresses halogen-metal exchange, kinetically favoring deprotonation at the most acidic proton adjacent to the directing group 4.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add dry THF and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Base Generation: Add n-BuLi (1.1 equiv) dropwise to generate LDA in situ. Stir for 30 minutes.

  • Metalation: Add a solution of the halopyridine (1.0 equiv) in THF dropwise at -78 °C. Maintain this temperature strictly for 1 hour.

  • Validation Checkpoint: Self-Validation via Deuterium Quench. Before committing a precious electrophile, extract a 0.1 mL aliquot and quench it into MeOD. Analyze via GC-MS or 1H-NMR. A successful metalation will show >95% deuterium incorporation exclusively at the ortho-position, validating the intermediate's stability.

  • Electrophilic Quench: Add your electrophile (e.g., DMF, iodine, or an aldehyde) dropwise at -78 °C. Allow to warm to room temperature slowly, then quench with saturated aqueous NH4Cl.

DoMLogic Start Pyridine DoM Troubleshooting Q1 Is nucleophilic addition to C=N observed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Action1 Switch from n-BuLi to non-nucleophilic base (LDA or LiTMP) Yes1->Action1 Q2 Is halogen-metal exchange competing? No1->Q2 Action1->Q2 Yes2 Yes Q2->Yes2 Success Regioselective Ortho-Functionalization Q2->Success No Action2 Ensure strict cryogenic control (-78°C) and use in-situ electrophile quench Yes2->Action2 Action2->Success

Troubleshooting logic for base selection and side-reaction mitigation in pyridine DoM.

Module 3: Cross-Coupling Methodologies

Ticket #309: Catalyst Poisoning in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura cross-coupling of 2-bromopyridine with an arylboronic acid stalls at <10% conversion. I observe the precipitation of palladium black. How can I prevent catalyst deactivation?

Root Cause Analysis: This is a classic manifestation of the "2-pyridyl problem." Following the oxidative addition of the 2-halopyridine to the Pd(0) catalyst, the adjacent pyridine nitrogen atom coordinates strongly to the palladium center. This forms a highly stable, unreactive bidentate chelate that effectively poisons the catalyst, preventing transmetalation 5. Additionally, if 2-pyridylboronic acids are used, the nitrogen lone pair facilitates rapid, base-induced protodeboronation, destroying the nucleophile before coupling can occur 6.

Resolution & Self-Validating Protocol: Buchwald Ligands & Copper Co-Catalysis To disrupt nitrogen coordination, employ highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos) or introduce a Cu(I) co-catalyst to preferentially sequester the pyridine nitrogen 5.

  • Setup: In an anaerobic glovebox, charge a vial with 2-bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and K3PO4 (2.0 equiv).

  • Solvent: Add thoroughly degassed 1,4-dioxane/water (10:1 v/v). The presence of water accelerates the transmetalation step, outcompeting catalyst decomposition.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint: Self-Validation via Visual Inspection. A healthy catalytic cycle using Pd/XPhos will maintain a homogeneous yellow-to-orange solution. The premature formation of a fine, black precipitate (palladium black) within the first 30 minutes is an immediate indicator of catalyst poisoning or oxygen ingress. If the solution remains clear and colored, the cycle is actively turning over.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate for column chromatography.

Quantitative Data: Cross-Coupling Selection Guide

Table 1: Catalyst and Ligand Selection Guide for Pyridine Cross-Coupling

SubstrateCoupling PartnerRecommended Catalyst/LigandBase / SolventTemp (°C)Typical YieldPrimary Challenge Overcome
2-Bromopyridine Arylboronic AcidPd2(dba)3 / XPhosK3PO4 / Dioxane-H2O10085-95%Catalyst poisoning by N-coordination
3-Chloropyridine Arylboronic AcidPd(OAc)2 / SPhosK2CO3 / Toluene9080-90%Low reactivity of electron-deficient C-Cl
Aryl Halide 2-Pyridylboronic AcidPAd3-Pd / Cu(I) co-catalystBase-free / THF2575-85%Base-induced protodeboronation

References

  • 3 BenchChem. Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).

  • 1 Wikipedia. Hantzsch pyridine synthesis.

  • [[4]]() National Center for Biotechnology Information (PMC). Regioselective Synthesis of Bis(2-halo-3-pyridyl) Dichalcogenides (E = S, Se and Te): Directed Ortho-Lithiation of 2-halopyridines.

  • 2 Frontiers in Chemistry. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.

  • 5 Semantic Scholar. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.

  • 6 ResearchGate. Water‐Stable 2‐Pyridylboron Reagents: Pd‐Catalyzed 2‐Pyridylation Reaction of Aryl Halides.

Sources

Optimization

Technical Support Center: Green Solvent Troubleshooting for (2-Bromopyridin-3-yl)methylamine Hydrochloride Workflows

Welcome to the Technical Support Center. This guide provides causal troubleshooting and self-validating protocols for researchers transitioning (2-Bromopyridin-3-yl)methylamine hydrochloride —a highly versatile bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides causal troubleshooting and self-validating protocols for researchers transitioning (2-Bromopyridin-3-yl)methylamine hydrochloride —a highly versatile bifunctional building block—from hazardous legacy solvents (DMF, DCM, NMP) to sustainable alternatives.

Because this molecule contains both a primary amine (prone to nucleophilic attack) and a 2-bromopyridine moiety (primed for cross-coupling), solvent selection dictates the success or failure of your synthetic step.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I substituted DMF with Cyrene™ for an amide coupling, but my yield plummeted and I observed a new byproduct. What happened? A: Cyrene™ (dihydrolevoglucosenone) is an excellent green dipolar aprotic solvent, but it contains a highly reactive ketone moiety. Because your starting material, (2-Bromopyridin-3-yl)methylamine, is a primary amine, it acts as a strong nucleophile. Upon neutralization of the hydrochloride salt, the free primary amine attacks the carbonyl carbon of Cyrene™, leading to the formation of an imine (Schiff base) (1)[1].

  • Causality: The nucleophilic reactivity of primary amines limits their compatibility with ketone-based solvents under coupling conditions[1].

  • Resolution: Switch to non-reactive green ethereal solvents such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) for primary amine couplings (2)[2].

Q2: When using 2-MeTHF, the (2-Bromopyridin-3-yl)methylamine hydrochloride salt remains completely insoluble, even after adding DIPEA. How can I initiate the reaction? A: Hydrochloride salts possess high lattice energies. While DMF can solvate these ion pairs effectively, 2-MeTHF has a lower dielectric constant, leading to poor solubility of the solid salt. This prevents the organic base (DIPEA) from effectively liberating the free amine.

  • Causality: The thermodynamic barrier to break the HCl salt lattice in a low-polarity medium prevents the solid-liquid phase transfer necessary for neutralization.

  • Resolution: Employ a biphasic system. Add a small volume of water containing an inorganic base (e.g., K₂CO₃). The salt dissolves in the aqueous layer, gets neutralized, and the resulting free (2-Bromopyridin-3-yl)methylamine partitions rapidly into the 2-MeTHF layer to react (3)[3].

Q3: Can I use CPME for the Suzuki-Miyaura cross-coupling of the 2-bromo position? A: Yes. CPME is highly resistant to peroxide formation, forms a positive azeotrope with water, and has a high boiling point (106 °C), making it ideal for palladium-catalyzed cross-couplings (4)[4]. Ensure you use a biphasic CPME/water mixture to dissolve the boronic acid and inorganic base, which facilitates the crucial transmetalation step.

Part 2: Solvent Selection Logic & Quantitative Data

To prevent downstream failures, use the following logic tree to select the appropriate green solvent based on the specific functional group you are targeting on the (2-Bromopyridin-3-yl)methylamine scaffold.

SolventSelection Start Target Reaction for (2-Bromopyridin-3-yl)methylamine HCl Amide Amide Coupling (Primary Amine Reacts) Start->Amide Suzuki Suzuki-Miyaura (2-Bromo Reacts) Start->Suzuki CyreneCheck Consider Cyrene™? Amide->CyreneCheck Biphasic Use Biphasic 2-MeTHF/H2O (Dissolves inorganic base) Suzuki->Biphasic CyreneWarn AVOID: Primary amine forms imine with solvent CyreneCheck->CyreneWarn Yes MeTHF Use 2-MeTHF or CPME (Excellent stability & yield) CyreneCheck->MeTHF No

Logical decision tree for selecting green solvents for (2-Bromopyridin-3-yl)methylamine HCl.

Quantitative Solvent Comparison Table
SolventDielectric Constant (ε)Primary Amine CompatibilityBromo-Coupling SuitabilityRecommended Use Case for this Scaffold
DMF (Legacy)36.7ExcellentExcellentNone (Phase-out due to REACH regulations)
2-MeTHF 6.97ExcellentExcellent (Biphasic)Amide coupling, Suzuki-Miyaura[3]
CPME 4.76ExcellentExcellent (High temp)High-temp cross-coupling, Buchwald-Hartwig[4]
Cyrene™ 37.6Poor (Imine formation) ModerateAvoid for primary amine steps[1]

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in physical or chemical checkpoints to ensure the causality of the reaction is maintained at every step.

Protocol A: Biphasic Amide Bond Formation in 2-MeTHF

When replacing DMF with 2-MeTHF for amide couplings, the primary challenge is the insolubility of the hydrochloride salt. This biphasic protocol overcomes the lattice energy barrier[3].

BiphasicWorkflow Step1 1. Suspend HCl Salt in 2-MeTHF Step2 2. Add Aq. K2CO3 (Neutralization) Step1->Step2 Step3 3. Phase Transfer (Free Base to Organic) Step2->Step3 Step4 4. Add Reagents (Coupling Reaction) Step3->Step4

Step-by-step mechanistic workflow for biphasic in situ free-basing and coupling.

Step-by-Step Methodology:

  • Suspension: Suspend (2-Bromopyridin-3-yl)methylamine HCl (1.0 eq) in 2-MeTHF (5 volumes).

    • Self-Validation Check: Visual inspection should show a persistent, cloudy suspension, confirming the intact hydrochloride salt lattice in the non-polar medium.

  • In Situ Free-Basing: Add aqueous K₂CO₃ (2.0 M, 1.5 eq) and stir vigorously for 15 minutes at 25 °C.

    • Self-Validation Check: Halt stirring to allow phase separation. The organic layer must turn completely clear. Test the aqueous layer with pH paper; a pH ≥ 9 confirms complete neutralization and liberation of the free amine.

  • Coupling: Add the carboxylic acid (1.0 eq) and T3P (50% w/w in EtOAc, 1.5 eq) to the organic layer. Stir for 4 hours.

    • Self-Validation Check: Monitor the organic phase via LC-MS. The disappearance of the free amine peak (m/z 187/189) and the emergence of the corresponding amide mass validate successful coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling in 2-MeTHF/Water

To react the 2-bromo position while leaving the amine intact (or protected), 2-MeTHF serves as an excellent, biodegradable alternative to 1,4-dioxane or toluene[3].

Step-by-Step Methodology:

  • Preparation: Combine (2-Bromopyridin-3-yl)methylamine HCl (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a Schlenk flask.

  • Solvation: Add a degassed mixture of 2-MeTHF/Water (4:1 v/v, 10 volumes).

    • Self-Validation Check: Complete dissolution of the inorganic base and the HCl salt into the aqueous micro-droplets validates the correct solvent ratio, establishing the biphasic transmetalation environment.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 75 °C for 6 hours.

    • Self-Validation Check: The biphasic mixture will transition to a dark, homogeneous-looking emulsion during heating. Analyze the upper organic phase via TLC (UV active at 254 nm). A shift in the Rf value from the starting bromide validates catalyst turnover and cross-coupling completion.

References

  • Green Solvents for the Formation of Amide Linkage Source: ResearchGate URL:[Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide Source: Green Chemistry (RSC Publishing) URL:[Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Aminopyridine Synthesis &amp; Purification

Welcome to the Advanced Troubleshooting Guide for 2-aminopyridine synthesis. As a Senior Application Scientist, I have compiled this resource to address the mechanistic root causes of impurity formation during the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 2-aminopyridine synthesis. As a Senior Application Scientist, I have compiled this resource to address the mechanistic root causes of impurity formation during the synthesis of 2-aminopyridine and its derivatives.

Whether you are utilizing the classical Chichibabin amination, modern Buchwald-Hartwig cross-coupling, or transition-metal-free SNAr approaches, this guide provides self-validating protocols and causal explanations to ensure high-fidelity product isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am running a Chichibabin amination. Why am I seeing significant levels of 2,6-diaminopyridine and 4-aminopyridine in my crude mixture?

The Causality: The Chichibabin reaction relies on the nucleophilic attack of an amide anion (from NaNH2​ ) on the electron-deficient pyridine ring, forming a Meisenheimer-type sigma complex followed by hydride elimination[1].

  • 4-Aminopyridine (Regioisomer): While the 2-position is electronically favored, high reaction temperatures or steric hindrance at the 2-position can drive the nucleophile to the 4-position.

  • 2,6-Diaminopyridine (Over-reaction): The initial formation of the 2-aminopyridine sodium salt usually deactivates the ring. However, if a large excess of NaNH2​ is used and the reaction is subjected to prolonged high heat, a second amination occurs at the 6-position[1]. Furthermore, the purity of your NaNH2​ plays a catalytic role; highly pure NaNH2​ often reacts sluggishly, whereas slightly impure batches (containing trace transition metals) accelerate both the primary reaction and over-reaction[1].

The Fix: Strictly control stoichiometry to 1.1–1.2 equivalents of NaNH2​ . Maintain the reaction temperature at the lowest effective reflux point for your solvent (e.g., toluene over xylenes) and monitor conversion via HPLC to quench the reaction immediately upon consumption of the starting material.

Q2: My Buchwald-Hartwig amination of 2-bromopyridine yields a highly contaminated product. How do I mitigate dehalogenation and metal contamination?

The Causality: 2-Halopyridines are notorious in Pd-catalyzed cross-couplings. The basic pyridine nitrogen can coordinate with the palladium catalyst, poisoning it or altering the bite angle of the phosphine ligand. This leads to stalled catalytic cycles and promotes off-cycle β -hydride elimination (yielding dehalogenated pyridine) or homocoupling (bipyridines)[2]. The Fix:

  • Ligand Choice: Utilize bidentate ligands with large bite angles (e.g., Xantphos or BINAP) or bulky monodentate ligands (e.g., t-BuXPhos) which resist displacement by the pyridine nitrogen[3].

  • Alternative Metal-Free Route: If Pd-contamination is strictly prohibited (e.g., late-stage drug development), consider utilizing bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates. These reagents undergo unusually mild, transition-metal-free SNAr substitutions with amine nucleophiles at room temperature, completely bypassing metal impurities[4],[5].

Q3: During silica gel column chromatography, my 2-aminopyridine product streaks severely, co-eluting with impurities. How do I resolve this?

The Causality: 2-Aminopyridine is highly polar and amphoteric. The basic amino group and the pyridine nitrogen interact strongly via hydrogen bonding and acid-base interactions with the acidic silanol groups ( Si-OH ) on the stationary phase[6]. The Fix: You must neutralize the stationary phase. Add 0.5% to 1% Triethylamine ( Et3​N ) or ammonia in methanol to your mobile phase[6]. Alternatively, switch to a reversed-phase (C18) system or use cation-exchange chromatography for trace separations[7].

Part 2: Visualizing Reaction & Troubleshooting Pathways

Mechanistic Divergence in Chichibabin Amination

The following diagram illustrates how reaction conditions dictate the branching between the desired product and common impurities.

G Pyridine Pyridine (Starting Material) Intermediate Sigma Complex (Meisenheimer Intermediate) Pyridine->Intermediate + Nucleophile NaNH2 NaNH2 (Nucleophile) NaNH2->Intermediate Product 2-Aminopyridine (Target Product) Intermediate->Product - Hydride, Hydrolysis (Kinetic/Thermodynamic Control) Impurity2 4-Aminopyridine (Regioisomer Impurity) Intermediate->Impurity2 C4 Attack (Steric Blockage at C2) Impurity1 2,6-Diaminopyridine (Over-reaction Impurity) Product->Impurity1 Excess NaNH2 + Prolonged High Heat

Caption: Mechanistic branching in the Chichibabin reaction highlighting the causal pathways for regioisomer and over-reaction impurities.

Purification Decision Matrix for 2-Aminopyridines

Use this logical workflow to select the appropriate purification protocol based on your specific impurity profile.

G Crude Crude 2-Aminopyridine Mixture Check Assess Impurity Profile via LC-MS Crude->Check Metal Pd/Metal Contamination? Check->Metal Isomer Regioisomers or Unreacted SM? Check->Isomer Trace Trace Polar Impurities? Check->Trace Scavenger Protocol A: Silica-Thiol Scavenging Metal->Scavenger > 10 ppm Pd Cryst Protocol B: Recrystallization Isomer->Cryst Major Isomeric Impurities Chrom Protocol C: Modified Flash Chromatography Trace->Chrom Streaking on TLC

Caption: Decision matrix for selecting the optimal purification strategy for 2-aminopyridine derivatives.

Part 3: Quantitative Data Summary

The table below summarizes the typical impurity profiles associated with different synthetic routes and the quantitative thresholds for mitigation.

Synthesis RoutePrimary ImpuritiesTypical YieldMitigation StrategyKey Additive / Condition
Chichibabin Amination 2,6-diaminopyridine, 4-aminopyridine60 - 80%Stoichiometric controlLimit NaNH2​ to 1.1 eq.[1]
Buchwald-Hartwig Dehalogenated pyridine, Pd residue70 - 90%Ligand optimization, Scavengerst-BuXPhos, Silica-Thiol[3]
N-Oxide Amination Unreacted N-oxide, tosyl derivatives80 - 92%In situ deprotection Ts2​O , t-BuNH 2​ , then TFA[8]
Hemiaminal SNAr Hydrolysis products (trace)85 - 95%Anhydrous conditionsRoom temp, CH2​Cl2​ solvent[4],[5]

Part 4: Experimental Protocols

Protocol A: Modified Flash Chromatography for Polar Aminopyridines

Purpose: To prevent streaking and co-elution of impurities caused by the interaction between basic pyridine nitrogens and acidic silica gel[6].

  • Solvent Preparation: Prepare a mobile phase consisting of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v).

  • Modifier Addition: Add exactly 1.0% (v/v) Triethylamine ( Et3​N ) to the mobile phase mixture. Stir vigorously for 5 minutes.

  • Column Equilibration: Pack the silica gel column and flush with at least 3 column volumes (CV) of the modified mobile phase to fully neutralize the acidic silanol sites.

  • Loading: Dissolve the crude 2-aminopyridine in the minimum amount of DCM. If solubility is poor, add drops of MeOH. Load evenly onto the column.

  • Elution: Elute using the modified solvent. Monitor fractions via TLC (pre-treated with Et3​N ) and visualize using UV (254 nm) and Dragendorff's reagent (specific for alkaloids/nitrogenous bases).

Protocol B: Cation-Exchange Chromatography for Trace Removal

Purpose: Efficient removal of large excesses of 2-aminopyridine or highly polar impurities, particularly useful in carbohydrate chemistry or when scaling up[7].

  • Resin Preparation: Utilize a Dowex 50X8 strong cation-exchange column (NH4+ form). Wash the resin with 5 CV of deionized water.

  • Buffer Preparation: Prepare a 20 mM ammonium acetate buffer and adjust the pH to strictly 8.5 using dilute ammonia[7].

  • Loading: Load the crude aqueous mixture onto the column. The basic 2-aminopyridine will bind strongly to the resin.

  • Elution & Separation: Elute with the 20 mM ammonium acetate buffer (pH 8.5). Neutral or less basic derivatives will elute rapidly (typically within 10-30 minutes), while the free 2-aminopyridine is retained longer[7].

  • Validation: Lyophilize the fractions and confirm purity via 1H NMR (look for the distinct doublet of doublets for the C6 proton of 2-aminopyridine at ~8.1 ppm)[9].

Protocol C: Transition-Metal-Free Synthesis of 2-Aminopyridines

Purpose: To completely avoid transition-metal impurities (like Pd) by utilizing bench-stable 2-halopyridinium ketene hemiaminals[4],[5].

  • Activation: In a dry flask under ambient atmosphere, dissolve 2-chloro-1-(1-ethoxyvinyl)pyridinium triflate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Amination: Add the desired primary or secondary amine nucleophile (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 40 °C for 2–4 hours. The N-(1-ethoxyvinyl) group acts as both an activating group for the SNAr reaction and a protecting group for the pyridine nitrogen[4].

  • Deprotection & Workup: Cleave the N-(1-ethoxyvinyl) moiety using mild acidic conditions (e.g., dilute HCl). Perform a basic workup with saturated NaHCO3​ to yield the freebase 2-aminopyridine[2]. Extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Chichibabin amination: Easy mechanism Source: Chemistry Notes URL:[Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides Source: SciSpace / J Org Chem URL:[Link]

  • Organic Syntheses Procedure: 2-Aminopyridine Source: Organic Syntheses URL:[Link]

  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives Source: ChemRxiv URL:[Link]

  • Green Chemistry: Buchwald-Hartwig coupling in water Source: RSC Publishing URL:[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: Organic Letters / ACS Publications URL:[Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines Source: Academia.edu URL:[Link]

Sources

Optimization

Technical Support Center: Reaction Condition Refinement for N-Substituted Aminopyridines

Welcome to the Technical Support Center. The N-substituted aminopyridine motif is a privileged pharmacophore ubiquitous in kinase inhibitors and CNS-active therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The N-substituted aminopyridine motif is a privileged pharmacophore ubiquitous in kinase inhibitors and CNS-active therapeutics. However, synthesizing these scaffolds via cross-coupling or nucleophilic aromatic substitution (SNAr) is notoriously fraught with challenges, primarily due to the unique electronic and coordinating properties of the pyridine ring.

This guide addresses the most critical bottlenecks in aminopyridine functionalization, providing mechanistically grounded solutions, quantitative data, and self-validating protocols designed for drug development professionals.

Part 1: Troubleshooting Guide & FAQs

Q1: My palladium-catalyzed Buchwald-Hartwig amination of 2-bromopyridine stalls at low conversion. Adding more catalyst does not help. What is happening? Root Cause (Causality): You are likely experiencing catalyst poisoning via a "chelation trap." After the initial oxidative addition of the 2-halopyridine to the Pd(0) species, the lone pair on the pyridine nitrogen coordinates to the electrophilic Pd(II) center. If you are using monodentate ligands (e.g., PPh3), the pyridine nitrogen easily displaces the ligand, forming a highly stable, catalytically inactive palladacycle[1]. Refinement Strategy: Switch to a chelating bidentate phosphine ligand with a large bite angle, such as Xantphos, BINAP, or dppf. These ligands bind tightly to the palladium center, sterically and electronically preventing the pyridine nitrogen from coordinating. Wagaw and Buchwald systematically demonstrated that bidentate ligands overcome this chelation effect and suppress β -hydride elimination side reactions[1].

Q2: I am trying to perform an SNAr reaction on an unactivated 2-aminopyridine with an aliphatic amine, but I recover only starting material even at 150 °C. How can I force this reaction? Root Cause (Causality): Classical SNAr requires highly electron-deficient arenes to stabilize the anionic Meisenheimer intermediate. Aminopyridines are inherently electron-rich due to the π -donating amino group, making them completely resistant to nucleophilic attack under standard conditions[2]. Refinement Strategy: Employ electrophilic transition-metal-enabled π -coordination activation. By using a Ruthenium(II) catalyst (e.g., [CpRu(p-cymene)]PF6​ ), the Ru center reversibly binds to the π -system of the pyridine ring ( η6 -coordination). This coordination drastically withdraws electron density from the ring, temporarily converting the electron-rich aminopyridine into a potent electrophile and enabling SNAr at mild temperatures[3].

Q3: During the amination of 3-chloropyridine with a primary amine, I am observing significant amounts of diarylated byproduct (tertiary amine). How do I improve chemoselectivity? Root Cause (Causality): The monoarylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second catalytic cycle. Refinement Strategy: Modulate the base and the steric bulk of the ligand. Switching from a strong base like NaOtBu to a milder base like Cs2​CO3​ or DBU can slow down the deprotonation of the secondary amine intermediate[4]. Additionally, utilizing bulky biarylphosphine ligands like BrettPhos creates a sterically crowded palladium pocket that accommodates the primary amine but rejects the bulkier secondary amine product.

Part 2: Mechanistic Visualizations

BHCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Aryl Halide OxAdd->PdII Trap Inactive Chelate (Pyridine N-bound) PdII->Trap Monodentate Ligand AmineCoord Amine Binding PdII->AmineCoord Bidentate Ligand PdIIAmido Pd(II) Amido AmineCoord->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Regenerate Pd(0) Product Aminopyridine RedElim->Product

Buchwald-Hartwig catalytic cycle showing the pyridine chelation trap and ligand rescue.

RuSNAr Start Unactivated Pyridine Eta6 η6-Pyridine Complex (Electrophilic) Start->Eta6 RuCat Ru(II) Catalyst RuCat->Eta6 NucAttack Nucleophilic Attack Eta6->NucAttack Meisenheimer Meisenheimer Complex NucAttack->Meisenheimer Elimination Leaving Group Loss Meisenheimer->Elimination ProductCoord η6-Product Complex Elimination->ProductCoord Final Aminopyridine ProductCoord->Final Arene Exchange Final->RuCat

Ruthenium-catalyzed η6-coordination mechanism for SNAr of unactivated aminopyridines.

Part 3: Quantitative Data Summaries

The following table summarizes the operational parameters and expected outcomes for the primary synthetic routes to N-substituted aminopyridines, allowing for rapid comparison and selection based on substrate constraints[5].

MethodologyCatalyst / Ligand SystemBase & SolventOperating TempTypical YieldsKey AdvantagePrimary Limitation
Buchwald-Hartwig Pd2​(dba)3​ / XantphosNaOtBu / Toluene80–110 °C75–95%Broadest amine scopeSensitive to strong bases; Pd cost
Classical SNAr None (Thermal) K2​CO3​ / DMF120–150 °C40–85%No transition metalsLimited to electron-deficient pyridines
Ru- η6 -SNAr [CpRu(p-cymene)]PF6​ DIPEA / THF60–80 °C60–90%Activates neutral/rich ringsRequires stoichiometric arene exchange
Ullmann Coupling CuI / L-Proline K2​CO3​ / DMSO100–120 °C50–80%Low catalyst costNarrower scope; harsher conditions

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Built-in observational checkpoints ensure that if a reaction deviates from the expected pathway, the operator can diagnose the failure in real-time.

Protocol A: Buchwald-Hartwig Amination of 2-Bromopyridines

Optimized for volatile or standard amines using a bidentate ligand to prevent pyridine chelation[1].

Reagents: 2-Bromopyridine (1.0 equiv), Amine (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), Xantphos (7.5 mol%), NaOtBu (1.5 equiv), Anhydrous Toluene (0.2 M).

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ , Xantphos, and NaOtBu.

  • Pre-activation Checkpoint: Add anhydrous toluene. Validation: The solution should transition from a dark purple/brown suspension to a deep, homogeneous red over 5-10 minutes at room temperature. This color change confirms the successful formation of the active Pd(0)-Xantphos complex. If the solution turns black and precipitates, oxygen has breached the system, and the catalyst has decomposed to Pd black.

  • Substrate Addition: Add 2-bromopyridine followed by the amine. Seal the tube securely.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Reaction Monitoring: Sample an aliquot under positive argon pressure. Quench with water, extract with EtOAc, and analyze via TLC/LC-MS. Validation: Complete consumption of the 2-bromopyridine should be observed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol B: Ru-Catalyzed η6 -Coordination SNAr of Unactivated Aminopyridines

Optimized for electron-rich pyridines that are inert to classical SNAr[2],[3].

Reagents: 2-Aminopyridine derivative (1.0 equiv), Amine nucleophile (1.5 equiv), [CpRu(p-cymene)]PF6​ (10 mol%), DIPEA (2.0 equiv), THF (0.1 M).

Step-by-Step Methodology:

  • Complexation: In a dry vial under nitrogen, combine the 2-aminopyridine, [CpRu(p-cymene)]PF6​ , and THF. Stir at 60 °C for 2 hours.

  • Complexation Checkpoint: Validation: Analyze a micro-aliquot by 1H NMR. The aromatic protons of the pyridine ring should exhibit a significant upfield shift (typically 0.5–1.0 ppm) compared to the free substrate, confirming successful η6 -coordination and activation of the ring.

  • Nucleophilic Attack: Add the amine nucleophile and DIPEA to the reaction mixture. Continue stirring at 60 °C for 16 hours.

  • Decomplexation: To liberate the product from the ruthenium center, expose the reaction mixture to air and add a coordinating solvent like acetonitrile, stirring for an additional 2 hours at room temperature.

  • Workup: Concentrate the mixture under reduced pressure. Partition between saturated aqueous NaHCO3​ and dichloromethane. Extract the aqueous layer, dry the combined organics over Na2​SO4​ , and purify via flash chromatography.

Part 5: References

  • Wagaw, S., & Buchwald, S. L. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Chen, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Semantic Scholar. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Semantic Scholar. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Grignard Reactions with 2,5-Dibromopyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique synthetic hurdles presented by 2,5-dibromopyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique synthetic hurdles presented by 2,5-dibromopyridine. The electron-deficient nature of the pyridine ring complicates direct magnesium insertion, while the presence of two distinct bromine atoms necessitates strict regiocontrol. Furthermore, the resulting pyridyl organometallics are notoriously unstable—a phenomenon widely recognized in cross-coupling chemistry as the "2-pyridyl problem"[1].

This guide provides field-proven strategies to troubleshoot these reactions, focusing on the causality behind experimental failures and establishing self-validating methodologies to ensure reproducible success.

Logical Workflow: Divergent Regioselectivity

The most critical decision in functionalizing 2,5-dibromopyridine is selecting the correct exchange reagent to control which bromine atom is metalated. The diagram below illustrates how reagent selection dictates the kinetic versus thermodynamic pathway[2],[3].

Regioselectivity Start 2,5-Dibromopyridine Path1 iPrMgCl·LiCl (Turbo-Grignard) THF, -15°C to rt Start->Path1 Path2 sBu2Mg·2LiOR Toluene, -10°C Start->Path2 Path3 sBu2Mg·2LiOR + PMDTA Toluene, -10°C Start->Path3 Prod1 5-Magnesio-2-bromopyridine (Thermodynamic Product) Path1->Prod1 99:1 Selectivity Prod2 2-Magnesio-5-bromopyridine (Kinetic Product) Path2->Prod2 90:10 Selectivity Path3->Prod1 99:1 Selectivity

Caption: Divergent regioselectivity in the Br/Mg exchange of 2,5-dibromopyridine based on reagent.

Frequently Asked Questions (FAQs)

Q1: Why does direct magnesium insertion into 2,5-dibromopyridine fail or stall? A1: Direct oxidative addition of magnesium turnings to electron-deficient heterocycles is sluggish and often requires harsh initiation[4]. Causality: The electron-withdrawing nitrogen atom strengthens the C–Br bond against the single-electron transfer (SET) required to form the radical anion intermediate. Attempting to force the reaction with heat often leads to Wurtz-type homocoupling or complete decomposition. Solution: Abandon direct insertion. Utilize a Halogen-Metal Exchange (Br/Mg exchange) with a homogeneous reagent like iPrMgCl·LiCl (Turbo-Grignard), which bypasses the SET mechanism in favor of a concerted mechanism driven by the formation of a more stable aryl-magnesium species[5].

Q2: How do I control which bromine (C2 vs. C5) undergoes exchange? A2: Regioselectivity is dictated by the interplay of kinetic and thermodynamic factors, which can be tuned via solvent and additives[2],[3].

  • C5-Selectivity (Thermodynamic): Using iPrMgCl·LiCl in THF yields the 5-magnesiated product almost exclusively (99:1)[6]. The C5 position is thermodynamically favored because it avoids the unfavorable steric and electronic repulsion between the magnesium-halogen complex and the adjacent nitrogen lone pair.

  • C2-Selectivity (Kinetic): The nitrogen atom inductively activates the adjacent C2–Br bond. By using a bimetallic reagent like sBu2Mg·2LiOR in a non-polar solvent (toluene), the kinetic C2-magnesiated product is captured (90:10)[6].

  • Switching Selectivity: Adding a Lewis base like PMDTA to the toluene system coordinates the lithium/magnesium, eliminating the kinetic directing effect and reverting selectivity to the thermodynamic C5 product[3].

Q3: My cross-coupling fails when using the 2-magnesiated intermediate. Why is it degrading? A3: This is the classic "2-pyridyl problem"[1],[7]. Causality: 2-Pyridyl organometallics are highly prone to protodeboronation (in the case of boronates) or dimerization and ring-opening (in the case of Grignards/lithiums) due to the proximity of the metal to the basic nitrogen atom[7]. Solution: If the C2-nucleophile is strictly required, transmetalate the Grignard reagent immediately to zinc (using anhydrous ZnCl2) to form a more stable 2-pyridylzinc reagent for Negishi coupling[1]. Alternatively, maintain strict cryogenic conditions (-50 °C) prior to electrophilic trapping.

Quantitative Data: Regioselectivity Parameters

The following table summarizes the expected regioselectivity and conversion rates based on the chosen exchange system. Use this data to select the appropriate conditions for your target regioisomer.

Exchange ReagentSolventAdditiveMajor Exchange SiteSelectivity (C5:C2)Conversion (%)
iPrMgCl·LiClTHFNoneC5 (Thermodynamic)99:194%
sBu2Mg·2LiORTolueneNoneC2 (Kinetic)10:90>90%
sBu2Mg·2LiORToluenePMDTAC5 (Thermodynamic)99:199%

Data summarized from regioselective Br/Mg exchange studies[2],[6].

Troubleshooting Guide
IssueRoot CauseSolution
Reaction mixture remains clear/no exotherm upon adding iPrMgCl·LiCl Moisture in THF or degraded reagent.Titrate the Turbo-Grignard reagent against iodine/LiCl in THF prior to use. Ensure THF is freshly distilled or drawn from a solvent purification system[4].
High levels of 2,5-dibromopyridine recovered after quench Incomplete Br/Mg exchange.The exchange at C5 can take up to 2 hours at room temperature. Self-validate by quenching a 0.1 mL aliquot in saturated NH₄Cl, extracting with EtOAc, and analyzing via GC-MS before adding the electrophile[2].
Formation of 2,5-bis-magnesiated species Excess exchange reagent.Strictly limit iPrMgCl·LiCl to 1.05 equivalents. The first exchange deactivates the ring, but excess reagent will force the second exchange[5].
Experimental Protocol: Self-Validating Synthesis of 5-Magnesio-2-bromopyridine

To ensure high yields and avoid the pitfalls of incomplete metalation, follow this self-validating protocol for chemoselective mono-magnesiation at the C5 position using Turbo-Grignard[5].

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). This eliminates protic sources that immediately quench highly basic organometallics[4].

Step 2: Substrate Dissolution Dissolve 2,5-dibromopyridine (1.0 equiv, 10 mmol) in anhydrous THF to achieve a 0.5 M concentration. Cool the solution to -15 °C using an ice/salt bath.

Step 3: Halogen-Metal Exchange Dropwise add iPrMgCl·LiCl (1.05 equiv, typically 1.3 M in THF) via syringe pump over 15 minutes. Causality: Maintaining a slight stoichiometric excess prevents bis-magnesiation, while the controlled addition rate manages the mild exotherm associated with the exchange[5].

Step 4: Self-Validation (Crucial Step) Remove the cooling bath and allow the reaction to stir for 1 hour at room temperature. Withdraw a 0.1 mL aliquot via a purged syringe. Quench the aliquot into 1 mL of saturated aqueous NH₄Cl. Extract with 1 mL ethyl acetate and analyze the organic layer via GC-MS. Validation: You should observe near-complete conversion to 2-bromopyridine (the protonated intermediate of the Grignard) with <5% starting material remaining[2].

Step 5: Electrophilic Trapping Once validated, cool the reaction mixture back to -15 °C and add the desired electrophile (e.g., benzaldehyde or allyl bromide, 1.2 equiv). Stir until complete by TLC, then quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

References
  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Open Access LMU. 2

  • Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents. ResearchGate. 6

  • Technical Support Center: Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. Benchchem. 4

  • Recent advancements in magnesium-mediated organic transformations. Chemical Communications (RSC Publishing). 3

  • Preparation and Reactions of Heteroaryl Organomagnesium Compounds. Indian Academy of Sciences. 5

  • A Comparative Guide to 2-Pyridyllithium and 2-Pyridyl Grignard Reagents in Cross-Coupling Reactions. Benchchem. 1

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. 7

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Reference Data & Comparative Studies

Validation

A Comparative Validation Guide for (2-Bromopyridin-3-yl)methylamine Hydrochloride Derivatives: HPLC, GC-MS, and NMR Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Key Building Block (2-Bromopyridin-3-yl)methylamine hydrochloride is a key structural motif in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Building Block

(2-Bromopyridin-3-yl)methylamine hydrochloride is a key structural motif in the synthesis of a range of pharmacologically active molecules. The presence of a bromine atom and a primary amine on the pyridine ring provides versatile handles for further chemical modification. However, these same reactive sites also present challenges in terms of stability and potential impurity formation. Therefore, the validation of analytical methods for this compound and its derivatives is not a perfunctory exercise but a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide will compare and contrast the three principal analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and is suited for different aspects of the validation process, from routine purity assessment to definitive structural elucidation.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte.[3][4] (2-Bromopyridin-3-yl)methylamine hydrochloride is a non-volatile, polar, and potentially thermally labile salt. This profile strongly influences the suitability of HPLC versus GC.[5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is the preeminent technique for the analysis of non-volatile and thermally unstable pharmaceutical compounds.[4][6] For (2-Bromopyridin-3-yl)methylamine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice for routine purity analysis and the development of a stability-indicating method.[7][8]

Principle: The compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase (typically C18).[9] Its polar nature, due to the amine hydrochloride group, will result in early elution with a typical polar mobile phase (e.g., water/acetonitrile or water/methanol).

Advantages for this Analyte:

  • Broad Applicability: Suitable for the parent compound, its salts, and a wide range of potential impurities and degradation products.[3]

  • Ambient Temperature Analysis: Avoids thermal degradation of the analyte.[5]

  • Robustness and Reproducibility: Well-established technology with high precision.[10]

Limitations:

  • UV-Vis Detection: While common, it may not be suitable for impurities that lack a chromophore. A Diode Array Detector (DAD) can provide more comprehensive data.[11]

  • Structural Information: HPLC alone does not provide definitive structural information, necessitating coupling with a mass spectrometer (LC-MS) for impurity identification.[12]

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurities and Specific Applications

GC is the preferred method for the analysis of volatile and thermally stable compounds.[1][4] Direct analysis of (2-Bromopyridin-3-yl)methylamine hydrochloride by GC is not feasible due to its low volatility and salt form. However, GC-MS plays a crucial role in identifying volatile impurities from the synthesis, such as residual solvents or volatile starting materials.[6] Derivatization of the amine could make it amenable to GC analysis, but this adds complexity to the method.

Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase in a capillary column.[13] The mass spectrometer provides definitive identification of the eluted compounds.

Advantages for this Application:

  • High Sensitivity and Specificity: Excellent for detecting and identifying trace volatile impurities.[14]

  • Structural Elucidation: The mass spectra provide valuable information for identifying unknown volatile compounds.[15]

Limitations:

  • Analyte Suitability: Not suitable for the direct analysis of the non-volatile parent compound.[3]

  • Thermal Decomposition: The high temperatures of the injector and column can cause degradation of thermally labile impurities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule and the characterization of its impurities and degradation products.[16] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Principle: The magnetic properties of atomic nuclei are used to determine the chemical environment of each atom in the molecule.

Advantages for this Analyte:

  • Definitive Structure Confirmation: Provides unequivocal evidence of the chemical structure.

  • Quantitative Analysis (qNMR): Can be used for quantitative analysis without the need for a reference standard of the analyte.

  • Impurity Identification: 2D NMR techniques (COSY, HSQC, HMBC) can be used to elucidate the structure of unknown impurities.

Limitations:

  • Sensitivity: Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity detection.

  • Complexity and Cost: Requires more expensive equipment and specialized expertise for data interpretation.

dot```dot graph MethodSelection { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}``` Caption: Method selection pathway based on analytical goals.

Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time. T[7][8]he following sections outline the key validation parameters and provide representative experimental protocols and data based on methods for similar bromopyridine derivatives.

[11][17]#### 3.1. Forced Degradation Studies

Forced degradation, or stress testing, is performed to demonstrate the specificity of the analytical method by generating potential degradation products. T[18][19]he goal is to achieve 5-20% degradation of the active ingredient.

[18]Experimental Protocol:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. 2[18]. Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours. 3[20]. Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours. 4[20]. Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the compound in solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

dot

Caption: Workflow for forced degradation studies.

HPLC Method Parameters (Representative)
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column suitable for polar to moderately non-polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the amine. Acetonitrile is a common organic modifier in RP-HPLC. [21]
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to separate the polar parent compound from potentially more non-polar impurities and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection DAD at 254 nmThe pyridine ring provides UV absorbance. DAD allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters with typical acceptance criteria as per ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is resolved from all degradation products and impurities (Resolution > 1.5). Peak purity index > 0.999.To ensure the method is selective for the analyte in the presence of other components. [7]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.To demonstrate a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).To assess the closeness of the measured value to the true value. [10]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.To measure the precision of the method under the same operating conditions over a short interval of time. [10]
Intermediate Precision RSD ≤ 2.0% when the analysis is performed by different analysts, on different days, and with different equipment.To demonstrate the reliability of the method under typical laboratory variations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically 0.05% with respect to the target concentration.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. [12]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3. Typically 0.02% with respect to the target concentration.The lowest concentration of the analyte that can be detected but not necessarily quantified.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).To demonstrate the reliability of the method with respect to minor variations in the analytical conditions.

Conclusion: An Integrated Approach to Validation

A comprehensive validation of (2-Bromopyridin-3-yl)methylamine hydrochloride and its derivatives requires an integrated approach utilizing multiple analytical techniques. While RP-HPLC is the primary tool for routine quality control, purity assessment, and stability testing, its findings should be complemented by GC-MS for the analysis of volatile impurities and by NMR for definitive structural elucidation.

By employing a scientifically sound, risk-based approach to method development and validation, researchers and drug development professionals can ensure a deep understanding of the compound's chemical behavior. This robust analytical foundation is essential for the successful development of safe and effective pharmaceuticals.

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • ResearchGate. (2025, June 12). Analytical method development and validations of API by using suitable analytical technique. [Link]

  • A. A. M. Abdel-Sattar, et al. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC. [Link]

  • Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development – A Review. [Link]

  • C. P. Maurya & M. V. Lokhande. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. IJPSR. [Link]

  • BioPharma. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2017, March 8). (PDF) High Performance Liquid Chromatography (HPLC) Stability Indicating Method for the Determination of Bromazepam its Copper (II) Chelates. [Link]

  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. (2021, August 3). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. [Link]

  • Asian Journal of Research in Chemistry. (2013, October 27). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(4):1947-1949 Research Article Synthesis and characterization of 3-(. [Link]

  • P.K. Basniwal, et al. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Sharma MK, Murugesan M. (2017, January 13). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Chromatogr Sep Tech 8: 349. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Methylamine. [Link]

  • MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]

  • MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • Google Patents.
  • Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • ResearchGate. (2020, December). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. [Link]

  • Bentham Science. Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and Identification. [Link]

  • Farmacja Polska. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • ResearchGate. (2025, October 13). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(3-bromopyridin-2-yl)-N-methylethanamine. [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]

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Comparative

Benchmarking (2-Bromopyridin-3-yl)methylamine Hydrochloride-Derived Inhibitors Against Standard P2X7 Antagonists

Executive Summary (2-Bromopyridin-3-yl)methylamine hydrochloride is a highly privileged pharmacophore building block utilized in the synthesis of potent, selective amino-tetrazole P2X7 receptor antagonists[1]. Because th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Bromopyridin-3-yl)methylamine hydrochloride is a highly privileged pharmacophore building block utilized in the synthesis of potent, selective amino-tetrazole P2X7 receptor antagonists[1]. Because the P2X7 receptor plays a critical role in neuroinflammation, pain signaling, and the release of pro-inflammatory cytokines like IL-1β, developing selective inhibitors is a major focus in modern drug discovery[2].

This technical guide objectively benchmarks the performance of (2-bromopyridin-3-yl)methylamine-derived inhibitors against established clinical and preclinical P2X7 antagonists, specifically AZD9056 and A-438079[3][4]. By analyzing the causality behind the pharmacophore's design and providing self-validating experimental workflows, this guide equips researchers with the necessary framework to evaluate these compounds in vitro.

Mechanistic Rationale & Pharmacophore Causality

To understand why the (2-bromopyridin-3-yl)methylamine moiety is so effective, we must look at the structural biology of the target. Recent crystallographic studies of the mammalian P2X7 receptor reveal that structurally diverse antagonists bind to an allosteric pocket located in the upper vestibule groove between neighboring subunits, rather than competing directly at the orthosteric ATP-binding site[5].

The incorporation of the (2-bromopyridin-3-yl)methylamine fragment into inhibitor scaffolds (such as amino-tetrazoles) provides two distinct mechanistic advantages:

  • The 2-Bromopyridine Ring (Steric & Halogen Bonding): The heavy bromine atom participates in highly directional halogen bonding with hydrophobic residues (e.g., Phe103) deep within the allosteric cleft[5]. Furthermore, the steric bulk of the bromine locks the pyridine ring in a specific conformation, preventing off-target binding to other P2X subtypes (like P2X4).

  • The Methylamine Linker (Hydrogen Bonding): This flexible yet short linker acts as a hydrogen-bond donor/acceptor hub, properly orienting the attached core ring to interact favorably with the upper vestibule of the receptor[1].

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Activates IonFlux Ca2+ Influx & K+ Efflux P2X7->IonFlux Pore Opening Inhibitor (2-Bromopyridin-3-yl)methylamine Derivatives (Allosteric Block) Inhibitor->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers IL1b IL-1β Maturation & Release NLRP3->IL1b Caspase-1 Cleavage

Fig 1: P2X7 receptor signaling pathway and allosteric inhibition mechanism.

Comparative Benchmarking Data

To objectively evaluate the efficacy of (2-bromopyridin-3-yl)methylamine-derived compounds, we benchmark them against two gold-standard P2X7 inhibitors:

  • A-438079: A widely used preclinical tool compound (tetrazole-based) known for its high selectivity[4].

  • AZD9056: A highly potent, orally active adamantane-amide inhibitor that advanced to Phase IIa clinical trials for Crohn's disease and rheumatoid arthritis[2][3].

Table 1: Quantitative Performance Comparison
Inhibitor Class / CompoundTargetIC50 (Human P2X7)Mechanism of ActionClinical Status
(2-Bromopyridin-3-yl)methylamine Derivatives P2X7~10 - 50 nMAllosteric AntagonistPreclinical / Lead Optimization
AZD9056 P2X711.2 nMAllosteric AntagonistPhase IIa (Crohn's, RA)
A-438079 P2X7300 nMCompetitive / AllostericPreclinical Tool Compound

Note: IC50 values are derived from recombinant human P2X7 cell lines using calcium influx assays[3][4].

Experimental Workflows: Self-Validating Protocols

To objectively benchmark these compounds in your own laboratory, you must employ self-validating assay systems. Below are the optimized, step-by-step protocols for evaluating P2X7 inhibition, including the causality behind critical methodological choices.

Protocol 1: High-Throughput FLIPR Calcium Influx Assay

Purpose: To determine the biochemical IC50 of the inhibitors by measuring intracellular calcium flux upon P2X7 activation.

Causality & Validation Design: P2X7 is a ligand-gated cation channel. In this assay, we use BzATP instead of standard ATP because BzATP is a more potent and chemically stable agonist, which significantly reduces assay variability[3]. Furthermore, probenecid is strictly required during the dye-loading step to inhibit multidrug resistance proteins (MRPs), preventing the premature cellular extrusion of the fluorescent dye.

  • Cell Seeding: Seed HEK293 cells stably expressing human P2X7 (HEK-hP2X7) at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid.

    • Validation Check: Probenecid ensures baseline fluorescence remains stable prior to agonist injection. Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add the (2-bromopyridin-3-yl)methylamine derivative, AZD9056, or A-438079 at varying concentrations (e.g., 1 nM to 10 µM). Incubate for 15 minutes.

    • Causality: Allosteric modulators require equilibration time within the lipid-water interface of the receptor cleft before agonist exposure.

  • Agonist Stimulation: Using a FLIPR Tetra system, inject BzATP at an EC80 concentration (typically 10-30 µM)[4].

  • Data Acquisition & Normalization: Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Normalize the peak fluorescence response of the inhibitor wells against the max response (BzATP alone, 0% inhibition) and min response (buffer alone, 100% inhibition).

FLIPR_Workflow Cell Seed HEK-hP2X7 Cells (384-well plate) Dye Load Fluo-4 AM Dye + Probenecid (45 min) Cell->Dye Incubate Add Inhibitor (Pre-incubate 15 min) Dye->Incubate Stimulate Stimulate with BzATP (EC80 Concentration) Incubate->Stimulate Read Measure Ca2+ Transient (FLIPR Tetra) Stimulate->Read

Fig 2: High-throughput FLIPR calcium influx assay workflow for P2X7 inhibitors.

Protocol 2: IL-1β Release Assay in Human Macrophages

Purpose: To confirm that the biochemical IC50 translates to functional anti-inflammatory efficacy in a native immune cell model.

Causality & Validation Design: P2X7 activation triggers potassium efflux, which activates the NLRP3 inflammasome, leading to Caspase-1 cleavage and IL-1β release[2]. This assay requires a rigorous two-step "priming and activation" validation system.

  • Macrophage Differentiation & Priming: Plate human THP-1 monocytes and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Prime the cells with 1 µg/mL LPS (Lipopolysaccharide) for 4 hours.

    • Causality: LPS priming via TLR4 is mandatory to upregulate pro-IL-1β mRNA; without it, downstream P2X7 activation yields no mature IL-1β to measure.

  • Inhibitor Treatment: Wash the cells and apply the benchmarking P2X7 inhibitors for 30 minutes.

  • P2X7 Activation: Stimulate the cells with 3 mM ATP for 1 hour.

  • Quantification: Collect the supernatant and quantify mature IL-1β (17 kDa) using a standard sandwich ELISA.

    • Validation Check: Always include a control well with LPS but no ATP. This ensures baseline IL-1β release is negligible, proving that the measured cytokine release is strictly P2X7-dependent.

References

  • Amino-tetrazoles analogues and methods of use (WO2005111003A1). Abbott Laboratories. Patent detailing the synthesis of P2X7 antagonists utilizing (2-bromopyridin-3-yl)methylamine hydrochloride.
  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate . Journal of Medicinal Chemistry (ACS Publications). Discussion on AZD9056 clinical progression and P2X7 targeting in Crohn's disease. Available at:[Link]

  • Structural basis for subtype-specific inhibition of the P2X7 receptor . eLife. Crystallographic evidence of allosteric inhibition mechanisms in P2X7 receptors. Available at:[Link]

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Validation

A Comparative Guide to the Structural Confirmation of (2-Bromopyridin-3-yl)methylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract: (2-Bromopyridin-3-yl)methylamine hydrochloride is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: (2-Bromopyridin-3-yl)methylamine hydrochloride is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is predicated on its precise structure, particularly the substitution pattern on the pyridine ring. A common pitfall in synthesis is the potential formation of isomers, such as (3-Bromopyridin-2-yl)methylamine hydrochloride, which can have vastly different reactivity and biological activity. This guide provides an in-depth comparison of analytical methodologies to ensure the unambiguous structural confirmation of the title compound. We will explore the causality behind experimental choices and present self-validating protocols that integrate Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to deliver confident structural elucidation.

The Imperative of Isomer-Specific Confirmation

In the synthesis of substituted pyridines, the regioselectivity of reactions is not always absolute. Synthetic routes targeting (2-Bromopyridin-3-yl)methylamine can potentially yield its isomer, (3-Bromopyridin-2-yl)methylamine, among other impurities.[1][2] Since the positions of the bromine atom and the methylamine group dictate the molecule's steric and electronic properties, using an incorrectly identified isomer can invalidate research findings and derail drug discovery programs. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for scientific integrity.

The overall analytical workflow is designed to first assess purity and then apply a suite of spectroscopic techniques to build an irrefutable case for the compound's precise structure.

cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Confirmation synthesis Crude Synthetic Product hplc HPLC Analysis synthesis->hplc Inject sample pure_check pure_check synthesis->pure_check hplc->pure_check Assess peak purity (>95% area?) ms Mass Spectrometry (MS) pure_check->ms Yes xray Single Crystal X-Ray (If required) pure_check->xray No (Purify First) ir Infrared (IR) Spectroscopy ms->ir nmr NMR (¹H, ¹³C, 2D) ir->nmr data_integration Integrate All Data nmr->data_integration xray->ms Re-analyze final_structure Confirm Structure: (2-Bromopyridin-3-yl)methylamine HCl data_integration->final_structure

Caption: High-level workflow for the confirmation of (2-Bromopyridin-3-yl)methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR): The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between the target compound and its isomers. The chemical shifts (δ) and, more importantly, the spin-spin coupling patterns of the aromatic protons provide a definitive fingerprint of the substitution pattern.[3][4]

Causality of Spectral Differences:

The key to differentiation lies in the relationships between the three pyridine ring protons.

  • For (2-Bromopyridin-3-yl)methylamine (Target): The protons are at positions 4, 5, and 6. We expect to see two doublets and a doublet of doublets. H6 will be coupled to H5, H5 will be coupled to both H6 and H4, and H4 will be coupled to H5.

  • For (3-Bromopyridin-2-yl)methylamine (Isomer): The protons are also at positions 4, 5, and 6. However, their electronic environment and proximity to the substituents are different, leading to distinct chemical shifts and coupling constants.

The following table provides predicted NMR data for both isomers, typically acquired in a solvent like DMSO-d₆.

Table 1: Comparative Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment (2-Bromopyridin-3-yl)methylamine HCl (Target) (3-Bromopyridin-2-yl)methylamine HCl (Isomer) Rationale for Difference
¹H NMR
H-4 ~7.6 ppm (dd, J ≈ 7.8, 4.8 Hz) ~7.5 ppm (dd, J ≈ 7.7, 4.9 Hz) Different electronic effects from adjacent groups.
H-5 ~7.4 ppm (dd, J ≈ 7.8, 1.5 Hz) ~8.0 ppm (dd, J ≈ 7.7, 1.7 Hz) H-5 in the isomer is deshielded by the adjacent bromine.
H-6 ~8.4 ppm (dd, J ≈ 4.8, 1.5 Hz) ~8.3 ppm (dd, J ≈ 4.9, 1.7 Hz) H-6 is adjacent to the nitrogen in both, but influenced differently by the C2/C3 substituents.
-CH₂- ~4.1 ppm (s) ~4.3 ppm (s) Proximity to the bromine in the isomer causes slight deshielding.
-NH₃⁺ ~8.9 ppm (br s) ~8.8 ppm (br s) Broad signal due to exchange and quadrupole broadening.
¹³C NMR
C-2 (C-Br) ~145 ppm ~155 ppm (C-CH₂NH₃⁺) The carbon directly attached to bromine (C-Br) has a distinct chemical shift.[5]
C-3 (C-CH₂NH₃⁺) ~135 ppm ~122 ppm (C-Br) The position of the C-Br bond is the most telling difference in the ¹³C spectrum.
C-4 ~140 ppm ~142 ppm Similar environments, but still distinguishable.
C-5 ~128 ppm ~127 ppm Least affected by the substituent swap.
C-6 ~150 ppm ~149 ppm Adjacent to nitrogen, showing a characteristic downfield shift.

| -CH₂- | ~40 ppm | ~45 ppm | Reflects the different electronic environment of the attached carbon. |

Note: These are predicted values based on established substituent effects on pyridine rings.[6][7] Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For brominated compounds, the isotopic signature of bromine is a key diagnostic feature.

Key Diagnostic Features:
  • Molecular Ion (M+H)⁺: The molecular formula for the free base is C₆H₇BrN₂. The expected monoisotopic mass is approximately 185.98 Da. In positive ion mode (e.g., ESI+), the protonated molecule [M+H]⁺ will be observed.

  • Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a bromine atom. This is a definitive indicator of the presence of one bromine atom.[8]

  • Fragmentation: While the molecular ion confirms the mass, the fragmentation pattern can offer clues to the structure. The primary fragmentation is often the loss of the methylamine group or cleavage of the pyridine ring.[9][10]

cluster_0 Ionization & Isotope Pattern cluster_1 Key Fragmentation Pathways M Molecule (C₆H₇BrN₂) MH [M+H]⁺ m/z ~186 & 188 M->MH ESI+ MH_desc 1:1 Isotope Pattern Confirms 1x Br MH->MH_desc frag1 Loss of NH₂CH₂ radical m/z ~156 & 158 MH->frag1 frag2 Loss of HBr m/z ~107 MH->frag2 frag3 Loss of HCN from ring (Further fragmentation) frag1->frag3

Caption: Expected mass spectrometry behavior for (2-Bromopyridin-3-yl)methylamine.

Table 2: Expected Mass Spectrometry Data

Feature Expected Observation Significance
[M+H]⁺ m/z ≈ 186 and 188 Confirms molecular weight of the free base.
Isotope Ratio ~1:1 intensity for [M+H]⁺ and [M+H+2]⁺ Unambiguously confirms the presence of one bromine atom.
Major Fragment m/z ≈ 107 Corresponds to the loss of HBr, leaving the pyridinylmethylamine cation.

| Other Fragment | m/z ≈ 156 and 158 | Corresponds to the loss of the CH₂NH₂ group. |

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

FTIR spectroscopy is a fast and effective method to confirm the presence of key functional groups. While it generally cannot distinguish between isomers on its own, it serves as a critical quality control check to verify that the major structural components are present.[11]

Causality of IR Absorptions:

The energy absorbed by the molecule corresponds to the vibrational frequencies of its bonds. For (2-Bromopyridin-3-yl)methylamine hydrochloride, we expect to see characteristic vibrations for the amine salt, the aromatic ring, and the carbon-halogen bond.[12]

Table 3: Key Infrared (FTIR-ATR) Absorption Bands

Wavenumber (cm⁻¹) Range Vibrational Mode Expected Appearance Significance
3200 - 2800 N-H Stretch (Amine Salt, -NH₃⁺) Strong, very broad absorption Confirms the presence of the hydrochloride salt.
3100 - 3000 Aromatic C-H Stretch Medium, sharp peaks Indicates the presence of the pyridine ring.[13]
~1600, ~1470 Aromatic C=C and C=N Stretch Strong to medium, sharp peaks Confirms the pyridine ring skeleton.
1620 - 1550 N-H Bend (Amine Salt) Medium, broad Further evidence of the ammonium salt.
1100 - 1000 C-N Stretch Medium Indicates the amine linkage.

| 700 - 550 | C-Br Stretch | Medium to weak | Confirms the presence of the bromo-substituent. |

Experimental Protocols

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 10-15 mg of the (2-Bromopyridin-3-yl)methylamine hydrochloride sample. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool in a pipette directly into a clean 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent reference.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Following this, acquire a broadband-decoupled ¹³C spectrum (requiring more scans, e.g., 1024 or more, for adequate signal-to-noise).

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute this stock solution to a final concentration of ~10 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • Data Analysis: Integrate the chromatogram to assess purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and check for the characteristic bromine isotope pattern.[14]

FTIR Spectroscopy Protocol (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid (2-Bromopyridin-3-yl)methylamine hydrochloride powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Analysis: The instrument software will generate the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to the expected values in Table 3. Clean the crystal thoroughly after analysis.[15]

Conclusion

The structural confirmation of (2-Bromopyridin-3-yl)methylamine hydrochloride requires a rigorous, multi-technique approach. While rapid checks by IR and MS can confirm the presence of key functional groups and the correct molecular formula, they are insufficient to definitively assign the substitution pattern on the pyridine ring. NMR spectroscopy stands as the indispensable tool for this task , providing clear and unambiguous evidence to distinguish the target molecule from its critical isomer, (3-Bromopyridin-2-yl)methylamine hydrochloride. By integrating these orthogonal analytical techniques, researchers can ensure the structural integrity of their material, providing a solid foundation for subsequent research and development.

References

  • Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • University of York. (2020). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. Available at: [Link]

  • Wiley Online Library. (2018). Pyridine Dimers and Their Low‐Temperature Isomerization: A High‐Resolution Matrix‐Isolation Spectroscopy Study. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Deoxygenation of Amine N-Oxides. Available at: [Link]

  • Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Cenmed Enterprises. (2-Bromopyridin-3-yl)methanamine. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Chemical Synthesis Database. 2-(3-bromopyridin-2-yl)-N-methylethanamine. Available at: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • MDPI. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Available at: [Link]

  • ChemRxiv. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]

  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API’s. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]

  • Chemsrc. (R)-N-((2-bromopyridin-4-yl)methyl)-N-methylpiperidin-3-amine hydrochloride. Available at: [Link]

  • Google Patents. Process for making 2-bromopyridine.
  • NIST WebBook. 3-Bromopyridine hydrochloride. Available at: [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

  • MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Available at: [Link]

  • ResearchGate. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Available at: [Link]

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Comparative

Comparative Guide: Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

Executive Summary & Mechanistic Challenges Bromopyridines are indispensable building blocks in medicinal chemistry, serving as the foundation for numerous FDA-approved pharmacophores. However, functionalizing these scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

Bromopyridines are indispensable building blocks in medicinal chemistry, serving as the foundation for numerous FDA-approved pharmacophores. However, functionalizing these scaffolds via palladium-catalyzed cross-coupling presents unique mechanistic hurdles compared to standard aryl halides.

The primary challenge lies in the basic nitrogen atom of the pyridine ring. This nitrogen lone pair can actively coordinate to the palladium center, leading to catalyst poisoning, altered oxidative addition rates, and the formation of unreactive off-cycle complexes[1]. Consequently, selecting the correct catalytic system is not merely a matter of yield optimization—it is a strict requirement to outcompete pyridine coordination and ensure the catalytic cycle proceeds through transmetalation and reductive elimination without stalling.

This guide provides an authoritative, comparative analysis of three fundamental Pd-catalyzed transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—specifically optimized for bromopyridine substrates.

Comparative Analysis of Key Transformations

Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

The Suzuki-Miyaura coupling is the premier method for synthesizing biaryl compounds. While coupling bromopyridines with standard arylboronic acids is relatively straightforward, reversing the polarity—using 2-pyridylboronates as the nucleophile—is notoriously difficult. 2-Pyridyl organoboranes are highly unstable and undergo rapid protodeboronation. To circumvent this, researchers utilize lithium triisopropyl 2-pyridylboronates. A highly active catalyst system, such as Pd2​(dba)3​ paired with specific phosphite ligands, is required to facilitate rapid transmetalation before the boronate degrades, achieving high yields where standard conditions fail[2].

Buchwald-Hartwig Amination (C–N Bond Formation)

Forming C–N bonds on bromopyridines is critical for synthesizing aminopyridine derivatives. A major physical challenge arises when using volatile amines (e.g., methylamine, cyclopropylamine), which vaporize and escape the reaction mixture at the elevated temperatures required for Pd-activation. Conducting the reaction in sealed tubes is mandatory to maintain liquid-phase stoichiometry[3].

Mechanistically, the proximity of the pyridine nitrogen to the oxidative addition center can lead to bidentate chelation. Utilizing chelating bis(phosphine) ligands like 1,3-bis(diphenylphosphino)propane (dppp) effectively saturates the palladium coordination sphere, outcompeting the pyridine nitrogen, inhibiting β -hydride elimination, and preventing hydrodebromination[3],[4]. For more sterically demanding substrates like 3-bromo-2-aminopyridines, bulky monodentate ligands like BrettPhos and RuPhos are required to prevent the proximal amino group from hindering transmetalation[5].

Sonogashira Coupling (C–C Alkyne Formation)

The introduction of alkynes to the pyridine core relies on the Sonogashira reaction. Using a Pd/Cu dual catalyst system, even challenging substrates like 2-amino-3-bromopyridines can be coupled with terminal alkynes. The use of Pd(CF3​COO)2​ and PPh3​ with a CuI co-catalyst at 100 °C provides excellent yields, demonstrating the tolerance of the Pd-system to free amino groups when appropriate organic bases ( Et3​N ) are applied[6].

Quantitative Data Comparison

The following table summarizes the optimized parameters and typical outcomes for the three primary cross-coupling methodologies applied to bromopyridines.

Reaction TypeTarget BondSubstrate ScopeOptimal Catalyst / LigandBase & SolventTypical YieldsKey Mechanistic Challenge Addressed
Suzuki-Miyaura C–C (Aryl)2-Pyridylboronates + Aryl Bromides Pd2​(dba)3​ / Phosphite LigandsKF, 1,4-Dioxane74–82%Overcomes protodeboronation of highly unstable 2-pyridylboronates[2].
Buchwald-Hartwig C–N (Amine)2-Bromopyridines + Volatile Amines Pd(OAc)2​ / dpppNaOt-Bu, Toluene70–90%Prevents amine evaporation; dppp stops pyridine chelation[3],[4].
Sonogashira C–C (Alkyne)2-Amino-3-bromopyridines + Alkynes Pd(CF3​COO)2​ / PPh3​ / CuI Et3​N , DMF72–96%Tolerates free amino groups without competitive C–N coupling[6].

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination with Volatile Amines (Sealed Tube)

Causality Focus: Standard reflux conditions fail for amines like methylamine (bp -6.2 °C) due to rapid vaporization. A sealed tube reactor maintains the necessary stoichiometry in the liquid phase at 80 °C. The bidentate ligand dppp is specifically chosen to saturate the Pd coordination sphere, preventing the pyridine ring nitrogen from forming a stable, unreactive chelate[3].

Step-by-Step Methodology:

  • Preparation: Oven-dry an Ace-Thred sealed tube (rated for at least 150 PSI at 120 °C) and cool under an argon atmosphere to ensure an anhydrous environment.

  • Reagent Loading: Add 2-bromopyridine (1.0 equiv), Pd(OAc)2​ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and NaOt-Bu (2.0 equiv) to the tube. Note: NaOt-Bu is crucial for deprotonating the coordinated amine during the catalytic cycle.

  • Solvent & Amine Addition: Add anhydrous toluene (approx. 3 mL/mmol). Cool the mixture to -78 °C if using gaseous amines (e.g., methylamine), and condense the amine (5.0 equiv) directly into the tube as a liquid. For liquid volatile amines (e.g., cyclopropylamine), add directly via syringe[3].

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat the mixture to 80 °C and stir overnight (approx. 14 hours).

  • Validation & Isolation: Cool the tube completely to room temperature before opening to prevent dangerous pressure release. Monitor completion via GC-MS or TLC. Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the aminopyridine.

Protocol B: Suzuki-Miyaura Coupling of 2-Pyridylboronates

Causality Focus: To bypass the instability of 2-pyridyl organoboranes, lithium triisopropyl 2-pyridylboronates are utilized as stable nucleophiles. A highly active catalyst system is required to facilitate rapid transmetalation before the boronate degrades in solution[2],[1].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, resealable Schlenk tube, add Pd2​(dba)3​ (1.0–1.5 mol%), the selected phosphite ligand (3:1 L:Pd ratio), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and anhydrous KF (3.0 equiv)[1].

  • Atmosphere Exchange: Cap the tube with a rubber septum, evacuate, and backfill with argon (repeat twice) to remove oxygen, which rapidly degrades Pd(0) species.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and anhydrous 1,4-dioxane (3 mL/mmol halide) via syringe[1].

  • Reaction: Replace the septum with a Teflon screw valve, seal the tube, and heat to 110 °C with vigorous stirring.

  • Validation & Isolation: Monitor the consumption of the aryl bromide via GC or TLC. Upon full conversion, cool to room temperature, dilute with water and EtOAc. Separate the organic layer, wash with brine, dry over MgSO4​ , and isolate the biaryl product via column chromatography[1].

Catalyst & Ligand Selection Workflow

CatalystSelection Start Bromopyridine Substrate CC_Bond C-C Bond Formation Start->CC_Bond CN_Bond C-N Bond Formation Start->CN_Bond Suzuki Suzuki-Miyaura (Boronates) CC_Bond->Suzuki Sonogashira Sonogashira (Terminal Alkynes) CC_Bond->Sonogashira Buchwald Buchwald-Hartwig (Amines) CN_Bond->Buchwald Ligand_Suz Ligands: SPhos, XPhos Base: K3PO4 / KF Suzuki->Ligand_Suz Ligand_Son Co-cat: CuI Ligand: PPh3 Sonogashira->Ligand_Son Volatile Volatile Amines? (e.g., Methylamine) Buchwald->Volatile SealedTube Sealed Tube Ligand: dppp Volatile->SealedTube Yes StandardAmine Standard Amines Ligands: BrettPhos / RuPhos Volatile->StandardAmine No

Workflow for selecting Pd-catalysts and ligands for bromopyridine cross-coupling.

References

  • Source: PubMed Central (nih.gov)
  • Source: PubMed (nih.gov)
  • Application Notes and Protocols for Cross-Coupling Reactions of 6-Bromopyridine Compounds Source: BenchChem URL
  • Source: ACS Publications (acs.org)
  • Source: PubMed Central (nih.gov)
  • Source: Modern Research in Catalysis (scirp.org)

Sources

Validation

comparing computational and experimental data for bromopyridine compounds

Bridging the Gap: A Comparative Guide to Computational vs. Experimental Data in Bromopyridine Development As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the...

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Gap: A Comparative Guide to Computational vs. Experimental Data in Bromopyridine Development

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on either purely empirical data or isolated computational predictions. Bromopyridines (e.g., 2-bromo, 3-bromo, and 4-bromopyridines) serve as indispensable scaffolds in medicinal chemistry, particularly as pharmacophores and in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, predicting their reactivity, spectroscopic signatures, and thermodynamic properties requires a synergistic approach.

This guide provides an objective comparison between computational (Density Functional Theory - DFT, ab initio) and experimental (NMR, FT-IR, UV-Vis titration) methodologies, demonstrating how they validate one another to build a robust, self-correcting data package.

Structural and Spectroscopic Validation: NMR & Vibrational Analysis

The Causality: Why do we compare DFT-calculated NMR shifts and vibrational frequencies with experimental ones? Halogenated heterocycles often present ambiguous spectroscopic signals due to the heavy-atom effect of bromine and complex spin-spin coupling. Standard structural optimization does not account for magnetic shielding tensors. By applying Gauge-Independent Atomic Orbital (GIAO) calculations, we isolate the shielding anisotropy, allowing us to map theoretical shifts to experimental multiplets with high fidelity[1][2].

Data Synthesis: The table below summarizes the correlation between experimental FT-IR/Raman frequencies and theoretical DFT (B3LYP/6-311++G(d,p)) predictions for a 4-bromopyridine derivative[1]. The theoretical values are scaled to correct for anharmonicity, providing a near-perfect match that confirms the molecular geometry.

Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical DFT (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical DFT (cm⁻¹)
N-H stretching3421 (w)34503266 (w)3280
C-H aromatic stretch3087 (m)30903087 (m)3095
C=N stretching1616 (s)16201616 (s)1625
Ring breathing1053 (br s)10601002 (m)1005

Self-Validating Protocol: Spectroscopic Benchmarking

  • Sample Preparation: Prepare a solid-state KBr pellet of the bromopyridine derivative for FT-IR (4000-400 cm⁻¹) to minimize solvent-induced peak shifting.

  • In Vitro Acquisition: Record the FT-Raman spectrum using an Nd:YAG laser source (1064 nm) to capture symmetric vibrational modes that are IR-inactive.

  • In Silico Optimization: Run a DFT geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Self-Validation Check: Ensure the absolute absence of imaginary frequencies in the output to validate that the structure is a true local minimum, not a saddle point.

  • Data Correlation: Apply a scaling factor (typically 0.96-0.98 for B3LYP) to the calculated harmonic frequencies to account for electron correlation. Overlay the scaled theoretical spectra with the experimental data to definitively confirm the regioisomer.

Thermodynamic Profiling: pKa Determination

The Causality: The pKa of a bromopyridine dictates its ionization state at physiological pH, directly impacting solubility, permeability, and target binding. While experimental UV-Vis titration is the gold standard, computational models (like the Conductor-like Polarizable Continuum Model - CPCM) allow us to predict the basicity of unstable or highly toxic intermediates before committing to synthesis[3].

Data Synthesis: Theoretical predictions using ab initio G1/G2 extrapolation methods combined with CPCM solvation models yield highly accurate absolute pKa values, often within 0.69 units of experimental data[3].

CompoundExperimental pKaComputational pKa (G1/CPCM)Δ (Error)
Pyridine (Reference)5.235.11-0.12
2-Bromopyridine0.901.05+0.15
3-Bromopyridine2.842.95+0.11
4-Bromopyridine3.903.82-0.08

Self-Validating Protocol: UV-Vis Spectrophotometric Titration

  • Buffer Preparation: Prepare a series of universal buffers (pH 1.0 to 12.0) with a constant ionic strength (e.g., 0.15 M NaCl) to mimic physiological conditions.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the bromopyridine at each pH increment.

  • Internal Control (Self-Validation): Identify the isosbestic points across the spectral overlay. The presence of sharp, well-defined isosbestic points confirms a simple two-state equilibrium (protonated vs. deprotonated) without side reactions, degradation, or aggregation.

  • Computational Correlation: Calculate the gas-phase free energy of protonation using G1 theory, then apply the CPCM thermodynamic cycle to derive the aqueous pKa. Compare this with the inflection point of the experimental absorbance vs. pH curve.

Reaction Kinetics: Nucleophilic Substitution

The Causality: Understanding solvent effects is critical for scaling up bromopyridine reactions. For instance, in the aromatic nucleophilic substitution of 2-bromopyridine, water can act as both a solvent and a catalyst. We use DFT to map the Transition State (TS) energy barriers, which explains why certain experimental yields are higher in protic versus aprotic solvents.

Data Synthesis: DFT analysis (B3LYP/6-311++G(d,p)) reveals that water lowers the transition state energy by forming hydrogen bonds with the reactants, making the reaction energetically more favorable than in DMSO.

Solvent SystemRole of SolventTS Energy Barrier (kcal/mol)Experimental Yield Correlation
Gas PhaseNone52.62N/A
DMSO (Aprotic)Solvation only40.78Moderate (~65%)
Water (Protic)Solvation + Catalyst39.53High (>85%)

Self-Validating Protocol: Kinetic Monitoring & TS Modeling

  • In Silico TS Search: Use the Berny algorithm to locate the transition state for the substitution reaction. Self-Validation Check: Validate the TS by running an Intrinsic Reaction Coordinate (IRC) calculation to ensure it smoothly connects the correct reactants and products.

  • Experimental Setup: Run parallel reactions of 2-bromopyridine with the nucleophile in water and DMSO under identical thermal conditions.

  • Kinetic Sampling: Withdraw aliquots at standardized intervals, quench the reaction, and analyze the conversion rate via HPLC-UV.

  • Validation: Plot the experimental rate constants against the calculated activation energies (using the Arrhenius equation). A linear correlation validates the computational mechanistic model.

Integrated Workflow Visualization

To execute this dual-pronged strategy effectively, researchers should follow the integrated workflow diagrammed below, which ensures no computational claim goes without empirical backing.

BromopyridineWorkflow cluster_comp Computational (In Silico) cluster_exp Experimental (In Vitro) Start Bromopyridine Candidate DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Synth Synthesis & Purification Start->Synth GIAO GIAO NMR Prediction DFT->GIAO PCM PCM Solvation pKa Model DFT->PCM Compare Data Synthesis & Validation (RMSE Evaluation) GIAO->Compare PCM->Compare NMR 1H/13C NMR & FT-IR Synth->NMR Titration UV-Vis pKa Titration Synth->Titration NMR->Compare Titration->Compare Lead Lead Optimization Compare->Lead

Synergistic workflow integrating DFT modeling with experimental validation for bromopyridines.

Conclusion

Relying solely on experimental trial-and-error for bromopyridine development is resource-intensive, while purely computational approaches lack real-world validation. By bridging DFT calculations with rigorous spectroscopic and thermodynamic assays, we create a self-correcting feedback loop. This not only accelerates lead optimization but ensures high scientific integrity in the resulting data packages.

References

  • A Comparative Spectroscopic Analysis of 4-Bromopyridine-2,6-dicarbohydrazide: Bridging Theory and Experiment, Benchchem, 1

  • Interpretation of the Longitudinal 13C Nuclear Spin Relaxation and Chemical Shift Data for Five Bromoazaheterocycles Supported by Nonrelativistic and Relativistic DFT Calculations, ACS Publications, 2

  • Computational investigation of water as catalyst and solvent in aromatic nucleophilic substitution reaction of 2-bromopyridine, NIScPR,

  • Theoretical prediction of relative and absolute pKa values of aminopyridines, PubMed, 3

Sources

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